molecular formula C12H12N2O2 B15600177 (Rac)-Etomidate acid-d5

(Rac)-Etomidate acid-d5

Cat. No.: B15600177
M. Wt: 221.27 g/mol
InChI Key: RGYCCBLTSWHXIS-VIQYUKPQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Rac)-Etomidate acid-d5 is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 221.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

221.27 g/mol

IUPAC Name

3-[1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]imidazole-4-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c1-9(10-5-3-2-4-6-10)14-8-13-7-11(14)12(15)16/h2-9H,1H3,(H,15,16)/i2D,3D,4D,5D,6D

InChI Key

RGYCCBLTSWHXIS-VIQYUKPQSA-N

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (Rac)-Etomidate acid-d5

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound. This deuterated analog of etomidate's primary metabolite is a crucial tool in pharmacokinetic and metabolic research.

Introduction

This compound is the deuterium-labeled form of (Rac)-Etomidate acid, which is the principal and pharmacologically inactive metabolite of etomidate (B1671615).[1] Etomidate is a potent, short-acting intravenous anesthetic agent used for the induction of general anesthesia.[2] It primarily exerts its hypnotic effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[3][4]

The metabolism of etomidate occurs rapidly in the liver and plasma through ester hydrolysis, converting the active ethyl ester form to the inactive carboxylic acid metabolite.[4][5] Due to its role as a stable, isotopically labeled internal standard, this compound is invaluable for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), used to study the pharmacokinetics of etomidate.[6][7] The deuterium (B1214612) labeling, typically on the phenyl ring, provides a distinct mass signature for mass spectrometry without significantly altering the chemical properties of the molecule.[8]

Chemical Structure and Properties

The chemical structure of this compound features a deuterated phenyl group attached to an ethylimidazole carboxylic acid backbone. The five deuterium atoms are located on the phenyl ring, which provides a stable isotopic label for mass spectrometry-based detection.

Table 1: Chemical and Physical Properties of this compound and related compounds.

PropertyThis compound(R)-Etomidate acid(R)-Etomidate
Molecular Formula C₁₂H₇D₅N₂O₂[9]C₁₂H₁₂N₂O₂[1]C₁₄H₁₆N₂O₂[10]
Molecular Weight 221.27 g/mol [9]216.2 g/mol [1]244.29 g/mol [10]
CAS Number Not available56649-48-0[1]33125-97-2[2]
Appearance Solid (inferred)Solid[1]Neat Liquid[8]
SMILES CC(N1C(C(O)=O)=CN=C1)C2=C(C([2H])=C(C([2H])=C2[2H])[2H])[2H][6]OC(C1=CN=CN1--INVALID-LINK--C)=O[1]O=C(OCC)C1=CN=CN1--INVALID-LINK--C2=CC=CC=C2[10]
InChI Key Not availableRGYCCBLTSWHXIS-SECBINFHSA-N[1]NPUKDXXFDDZOKR-SFHVURJKSA-N[10]

Biological Context and Metabolism

Etomidate is metabolized to etomidate acid by esterases in the liver and plasma.[11] This metabolic conversion is a hydrolysis reaction that cleaves the ethyl ester group, resulting in a carboxylic acid that is pharmacologically inactive and subsequently excreted, primarily in the urine.[2][11] While etomidate itself has a significant inhibitory effect on adrenal steroidogenesis by targeting the 11β-hydroxylase enzyme, its acid metabolite shows significantly reduced activity in this regard.[3][4][12]

cluster_metabolism Metabolic Pathway Etomidate Etomidate (Active Anesthetic) Etomidate_Acid (Rac)-Etomidate Acid (Inactive Metabolite) Etomidate->Etomidate_Acid Hepatic and Plasma Esterases (Hydrolysis) Excretion Renal and Biliary Excretion Etomidate_Acid->Excretion

Figure 1. Metabolic pathway of Etomidate to Etomidate Acid.

A primary adverse effect of etomidate is the suppression of corticosteroid synthesis in the adrenal cortex.[2] This occurs through the reversible inhibition of 11β-hydroxylase, an enzyme critical for the production of cortisol.[3] The imidazole (B134444) ring of etomidate is thought to bind to the heme iron at the active site of this cytochrome P450 enzyme.[4][11]

Etomidate Etomidate CYP11B1 11β-hydroxylase (CYP11B1) Etomidate->CYP11B1 Inhibition Cortisol Cortisol (Stress Response) Deoxycortisol 11-Deoxycortisol Deoxycortisol->Cortisol Conversion

Figure 2. Mechanism of Etomidate-induced adrenal suppression.

Experimental Protocols

This compound is primarily used as an internal standard in quantitative analytical methods. Below is a representative protocol for the determination of etomidate and its metabolite in a biological matrix, adapted from established methodologies.

Objective: To quantify the concentration of etomidate and etomidate acid in a plasma sample using LC-MS/MS with this compound as an internal standard.

Materials:

  • This compound (Internal Standard, IS)

  • Etomidate and Etomidate Acid analytical standards

  • Human plasma (or other biological matrix)

  • Acetonitrile (B52724), Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Centrifuge, vortex mixer, analytical balance

  • LC-MS/MS system with a C18 or porous graphitic carbon column

Procedure:

  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve etomidate, etomidate acid, and this compound in methanol to prepare individual stock solutions (e.g., 1 mg/mL).

    • From these stocks, prepare working solutions for calibration standards and quality controls by serial dilution. The IS working solution should be prepared at a fixed concentration (e.g., 100 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.

    • Add 10 µL of the this compound internal standard working solution to each tube (except for blank matrix).

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex mix for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: Porous graphitic carbon column (e.g., Hypercarb, 50 x 2.1 mm, 5.0 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (50:50)

      • Gradient: A suitable gradient to separate the analytes (e.g., start at 5% B, ramp to 95% B).

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization, Positive (ESI+)

      • Detection: Multiple Reaction Monitoring (MRM)

      • MRM Transitions (example values, must be optimized):

        • Etomidate: Q1/Q3 (e.g., m/z 245.1 -> 199.1)

        • Etomidate Acid: Q1/Q3 (e.g., m/z 217.1 -> 171.1)

        • This compound (IS): Q1/Q3 (e.g., m/z 222.1 -> 176.1)

  • Data Analysis:

    • Integrate the peak areas for the analytes and the internal standard.

    • Calculate the peak area ratio (analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

    • Determine the concentration of the unknown samples from the calibration curve.

start Start: Plasma Sample add_is Spike with This compound (IS) start->add_is precip Protein Precipitation (Cold Acetonitrile) add_is->precip vortex Vortex Mix precip->vortex centrifuge Centrifuge vortex->centrifuge separate Separate Supernatant centrifuge->separate analyze LC-MS/MS Analysis separate->analyze quantify Quantification: Calculate Analyte/IS Ratio analyze->quantify end End: Final Concentration quantify->end

Figure 3. Bioanalytical workflow using this compound.

Conclusion

This compound is an essential analytical tool for researchers in pharmacology, toxicology, and drug development. Its use as an internal standard allows for accurate and precise quantification of etomidate and its primary metabolite in complex biological matrices. Understanding its properties and the metabolic context of its parent compound is critical for robust study design and data interpretation in the preclinical and clinical evaluation of etomidate and related anesthetic agents.

References

An In-Depth Technical Guide to the Synthesis and Purification of (Rac)-Etomidate acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for (Rac)-Etomidate acid-d5, a deuterated analog of the inactive metabolite of the short-acting intravenous anesthetic agent, etomidate (B1671615). This isotopically labeled compound is of significant interest as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) in pharmacokinetic and metabolic studies. The strategic placement of five deuterium (B1214612) atoms on the phenyl ring enhances its utility in such applications.

This document details a plausible synthetic pathway, experimental protocols adapted from established methodologies for analogous non-deuterated compounds, and purification techniques. All quantitative data are summarized for clarity, and key experimental workflows are illustrated with diagrams.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed via a multi-step route, commencing with the preparation of the deuterated starting material, acetophenone-d5. This is followed by the synthesis of the key intermediate, (Rac)-1-(phenylethyl-d5)amine, which is then utilized in the construction of the imidazole (B134444) ring to form (Rac)-Etomidate-d5. The final step involves the hydrolysis of the ethyl ester to yield the target carboxylic acid.

Synthesis_Pathway cluster_0 Deuterated Precursor Synthesis cluster_1 Amine Formation cluster_2 Etomidate-d5 Synthesis cluster_3 Final Hydrolysis Benzene-d6 (B120219) Benzene-d6 Acetophenone-d5 Acetophenone-d5 Benzene-d6->Acetophenone-d5 Friedel-Crafts Acylation Acetyl_chloride Acetyl_chloride AlCl3 AlCl3 Acetophenone-d5_2 Acetophenone-d5 1-Phenylethylamine-d5 (Rac)-1-(Phenylethyl-d5)amine Acetophenone-d5_2->1-Phenylethylamine-d5 Reductive Amination Ammonia (B1221849) Ammonia Reducing_agent Reducing Agent (e.g., NaBH4) 1-Phenylethylamine-d5_2 (Rac)-1-(Phenylethyl-d5)amine Etomidate-d5 (Rac)-Etomidate-d5 1-Phenylethylamine-d5_2->Etomidate-d5 Imidazole Ring Formation Ethyl_chloroacetate Ethyl_chloroacetate Formylation_Cyclization_Desulfurization Multi-step (Formylation, Cyclization, Desulfurization) Etomidate-d5_2 (Rac)-Etomidate-d5 Etomidate_acid-d5 This compound Etomidate-d5_2->Etomidate_acid-d5 Alkaline Hydrolysis NaOH NaOH

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of etomidate and related compounds. Researchers should exercise standard laboratory safety precautions and optimize these procedures as necessary.

Synthesis of (Rac)-1-(Phenylethyl-d5)amine

This precursor is synthesized in two stages: Friedel-Crafts acylation to produce acetophenone-d5, followed by reductive amination.

Step 1: Synthesis of Acetophenone-d5

  • Reaction: Friedel-Crafts acylation of benzene-d6 with acetyl chloride.

  • Procedure:

    • To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in benzene-d6 (1.0 equivalent) at 0-5 °C, slowly add acetyl chloride (1.1 equivalents).

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC or GC.

    • Pour the reaction mixture cautiously onto crushed ice and extract with an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to yield acetophenone-d5.

Step 2: Reductive Amination to (Rac)-1-(Phenylethyl-d5)amine

  • Reaction: Reductive amination of acetophenone-d5 with ammonia and a reducing agent.

  • Procedure:

    • Dissolve acetophenone-d5 (1.0 equivalent) in methanol (B129727) saturated with ammonia.

    • Add a reducing agent such as sodium borohydride (B1222165) (1.5 equivalents) portion-wise while maintaining the temperature below 20 °C.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give crude (Rac)-1-(phenylethyl-d5)amine, which can be purified by distillation.

Synthesis of (Rac)-Etomidate-d5

This multi-step synthesis is adapted from patented procedures for non-deuterated etomidate.

Step 1: Synthesis of (Rac)-N-(α-methylbenzyl-d5)glycine ethyl ester

  • Procedure:

    • In a reaction vessel, combine (Rac)-1-(phenylethyl-d5)amine (1.0 equivalent), toluene, and triethylamine (B128534) (1.05 equivalents).

    • Cool the mixture and slowly add ethyl chloroacetate (B1199739) (1.0 equivalent), maintaining the temperature below 40 °C.

    • Heat the reaction mixture to 50-60 °C for approximately 8 hours.

    • After cooling, filter the precipitated solids and wash the filter cake with hot toluene.

    • Combine the organic phases, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by vacuum distillation.

Step 2: Formylation and Cyclization to (Rac)-1-(α-methylbenzyl-d5)-2-mercaptoimidazole-5-carboxylic acid ethyl ester

  • Procedure:

    • The product from the previous step is formylated using formic acid.

    • The formylated intermediate is then cyclized. A common method involves reaction with ethyl formate (B1220265) in the presence of a strong base like sodium hydride.

    • The resulting intermediate is then reacted with a thiocyanate (B1210189) salt (e.g., potassium thiocyanate) in an acidic medium to form the mercaptoimidazole derivative.

Step 3: Desulfurization to (Rac)-Etomidate-d5

  • Procedure:

    • The mercaptoimidazole derivative is dissolved in a suitable solvent (e.g., chloroform).

    • The desulfurization is achieved by oxidation, for example, using a mixture of sodium nitrite (B80452) and nitric acid, or with hydrogen peroxide in an alkaline solution.

    • After the reaction is complete, the mixture is neutralized, and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated to yield crude (Rac)-Etomidate-d5.

Hydrolysis to this compound
  • Reaction: Alkaline hydrolysis of the ethyl ester of (Rac)-Etomidate-d5.

  • Procedure:

    • Dissolve (Rac)-Etomidate-d5 (1.0 equivalent) in a mixture of ethanol (B145695) and water.

    • Add an aqueous solution of sodium hydroxide (B78521) (1.5-2.0 equivalents).

    • Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete, as monitored by TLC.

    • Cool the reaction mixture in an ice bath and carefully acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5.

    • The this compound product will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Purification Methods

Purification of the final product, this compound, is crucial for its use as an analytical standard.

Crystallization

Crystallization is a highly effective method for purifying the final product.

Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in minimal hot solvent (e.g., Ethanol/Water) Crude_Product->Dissolution Cooling Slow Cooling to room temperature Dissolution->Cooling Crystallization Crystal Formation Cooling->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Washing Wash with cold solvent Filtration->Washing Drying Dry under vacuum Washing->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: General workflow for the purification of this compound by crystallization.

  • Experimental Protocol:

    • Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water or acetone/water).

    • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Further cool the mixture in an ice bath to maximize the yield of the precipitate.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.

    • Dry the purified crystals under vacuum.

Chromatographic Purification

For higher purity, column chromatography can be employed.

  • Stationary Phase: Silica gel is a common choice.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., ethyl acetate) is typically used. The polarity of the mobile phase can be adjusted to achieve optimal separation.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and characterization of etomidate and its acid, which can be considered analogous to their deuterated counterparts.

Table 1: Representative Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
2.2, Step 1N-Alkylation(Rac)-1-phenylethylamine, Ethyl chloroacetate, TriethylamineToluene50-608>85
2.3Hydrolysis(Rac)-Etomidate, NaOHEthanol/Water25-502-4>90
3.1CrystallizationCrude EtomidateDMSO/Water70 -> 51~86

Table 2: Physicochemical and Analytical Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₁₂H₇D₅N₂O₂221.27Solid
(Rac)-Etomidate-d5C₁₄H₁₁D₅N₂O₂249.32Liquid/Solid
EtomidateC₁₄H₁₆N₂O₂244.29Solid
Etomidate AcidC₁₂H₁₂N₂O₂216.24Solid

Note: The yields and conditions presented are based on analogous non-deuterated syntheses and should be used as a guideline. Optimization for the deuterated compounds is recommended.

Conclusion

This technical guide outlines a comprehensive and plausible approach to the synthesis and purification of this compound. By adapting established synthetic methodologies for etomidate and employing standard purification techniques, researchers can obtain this valuable deuterated internal standard for use in advanced analytical and metabolic studies. The provided protocols and data serve as a foundational resource for scientists and professionals in the field of drug development and analysis.

(Rac)-Etomidate Acid-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-Etomidate acid-d5 is a deuterated analog of etomidate (B1671615) acid, the primary and inactive metabolite of the short-acting intravenous anesthetic agent, etomidate.[1][2] Its primary application in research is as an internal standard for quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] The incorporation of five deuterium (B1214612) atoms provides a stable isotopic label, making it an ideal tool for achieving high accuracy and precision in the quantification of etomidate and its metabolite in biological matrices.[2][4]

Core Principles of a Deuterated Internal Standard

In quantitative analysis, an internal standard is a compound added in a constant amount to samples, calibration standards, and quality controls.[4] The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in mass spectrometry-based bioanalysis.[4][5] This is due to several key advantages:

  • Similar Physicochemical Properties : Deuterated standards have nearly identical chemical and physical properties to the analyte of interest.[6]

  • Co-elution in Chromatography : They exhibit almost identical retention times in chromatographic systems, ensuring that both the analyte and the internal standard experience the same analytical conditions, including matrix effects.[4][6]

  • Correction for Variability : They compensate for variability during sample preparation, extraction, and injection.[6][7] Any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard.[6]

  • Improved Accuracy and Precision : The use of a deuterated internal standard corrects for inter-individual variability in recovery, leading to more accurate and precise measurements.[6]

The workflow for using a deuterated internal standard in a typical bioanalytical method is depicted below.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Blood, Plasma) is_add Spike with this compound sample->is_add Add known amount extraction Protein Precipitation & Extraction is_add->extraction lc Liquid Chromatography (Separation) extraction->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms ratio Calculate Peak Area Ratio (Analyte / Internal Standard) ms->ratio calibration Quantify against Calibration Curve ratio->calibration result Final Concentration calibration->result

Figure 1: General workflow for bioanalysis using a deuterated internal standard.

Application in Etomidate Metabolism Studies

Etomidate is rapidly metabolized in the body, primarily by hepatic and plasma esterases, through hydrolysis to its inactive carboxylic acid metabolite, etomidate acid.[1][8][9] The rapid clearance and formation of this metabolite are key aspects of its pharmacokinetic profile.

G Etomidate Etomidate (Active Anesthetic) Metabolite Etomidate Acid (Inactive Metabolite) Etomidate->Metabolite Ester Hydrolysis (Hepatic & Plasma Esterases)

Figure 2: Metabolic pathway of Etomidate.

This compound is used to accurately quantify the formation of etomidate acid in these metabolic studies.[3] This is crucial for understanding the pharmacokinetics of etomidate and for forensic analysis in cases of etomidate abuse.[3][10]

Quantitative Data from a UPLC-MS/MS Method

A study by Zhang et al. (2023) established a UPLC-MS/MS method for the simultaneous quantification of etomidate and etomidate acid in blood, utilizing this compound as the internal standard.[3][10] The key quantitative parameters of this method are summarized below.

ParameterEtomidateEtomidate Acid
Linear Range >0.999>0.999
Lower Limit of Quantification (LLOQ) 2.5 ng/mL7.5 ng/mL
Concentrations in Abusers' Blood 17.24 - 379.93 ng/mL17.24 - 379.93 ng/mL

Experimental Protocol: UPLC-MS/MS Quantification

The following is a detailed methodology based on the work of Zhang et al. (2023) for the quantification of etomidate and etomidate acid in blood.[3][10]

1. Internal Standard Preparation:

  • The internal standard, this compound, was obtained through the alkaline hydrolysis of etomidate-d5.[3][10]

2. Sample Preparation:

  • A protein precipitation method was employed using acetonitrile (B52724).[3][10]

  • To a blood sample, a known amount of the this compound internal standard solution is added.

  • Acetonitrile is then added to precipitate proteins.

  • The sample is vortexed and centrifuged.

  • The supernatant is collected for analysis.

3. UPLC-MS/MS Analysis:

  • Chromatographic Column: A C18 column was used for separation.[3][10]

  • Mobile Phase: A gradient elution was performed using acetonitrile and 5 mmol/L ammonium (B1175870) acetate.[3][10]

  • Run Time: The total run time for the gradient elution was 6 minutes.[3][10]

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode was used.[3][10]

  • Detection: The analysis was performed using a tandem mass spectrometer for quantitative analysis.[3][10]

The logical relationship for method validation in such a study is outlined in the diagram below.

G cluster_validation Method Validation Linearity Linearity LLOQ LLOQ Accuracy Accuracy Precision Precision Recovery Recovery Rate MatrixEffect Matrix Effect Method UPLC-MS/MS Method Method->Linearity Method->LLOQ Method->Accuracy Method->Precision Method->Recovery Method->MatrixEffect

Figure 3: Key parameters for bioanalytical method validation.

References

(Rac)-Etomidate Acid-d5 as an Internal Standard: A Technical Guide to its Mechanism of Action in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical application of (Rac)-Etomidate acid-d5 as an internal standard in quantitative analytical workflows, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will delve into the physicochemical basis for its use, provide detailed experimental methodologies, and present quantitative data to illustrate its efficacy in achieving accurate and precise measurements of its non-labeled counterpart, (Rac)-Etomidate acid.

The Fundamental Principle: Isotope Dilution Mass Spectrometry

The utility of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry. In this technique, a known quantity of an isotopically labeled version of the analyte is added to a sample at the beginning of the analytical process. This "heavy" labeled compound, in this case, this compound, is chemically identical to the endogenous or "light" analyte, (Rac)-Etomidate acid.

Due to their near-identical physicochemical properties, both the analyte and the internal standard behave similarly during every stage of the analytical workflow, including:

  • Sample Preparation: Extraction efficiency, potential for degradation, and susceptibility to matrix effects are the same for both compounds.

  • Chromatographic Separation: Both compounds will co-elute or elute very closely under identical liquid chromatography conditions.

  • Ionization: The efficiency of ionization in the mass spectrometer source is virtually identical for both the analyte and the deuterated standard.

The key difference lies in their mass. The five deuterium (B1214612) atoms in this compound give it a mass-to-charge ratio (m/z) that is five units higher than that of (Rac)-Etomidate acid. This mass difference allows the mass spectrometer to differentiate and independently measure the signal intensity of both the analyte and the internal standard.

By calculating the ratio of the signal from the analyte to the signal from the internal standard, any variations introduced during the analytical process can be effectively normalized. This results in a significant improvement in the accuracy, precision, and robustness of the quantitative method.

Physicochemical Properties and Mechanism of Action

(Rac)-Etomidate acid is the primary and inactive metabolite of the intravenous anesthetic agent, etomidate (B1671615). The introduction of five deuterium atoms onto the phenyl ring of (Rac)-Etomidate acid to create this compound does not significantly alter its chemical structure, polarity, or ionization potential. This is crucial for it to serve as an effective internal standard.

The mechanism of action as an internal standard can be broken down as follows:

  • Spiking: A precise and known concentration of this compound is added to the biological sample (e.g., blood, plasma, urine) containing the unknown quantity of (Rac)-Etomidate acid.

  • Homogenization: The sample is thoroughly mixed to ensure that the internal standard is evenly distributed and subjected to the same matrix environment as the analyte.

  • Co-processing: During sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, any loss of the analyte will be mirrored by a proportional loss of the internal standard.

  • Co-elution: In the LC system, both compounds travel through the analytical column at nearly the same rate, ensuring that they enter the mass spectrometer at the same time and are subjected to the same matrix effects at that specific retention time.

  • Differential Detection: In the mass spectrometer, the instrument is set to monitor specific mass transitions (precursor ion to product ion) for both the analyte and the internal standard. The difference in mass allows for their simultaneous but distinct detection.

  • Ratio-based Quantification: The concentration of the analyte in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Experimental Protocols

The following is a representative experimental protocol for the quantification of (Rac)-Etomidate acid in a biological matrix using this compound as an internal standard.

Sample Preparation: Protein Precipitation

This method is commonly used for its simplicity and effectiveness in removing proteins from biological samples like blood or plasma.

  • Aliquoting: Transfer 100 µL of the biological sample (e.g., whole blood) into a microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of a known concentration of this compound solution to each sample, calibrator, and quality control sample.

  • Precipitation: Add 300 µL of cold acetonitrile (B52724) to induce protein precipitation.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following are typical parameters for the chromatographic separation and mass spectrometric detection.

  • Chromatographic Column: A C18 reversed-phase column is commonly employed for the separation of etomidate and its metabolites.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 5 mmol/L ammonium (B1175870) acetate (B1210297) in water) and an organic phase (e.g., acetonitrile) is often used.

  • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of etomidate and its metabolites.

  • Mass Spectrometric Detection: The analysis is performed in the Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

Quantitative Data

The following tables summarize key quantitative parameters for an LC-MS/MS method for the analysis of etomidate and etomidate acid, with this compound used as the internal standard for etomidate acid.

Table 1: Mass Spectrometric Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Etomidate245.1195.1
Etomidate Acid217.1161.1
This compound (IS) 222.1 166.1

Note: The +5 Da mass shift is observed in both the precursor and product ions for the deuterated internal standard.

Table 2: Method Validation Parameters

ParameterEtomidateEtomidate Acid
Internal Standard Etomidate-d5 (not acid)This compound
Linear Range 2.5 - 500 ng/mL7.5 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 2.5 ng/mL7.5 ng/mL
Correlation Coefficient (r) >0.999>0.999

Data compiled from a representative study utilizing this compound as an internal standard for the analysis of etomidate and etomidate acid in blood.[1][2]

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

G Mechanism of Action of this compound as an Internal Standard cluster_sample Biological Sample cluster_workflow Analytical Workflow Analyte (Rac)-Etomidate Acid (Unknown Amount) SpikedSample Spiked Sample Analyte->SpikedSample IS This compound (Known Amount) IS->SpikedSample SamplePrep Sample Preparation (e.g., Protein Precipitation) SpikedSample->SamplePrep LC LC Separation SamplePrep->LC MS MS/MS Detection LC->MS Quant Ratio-Based Quantification MS->Quant Result Accurate Concentration of (Rac)-Etomidate Acid Quant->Result G Experimental Workflow for Sample Analysis start Start: Biological Sample (e.g., Blood) spike Spike with this compound start->spike precipitate Add Acetonitrile spike->precipitate vortex Vortex to Mix precipitate->vortex centrifuge Centrifuge to Pellet Proteins vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analyze Inject into LC-MS/MS System supernatant->analyze end End: Data Acquisition analyze->end

References

(Rac)-Etomidate acid-d5 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (Rac)-Etomidate acid-d5, a deuterated metabolite of the anesthetic agent etomidate (B1671615). This document outlines its chemical properties, relevant biological pathways, and detailed experimental protocols for its analysis.

Core Data Presentation

This compound is the deuterated form of (Rac)-Etomidate acid, the inactive primary metabolite of etomidate. The introduction of deuterium (B1214612) atoms creates a stable, heavy-isotope labeled internal standard, which is crucial for accurate quantification in mass spectrometry-based bioanalytical methods.

PropertyValueReference
Compound Name This compound
Molecular Formula C₁₂H₇D₅N₂O₂[1][2]
Molecular Weight 221.27 g/mol [2]
CAS Number Not readily available in public databases

Etomidate Signaling Pathway and Metabolism

Etomidate primarily exerts its anesthetic effects by potentiating the action of the neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor, a ligand-gated ion channel in the central nervous system. This interaction increases the receptor's affinity for GABA, leading to an enhanced influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent inhibition of neuronal firing. This results in the sedative and hypnotic effects characteristic of etomidate. Etomidate's binding site is located on the transmembrane portion of the GABA-A receptor, between the alpha and beta subunits. Its activity is particularly sensitive to the presence of β2 and β3 subunits.

Following administration, etomidate is rapidly metabolized in the liver and plasma by esterases. The primary metabolic pathway is the hydrolysis of the ethyl ester group to form the pharmacologically inactive carboxylic acid metabolite, etomidate acid. This metabolite is then excreted in the urine.

Etomidate_Signaling_and_Metabolism cluster_signaling GABA-A Receptor Signaling cluster_metabolism Metabolism Etomidate Etomidate GABAa GABA-A Receptor (β2/β3 subunits) Etomidate->GABAa Allosteric Modulation Cl_channel Chloride Channel Opening GABAa->Cl_channel Increased Affinity GABA GABA GABA->GABAa Binding Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Increased Cl- Influx CNS_depression CNS Depression (Anesthesia, Sedation) Hyperpolarization->CNS_depression Etomidate_met Etomidate Esterases Hepatic and Plasma Esterases Etomidate_met->Esterases Etomidate_acid Etomidate Acid (Inactive Metabolite) Esterases->Etomidate_acid Ester Hydrolysis Excretion Renal Excretion Etomidate_acid->Excretion

Etomidate Signaling and Metabolism Pathway.

Experimental Protocols

Quantification of Etomidate and Etomidate Acid in Biological Samples using LC-MS/MS

This protocol outlines a general method for the simultaneous quantification of etomidate and its metabolite, etomidate acid, in biological matrices such as blood, urine, or tissue homogenates, using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of the biological sample (e.g., plasma, urine), add 20 µL of the internal standard working solution (this compound).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC Column: A C18 column is typically used.

  • Mobile Phase: A gradient elution with acetonitrile and an aqueous solution of 5 mmol/L ammonium (B1175870) acetate (B1210297) is effective.

  • Flow Rate: A flow rate of 0.3 mL/min is common.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode is used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The specific precursor-to-product ion transitions for etomidate, etomidate acid, and the internal standard should be optimized.

3. Calibration and Quantification

  • Prepare a series of calibration standards by spiking blank biological matrix with known concentrations of etomidate and etomidate acid.

  • Process the calibration standards and quality control samples alongside the unknown samples using the same procedure.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Determine the concentration of the analytes in the unknown samples from the calibration curve.

Experimental_Workflow cluster_workflow LC-MS/MS Analysis Workflow start Biological Sample (e.g., Plasma, Urine) add_is Add Internal Standard (this compound) start->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge evaporation Supernatant Evaporation centrifuge->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end Results data_processing->end

Workflow for LC-MS/MS analysis.

References

Deuterium Labeling Effects on (Rac)-Etomidate Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of deuterium (B1214612) labeling on (Rac)-etomidate acid, the primary metabolite of the intravenous anesthetic agent (Rac)-etomidate. While direct studies on the pharmacokinetics and pharmacodynamics of deuterated (Rac)-etomidate acid are not extensively documented in publicly available literature, this guide synthesizes established principles of deuterium labeling and the kinetic isotope effect (KIE) with the known metabolic fate of etomidate (B1671615). Furthermore, it details the critical role of deuterated (Rac)-etomidate acid as an internal standard in analytical methodologies.

Introduction to (Rac)-Etomidate and its Metabolism

(Rac)-etomidate is a short-acting hypnotic agent used for the induction of general anesthesia.[1][2] Its favorable hemodynamic profile makes it a valuable option in certain patient populations.[1][3] Etomidate is a racemic mixture, with the R-(+)-enantiomer being the pharmacologically active component.[2][3]

The primary metabolic pathway of etomidate is rapid hydrolysis of the ethyl ester side chain by hepatic and plasma esterases to form its principal and inactive metabolite, (Rac)-etomidate acid.[1][2][4] This rapid conversion is a key factor in the short duration of action of etomidate.[5][6] The resulting carboxylic acid metabolite is then excreted in the urine.[1]

The Principle of Deuterium Labeling and the Kinetic Isotope Effect

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[7][8] The substitution of hydrogen with deuterium in a molecule can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).[9][10] The C-D bond is stronger and vibrates at a lower frequency than the C-H bond due to the greater mass of deuterium.[10][11] Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when hydrogen is replaced with deuterium.[9][12]

In drug development, deuterium labeling is strategically employed to slow down metabolic processes, potentially leading to an improved pharmacokinetic profile, such as increased half-life and reduced formation of toxic metabolites.[7][13]

Potential Effects of Deuterium Labeling on (Rac)-Etomidate Metabolism

While specific studies on the effects of deuterating (Rac)-etomidate acid are scarce, we can theorize the impact of deuterium substitution on the parent molecule, (Rac)-etomidate, and its subsequent metabolism to the acid. The metabolic conversion of etomidate to etomidate acid is an ester hydrolysis reaction. This reaction does not typically involve the direct cleavage of a carbon-hydrogen bond at a non-exchangeable position that would lead to a significant primary kinetic isotope effect.

However, secondary KIEs, which are smaller effects observed when the isotopic substitution is at a position not directly involved in bond breaking, could potentially influence the rate of hydrolysis. The exact impact would depend on the position of deuterium substitution on the etomidate molecule.

dot

Caption: Metabolic pathway of (Rac)-Etomidate to (Rac)-Etomidate Acid.

Deuterated (Rac)-Etomidate Acid as an Internal Standard

The most significant and documented application of deuterated (Rac)-etomidate acid is its use as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][14] (Rac)-Etomidate acid-d5 is a commercially available deuterated analog commonly used for this purpose.[7][15]

Internal standards are crucial in analytical chemistry for improving the accuracy and precision of quantification. An ideal internal standard has physicochemical properties very similar to the analyte but is mass-distinguishable. Deuterated analogs are considered the gold standard for mass spectrometry-based quantification because they co-elute with the non-deuterated analyte and experience similar ionization efficiency and matrix effects, thus correcting for variations during sample preparation and analysis.[7]

dot

G cluster_workflow Analytical Workflow using Deuterated Internal Standard Sample Biological Sample (Blood, Urine) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Sample Preparation (e.g., SPE, LLE) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification (Analyte/IS Ratio) Analysis->Quantification

Caption: Workflow for quantification using a deuterated internal standard.

Quantitative Data

The following tables summarize key quantitative data related to the analysis of etomidate and etomidate acid.

Table 1: Pharmacokinetic Parameters of Etomidate

ParameterValueReference
Protein Binding~76%[2][4]
Volume of Distribution2-4.5 L/kg[3][5]
Elimination Half-life2.9–5.5 hours[1]
MetabolismHepatic and plasma ester hydrolysis[2][6]

Table 2: LC-MS/MS Method Parameters for Etomidate and Etomidate Acid in Urine

ParameterEtomidateEtomidate AcidReference
Linearity Range0.4–120.0 ng/mL1.0–300.0 ng/mL[16][17]
Lower Limit of Quantification (LLOQ)0.4 ng/mL1.0 ng/mL[16][17]
Intra-day Precision (%RSD)< 10.2%< 10.2%[16][17]
Inter-day Precision (%RSD)< 8.4%< 8.4%[16][17]
Intra-day Accuracy (%)-9.9 to 2.9%-9.9 to 2.9%[16]
Inter-day Accuracy (%)-7.0 to 0.6%-7.0 to 0.6%[16]

Experimental Protocols

Quantification of Etomidate and Etomidate Acid in Urine by LC-MS/MS

This protocol is based on methodologies described for the simultaneous determination of etomidate and its major metabolite in urine.[16][17]

Sample Preparation:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of urine sample.

  • Add an appropriate amount of the internal standard solution (this compound).

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • LC System: Ultra-High Performance Liquid Chromatography (UHPLC) system.

  • Column: A porous graphitic carbon column is often preferred for optimal separation of etomidate acid.[16]

  • Mobile Phase A: 0.05% formic acid in water.[16]

  • Mobile Phase B: 50:50 (v/v) acetonitrile:methanol.[16]

  • Gradient Elution:

    • 0-0.4 min: 15% B

    • 0.4-3.0 min: 15% to 85% B

    • 3.0-5.0 min: 85% B

    • 5.1-7.5 min: 15% B (re-equilibration)[16]

  • Flow Rate: 450 µL/min.

  • Column Temperature: 30 °C.[16][17]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for etomidate, etomidate acid, and the deuterated internal standard are monitored.

Conclusion

Deuterium labeling has a profound impact on drug research and development. In the context of (Rac)-etomidate acid, its primary and well-established role is as a highly effective internal standard for bioanalytical assays, ensuring the accuracy and reliability of pharmacokinetic and forensic studies. While the direct effects of deuteration on the biological activity of (Rac)-etomidate acid have not been a major focus of research, the principles of the kinetic isotope effect suggest that strategic deuteration of the parent drug, (Rac)-etomidate, could potentially modulate its metabolic rate. Future investigations could explore this possibility to refine the pharmacokinetic profile of etomidate. For now, deuterated (Rac)-etomidate acid remains an indispensable tool for the precise quantification of etomidate and its metabolite in biological matrices.

References

Commercial Suppliers of High-Purity (Rac)-Etomidate acid-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring high-purity (Rac)-Etomidate acid-d5 for use as an internal standard in quantitative analysis, several commercial suppliers offer this deuterated compound. This technical guide provides an in-depth overview of the available products, their specifications, and detailed experimental protocols for their application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Commercial Supplier Data

This compound is a deuterated analog of etomidate (B1671615) acid, the primary and inactive metabolite of the anesthetic agent etomidate.[1][2] The incorporation of five deuterium (B1214612) atoms provides a stable isotopic label, making it an ideal internal standard for minimizing variability and improving the accuracy of quantitative bioanalytical methods.[3] Below is a summary of the quantitative data available from prominent commercial suppliers.

SupplierCatalog NumberPurityIsotopic PurityMolecular FormulaMolecular WeightForm
MedchemExpressHY-116666S≥98% (by HPLC)Not specifiedC₁₂H₇D₅N₂O₂221.27Solid
InvivoChemV102670≥98%Not specifiedC₁₂H₇D₅N₂O₂221.27Solid
Cayman Chemical43013 (non-deuterated)≥98%N/AC₁₂H₁₂N₂O₂216.2Solid

Note: While Cayman Chemical is a prominent supplier of etomidate and its metabolites, a specific product page for this compound was not identified at the time of this guide's compilation. The data for the non-deuterated form is provided for reference. Researchers should contact suppliers directly to obtain certificates of analysis for the most up-to-date and lot-specific data.

Metabolic Pathway of Etomidate

Etomidate is rapidly metabolized in the liver and plasma by esterases, which hydrolyze the ethyl ester group to form the inactive carboxylic acid metabolite, etomidate acid.[1][2] This biotransformation is a critical step in the clearance of the anesthetic.

Etomidate Metabolism Metabolic Pathway of Etomidate Etomidate Etomidate (Active Anesthetic) Etomidate_Acid (Rac)-Etomidate Acid (Inactive Metabolite) Etomidate->Etomidate_Acid Ester Hydrolysis Esterases Hepatic and Plasma Esterases Esterases->Etomidate_Acid Bioanalytical Workflow Quantitative Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Add_IS Add this compound Internal Standard Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Peak Area Ratios Integrate->Calculate Calibrate Calibration Curve Generation Calculate->Calibrate Quantify Quantification of Unknowns Calibrate->Quantify

References

An In-depth Technical Guide to (Rac)-Etomidate acid-d5: Storage, Handling, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of (Rac)-Etomidate acid-d5 for researchers, scientists, and drug development professionals. It details appropriate storage and handling procedures, summarizes key quantitative data, and presents relevant experimental protocols and biological pathways.

Introduction

This compound is the deuterated form of (Rac)-Etomidate acid, the primary and inactive metabolite of etomidate (B1671615). Etomidate is a short-acting intravenous anesthetic agent that functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA_A) receptor.[1][2] Due to its stable isotopic labeling, this compound serves as an ideal internal standard for quantitative analyses, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), in studies of etomidate pharmacokinetics and metabolism.[3][4]

Storage and Handling

Proper storage and handling of this compound are crucial to maintain its integrity and ensure personnel safety. The primary consideration for deuterated compounds is the prevention of hydrogen-deuterium (H-D) exchange.[5]

General Handling Precautions:

  • Avoid all personal contact, including inhalation.[6]

  • Use in a well-ventilated area.[6]

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Do not eat, drink, or smoke in the handling area.[6]

  • Wash hands thoroughly after handling.[6]

Prevention of H-D Exchange:

  • Handle under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[5]

  • Use anhydrous, deuterated solvents for solution preparation.[5]

  • Thoroughly dry all glassware in an oven and cool in a desiccator before use.[5]

Storage Conditions

The recommended storage conditions for this compound are summarized in the table below.

FormStorage TemperatureDuration
Powder-20°C3 years
Powder4°C2 years
In Solvent (-80°C)-80°C6 months
In Solvent (-20°C)-20°C1 month

Data sourced from InvivoChem product information.

For long-term stability, it is recommended to store the compound as a solid in a tightly sealed vial under an inert atmosphere.[5]

Physicochemical and Toxicological Data

Below is a summary of the known physicochemical and toxicological properties. Data for etomidate is included for reference, as specific data for this compound is limited.

PropertyValueReference
Molecular Formula C₁₂H₇D₅N₂O₂MedChemExpress
Molecular Weight 221.27 g/mol MedChemExpress
Appearance SolidInvivoChem
Etomidate LD50 (mouse) 650 mg/kg[7]
Etomidate TDLO (human, oral) 0.3 ml/kg[7]

Biological Pathways

Mechanism of Action of Etomidate

Etomidate exerts its anesthetic effects by potentiating GABAergic neurotransmission. It binds to a specific site on the GABA_A receptor, increasing the receptor's affinity for GABA. This leads to an enhanced influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability.[1]

Etomidate_Mechanism_of_Action Etomidate Etomidate GABA_A_Receptor GABA_A Receptor Etomidate->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride Ion Channel Opening GABA_A_Receptor->Chloride_Channel Potentiates effect of GABA GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Increased Cl⁻ influx CNS_Depression CNS Depression (Anesthesia) Neuronal_Hyperpolarization->CNS_Depression

Mechanism of action of etomidate at the GABA_A receptor.

Metabolic Pathway of Etomidate

Etomidate is rapidly metabolized in the liver and plasma by esterases, which hydrolyze the ethyl ester to its corresponding carboxylic acid, (Rac)-Etomidate acid. This metabolite is pharmacologically inactive.[2]

Etomidate_Metabolism Etomidate Etomidate Esterases Hepatic and Plasma Esterases Etomidate->Esterases Etomidate_Acid (Rac)-Etomidate acid (Inactive Metabolite) Esterases->Etomidate_Acid Hydrolysis Excretion Renal Excretion Etomidate_Acid->Excretion

Metabolic pathway of etomidate to (Rac)-Etomidate acid.

Experimental Protocols

This compound is primarily used as an internal standard in quantitative analytical methods. The following is a representative protocol for the analysis of etomidate and etomidate acid in biological samples using LC-MS/MS.

Sample Preparation and Extraction Workflow

This workflow outlines the general steps for extracting etomidate and its metabolites from biological matrices prior to LC-MS/MS analysis.

Sample_Prep_Workflow Start Biological Sample (e.g., Urine, Blood) Add_IS Add Internal Standard (this compound) Start->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

General workflow for sample preparation.

LC-MS/MS Quantification of Etomidate and Etomidate Acid in Urine

This protocol is adapted from studies detailing the analysis of etomidate and its acid metabolite in urine samples.[8]

1. Preparation of Calibration Standards and Quality Control Samples:

  • Prepare stock solutions of etomidate and (Rac)-Etomidate acid in methanol.

  • Serially dilute the stock solutions to prepare working solutions for calibration curves and quality control (QC) samples.

  • Spike blank urine with the working solutions to create calibration standards and QC samples at various concentrations.

2. Sample Preparation:

  • To 100 µL of urine sample, add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a nitrogen stream.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column Porous graphitic carbon column (e.g., Hypercarb, 100 mm × 2.1 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
Flow Rate 0.3 mL/min
Column Temperature 30°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Etomidate: m/z 245.1 → 199.1; Etomidate acid: m/z 217.1 → 171.1; Etomidate acid-d5: m/z 222.1 → 176.1

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Method Validation Parameters

The analytical method should be validated according to standard guidelines, assessing the parameters listed below. Representative values from published methods are provided for reference.[8]

ParameterTypical Range/Value
Linearity (Etomidate) 0.4 - 120.0 ng/mL (r² > 0.995)
Linearity (Etomidate Acid) 1.0 - 300.0 ng/mL (r² > 0.995)
LLOQ (Etomidate) 0.4 ng/mL
LLOQ (Etomidate Acid) 1.0 ng/mL
Intra-day Precision < 10.2%
Inter-day Precision < 8.4%
Accuracy -9.9% to 2.9%

Conclusion

This compound is an essential tool for the accurate quantification of etomidate and its primary metabolite in biological matrices. Adherence to proper storage and handling protocols is critical to maintain its isotopic and chemical purity. The experimental protocols provided herein offer a robust framework for the application of this compound in pharmacokinetic and toxicological research.

References

Methodological & Application

Application Note: High-Throughput Analysis of Etomidate and Etomidate Acid in Biological Matrices using (Rac)-Etomidate acid-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Etomidate (B1671615) is a short-acting intravenous anesthetic agent used for the induction of general anesthesia.[1] It is rapidly metabolized in the liver and plasma by ester hydrolysis to its primary and inactive metabolite, etomidate acid.[1][2][3][4][5] Accurate quantification of etomidate and etomidate acid is crucial in clinical, forensic, and research settings to monitor drug levels, understand pharmacokinetics, and detect potential abuse.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for this purpose.[6] The use of a stable isotope-labeled internal standard is the gold standard for achieving accurate and precise quantification in LC-MS/MS assays.[7] Deuterated internal standards, such as (Rac)-Etomidate acid-d5, are ideal as they have nearly identical chemical and physical properties to the analyte.[7][8] This ensures they co-elute and experience similar ionization effects and potential matrix interferences, effectively normalizing for variations during sample preparation and analysis.[8][9][10] This application note provides a detailed protocol for the simultaneous quantification of etomidate and etomidate acid in biological samples using this compound as an internal standard.

Principle of the Method

This method is based on the principle of isotope dilution mass spectrometry.[7] A known concentration of the deuterated internal standard, this compound, is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[10] Following extraction, the samples are analyzed by LC-MS/MS. The analyte and the internal standard are separated chromatographically and detected by the mass spectrometer using Multiple Reaction Monitoring (MRM). Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard, which corrects for variability in extraction recovery, matrix effects, and instrument response.[8][10]

Experimental Protocols

Materials and Reagents
  • Standards: Etomidate, Etomidate Acid, this compound

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic Acid (LC-MS grade), Ammonium Acetate

  • Water: Deionized water (18 MΩ·cm)

  • Biological Matrix: Human plasma, urine, or tissue homogenates

  • Equipment: Analytical balance, vortex mixer, centrifuge, micropipettes

Preparation of Standards and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve etomidate, etomidate acid, and this compound in methanol to prepare individual stock solutions of 1 mg/mL.[7] Store at -20°C.

  • Intermediate Solutions (10 µg/mL): Prepare intermediate stock solutions by diluting the primary stocks with a 50:50 mixture of methanol and water.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound intermediate solution with 50:50 methanol/water to achieve a final concentration of 100 ng/mL.

  • Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and QCs by spiking appropriate amounts of the etomidate and etomidate acid intermediate solutions into the blank biological matrix.

Sample Preparation (Protein Precipitation)

The following protocol is a general procedure for blood or urine samples.[11][12][13]

  • Aliquot: Pipette 100 µL of the sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 20 µL of the 100 ng/mL IS working solution to each tube and vortex briefly.

  • Precipitate Protein: Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.[11][12][14]

  • Vortex: Vortex the tubes vigorously for 1 minute.

  • Centrifuge: Centrifuge the samples at 10,000 rpm for 10 minutes.[14]

  • Transfer Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate.[12]

  • Inject: Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system for analysis.[15]

G cluster_prep Sample Preparation Workflow A 1. Aliquot Sample (100 µL Plasma/Urine) B 2. Add Internal Standard (this compound) A->B C 3. Protein Precipitation (Add 300 µL Acetonitrile) B->C D 4. Vortex (1 minute) C->D E 5. Centrifuge (10,000 rpm, 10 min) D->E F 6. Collect Supernatant E->F G 7. Inject into LC-MS/MS F->G

Caption: General workflow for sample preparation.
LC-MS/MS Instrumental Analysis

The following are typical starting conditions and may require optimization.

Table 1: Recommended LC-MS/MS Parameters

Parameter Setting
LC System UPLC/HPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[11][12]
Mobile Phase A 0.1% Formic Acid in Water or 5 mmol/L Ammonium Acetate[11][12]
Mobile Phase B Acetonitrile[11][12]
Flow Rate 0.4 mL/min[12]
Column Temp 30-40 °C[2]
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[11][12]

| Scan Type | Multiple Reaction Monitoring (MRM)[12] |

Gradient Elution Program: A typical gradient runs for 6-9 minutes, starting with a high aqueous phase composition and ramping up the organic phase to elute the analytes.[2][6][11]

Table 2: Example MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z)
Etomidate 245.1 199.1 / 141.0
Etomidate Acid 217.1 171.1 / 119.1
This compound 222.1 176.1 / 124.1

Note: Specific transitions should be optimized for the instrument in use.

Data and Performance Characteristics

The use of this compound ensures robust and reliable quantification across a range of concentrations.

G cluster_pathway Metabolism and Quantification Pathway Etomidate Etomidate (Analyte 1) Etomidate_Acid Etomidate Acid (Analyte 2) Etomidate->Etomidate_Acid Ester Hydrolysis (in vivo) Ratio Peak Area Ratio (Analyte / IS) Etomidate->Ratio Etomidate_Acid->Ratio LC-MS/MS Analysis IS This compound (Internal Standard) IS->Ratio LC-MS/MS Analysis Quant Accurate Quantification Ratio->Quant

Caption: Role of the internal standard in quantification.

Table 3: Typical Method Validation Summary

Parameter Etomidate Etomidate Acid
Linear Range 0.5 - 100 ng/mL 1.0 - 250 ng/mL
LLOQ 0.2 - 2.5 ng/mL[6][12][13] 0.5 - 7.5 ng/mL[6][12][13]
Correlation (r²) > 0.995[2][6][12] > 0.995[2][6][12]
Intra-day Precision < 15% < 15%
Inter-day Precision < 15% < 15%
Accuracy/Bias 85-115% 85-115%
Extraction Recovery > 84%[12] > 84%[12]

Data presented are representative values compiled from multiple validated methods.[2][6][12][13][15]

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the simultaneous determination of etomidate and its primary metabolite, etomidate acid, in various biological matrices. The use of the stable isotope-labeled internal standard, this compound, is critical for correcting analytical variability and ensuring high accuracy and precision.[7][8] The simple protein precipitation sample preparation makes this method suitable for high-throughput analysis in clinical and forensic toxicology laboratories.

References

Application Note: Quantitative Bioanalysis of (Rac)-Etomidate Acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of etomidate (B1671615) and its primary metabolite, etomidate acid, in biological matrices using (Rac)-Etomidate acid-d5 as a stable isotope-labeled internal standard (SIL-IS). The protocol employs a simple protein precipitation extraction procedure followed by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method is suitable for pharmacokinetic studies, toxicological analysis, and monitoring of etomidate abuse.

Introduction

Etomidate is a short-acting intravenous anesthetic agent that is rapidly metabolized in the liver and plasma by ester hydrolysis to its inactive carboxylic acid metabolite, etomidate acid.[1][2] Accurate and reliable quantification of etomidate and etomidate acid in biological samples is crucial for clinical and forensic purposes. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach for quantitative bioanalysis as it compensates for variability in sample preparation and instrument response. This note provides a detailed protocol for the simultaneous determination of etomidate and etomidate acid in various biological samples.

Experimental Workflow

Bioanalytical Workflow Sample Sample Receipt (Blood, Urine, etc.) IS_Spike Internal Standard Spiking (this compound) Sample->IS_Spike Preparation Sample Preparation (Protein Precipitation) Analysis UPLC-MS/MS Analysis Preparation->Analysis IS_Spike->Preparation Data Data Processing & Quantification Analysis->Data Report Report Generation Data->Report

Caption: High-level overview of the bioanalytical workflow.

Materials and Reagents

  • This compound (Internal Standard)

  • Etomidate and Etomidate Acid reference standards

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium Acetate or Formate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Deionized Water

  • Biological matrix (e.g., blood, plasma, urine)

Sample Preparation

A protein precipitation method is employed for sample extraction.[3][4]

  • Allow all samples and standards to thaw to room temperature.

  • To 100 µL of blank matrix, calibration standards, quality control samples, or unknown samples in a microcentrifuge tube, add the internal standard solution (this compound) to achieve a final concentration appropriate for the expected analyte concentration range.

  • Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and inject onto the UPLC-MS/MS system.

Liquid Chromatography

Column: C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) Mobile Phase A: 5 mM Ammonium Acetate or 0.1% Formic Acid in Water[3][4][5] Mobile Phase B: Acetonitrile[3][4][5] Flow Rate: 0.3 - 0.4 mL/min Column Temperature: 40°C[5] Injection Volume: 5 µL

Gradient Elution Profile:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
4.0595
6.0595
6.1955
8.0955

Note: The gradient profile may require optimization based on the specific column and instrumentation used.

Mass Spectrometry

Ionization Mode: Electrospray Ionization (ESI), Positive[3][4] Scan Type: Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Etomidate245.1141.1
Etomidate Acid217.1113.1
This compound222.1118.1

Note: The specific precursor and product ions should be optimized for the instrument in use.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the method based on published data.[3][4][6]

Table 1: Calibration Curve Parameters

AnalyteMatrixLinear Range (ng/mL)Correlation Coefficient (r²)
EtomidateBlood2.5 - 500> 0.999
Etomidate AcidBlood7.5 - 1000> 0.999
EtomidateUrine0.4 - 120> 0.995
Etomidate AcidUrine1.0 - 300> 0.995
EtomidateHair0.25 - 50 pg/mg> 0.997
Etomidate AcidHair2 - 250 pg/mg> 0.997

Table 2: Accuracy and Precision

AnalyteMatrixConcentrationAccuracy (%)Precision (%RSD)
EtomidateBloodLLOQ, LQC, MQC, HQC85 - 115< 15
Etomidate AcidBloodLLOQ, LQC, MQC, HQC85 - 115< 15
EtomidateUrineLLOQ, LQC, MQC, HQC85 - 115< 15
Etomidate AcidUrineLLOQ, LQC, MQC, HQC85 - 115< 15

LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control

Signaling Pathway Diagram

Etomidate Metabolism Etomidate Etomidate Metabolite Etomidate Acid (Inactive Metabolite) Etomidate->Metabolite Hydrolysis Enzyme Esterases (Liver & Plasma) Enzyme->Etomidate

Caption: Metabolic pathway of Etomidate.

Conclusion

The described UPLC-MS/MS method utilizing this compound as an internal standard provides a reliable and sensitive approach for the simultaneous quantification of etomidate and etomidate acid in various biological matrices. The simple sample preparation and rapid chromatographic analysis make this method suitable for high-throughput bioanalytical laboratories. Method validation parameters consistently meet the requirements of regulatory guidelines for bioanalytical method validation.

References

Application Note: (Rac)-Etomidate acid-d5 for Pharmacokinetic Studies of Etomidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etomidate (B1671615) is a short-acting intravenous anesthetic agent utilized for the induction of general anesthesia and sedation.[1] Its favorable hemodynamic profile, characterized by minimal impact on blood pressure and heart rate, makes it a valuable option in various clinical settings.[2][3] Understanding the pharmacokinetic profile of etomidate is crucial for optimizing dosing regimens and ensuring patient safety. Etomidate is rapidly metabolized in the body, primarily through hydrolysis by hepatic and plasma esterases, to its main, inactive metabolite, etomidate acid.[3][4]

Accurate quantification of etomidate and its metabolite in biological matrices is essential for pharmacokinetic studies. The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for variability during sample preparation and analysis.[5][6] (Rac)-Etomidate acid-d5, a deuterated analog of the primary metabolite of etomidate, serves as an ideal internal standard for the simultaneous determination of etomidate and etomidate acid in plasma, urine, and other biological samples.[4][7] This application note provides a detailed protocol for the use of this compound in a pharmacokinetic study of etomidate.

Principle

This protocol describes a robust and sensitive method for the quantification of etomidate and its primary metabolite, etomidate acid, in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The method employs this compound as an internal standard to ensure high accuracy and precision. A simple protein precipitation step is used for sample preparation, making it suitable for high-throughput analysis.

Data Presentation

The following tables summarize typical validation parameters for a UPLC-MS/MS method for the quantification of etomidate and etomidate acid using this compound as an internal standard.[4][8]

Table 1: UPLC-MS/MS Method Validation Parameters

ParameterEtomidateEtomidate Acid
Linearity Range0.5 - 50 ng/mL1 - 100 ng/mL
Correlation Coefficient (r²)> 0.999> 0.999
Lower Limit of Quantification (LLOQ)0.5 ng/mL1 ng/mL
Limit of Detection (LOD)0.2 ng/mL0.5 ng/mL
Accuracy (% Bias) at LLOQ, LQC, MQC, HQC-15% to +15%-15% to +15%
Precision (% CV) at LLOQ, LQC, MQC, HQC< 15%< 15%
Recovery> 85%> 85%
Matrix EffectMinimalMinimal

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 2: Typical Pharmacokinetic Parameters of Etomidate in Humans Following a Single Intravenous Dose [9][10]

ParameterValue
Half-life (t½)2.9 - 5.3 hours
Volume of Distribution (Vd)2 - 4.5 L/kg
Protein Binding~76%
Clearance (Cl)10 - 20 mL/kg/min
Time to Peak Concentration (Tmax)~1 minute

Experimental Protocols

Materials and Reagents
  • Etomidate reference standard

  • Etomidate acid reference standard

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation
  • UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

  • Tandem mass spectrometer (e.g., SCIEX Triple Quadrupole or equivalent) with an electrospray ionization (ESI) source

  • Analytical column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of etomidate, etomidate acid, and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the etomidate and etomidate acid stock solutions in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution in 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for calibration standards, QCs, and unknown plasma samples.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (100 ng/mL of this compound). For calibration standards and QCs, add the corresponding working standard solution. For blank samples, add 10 µL of 50:50 methanol:water.

  • Vortex each tube for 10 seconds.

  • Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5 µL) into the UPLC-MS/MS system.

UPLC-MS/MS Conditions
  • UPLC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.7 µm

    • Mobile Phase A: 0.1% Formic acid in water with 5 mM Ammonium Acetate

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: Start with 5% B, ramp to 95% B over 4 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Source Temperature: 500°C

    • MRM Transitions (example values, should be optimized):

      • Etomidate: Q1: 245.1 -> Q3: 141.0

      • Etomidate Acid: Q1: 217.1 -> Q3: 113.0

      • This compound: Q1: 222.1 -> Q3: 118.0

    • Optimize collision energies and other compound-specific parameters for maximum signal intensity.

Visualizations

Metabolic Pathway of Etomidate Etomidate Etomidate Etomidate_Acid Etomidate Acid (Inactive Metabolite) Etomidate->Etomidate_Acid Ester Hydrolysis (Hepatic and Plasma Esterases)

Caption: Metabolic Conversion of Etomidate.

Experimental Workflow for Pharmacokinetic Analysis cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis Animal_Dosing Administer Etomidate to Subjects Blood_Sampling Collect Blood Samples at Timed Intervals Animal_Dosing->Blood_Sampling Plasma_Separation Separate Plasma via Centrifugation Blood_Sampling->Plasma_Separation IS_Spiking Spike Plasma with this compound Plasma_Separation->IS_Spiking Protein_Precipitation Protein Precipitation with Acetonitrile IS_Spiking->Protein_Precipitation Centrifugation Centrifuge to Pellet Precipitated Proteins Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant for Analysis Centrifugation->Supernatant_Transfer UPLC_MSMS UPLC-MS/MS Analysis Supernatant_Transfer->UPLC_MSMS Data_Processing Data Processing and Quantification UPLC_MSMS->Data_Processing PK_Analysis Pharmacokinetic Parameter Calculation Data_Processing->PK_Analysis

Caption: Bioanalytical Workflow for Etomidate PK Studies.

Conclusion

The use of this compound as an internal standard provides a highly reliable and accurate method for the quantification of etomidate and its primary metabolite, etomidate acid, in biological matrices. The detailed UPLC-MS/MS protocol presented here is suitable for pharmacokinetic studies, enabling researchers and drug development professionals to obtain high-quality data for a better understanding of the absorption, distribution, metabolism, and excretion of etomidate. This robust bioanalytical method is a critical tool in the continued evaluation and clinical application of this important anesthetic agent.

References

Application of (Rac)-Etomidate Acid-d5 in Drug Metabolism Assays: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Rac)-Etomidate acid-d5 is the deuterated analog of etomidate (B1671615) acid, the primary and inactive metabolite of the short-acting intravenous anesthetic agent, etomidate. In the field of drug metabolism and pharmacokinetics (DMPK), this compound serves as a critical internal standard for the accurate quantification of etomidate and etomidate acid in various biological matrices. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays significantly enhances the precision and reliability of analytical data by correcting for variability during sample preparation and analysis. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in drug metabolism assays.

Metabolic Pathway of Etomidate

Etomidate undergoes rapid metabolism in the liver, primarily through hydrolysis of its ethyl ester group by hepatic esterases, including carboxylesterases, to form its main metabolite, etomidate acid.[1][2] This metabolic conversion results in the pharmacological inactivation of the drug. The resulting etomidate acid is then excreted from the body. Understanding this pathway is fundamental to designing and interpreting drug metabolism studies for etomidate and potential drug-drug interactions.

Etomidate Etomidate (Active) Etomidate_Acid Etomidate Acid (Inactive Metabolite) Etomidate->Etomidate_Acid Hepatic Esterases (e.g., Carboxylesterases) Excretion Excretion Etomidate_Acid->Excretion

Caption: Metabolic conversion of Etomidate to Etomidate Acid.

Application in Quantitative Bioanalysis

This compound is the preferred internal standard for LC-MS/MS-based quantification of etomidate and etomidate acid due to its near-identical physicochemical properties to the unlabeled analytes. This ensures similar behavior during extraction, chromatography, and ionization, leading to more accurate and precise results.

Data Presentation: Summary of Bioanalytical Method Parameters

The following table summarizes typical validation parameters from LC-MS/MS methods utilizing a deuterated internal standard for the analysis of etomidate and etomidate acid.

ParameterEtomidateEtomidate AcidReference
Lower Limit of Quantification (LLOQ) 0.5 ng/mL (Urine)1.0 ng/mL (Urine)[3]
2.5 ng/mL (Blood)7.5 ng/mL (Blood)
Linear Range 0.5 - 50 ng/mL (Urine, Liver, Kidney)1 - 100 ng/mL (Urine, Liver, Kidney)[4]
0.4 - 120.0 ng/mL (Urine)1.0 - 300.0 ng/mL (Urine)[3]
Intra-day Precision (%CV) < 15%< 15%[3]
Inter-day Precision (%CV) < 15%< 15%[3]
Accuracy (%Bias) Within ±15%Within ±15%[3]

Experimental Protocols

This section provides a detailed methodology for a typical in vitro drug metabolism study of etomidate using human liver microsomes and a bioanalytical workflow for sample analysis using this compound as an internal standard.

Protocol 1: In Vitro Metabolism of Etomidate in Human Liver Microsomes

This protocol is designed to determine the metabolic stability of etomidate in human liver microsomes.

Materials and Reagents:

  • Etomidate

  • Pooled Human Liver Microsomes (HLMs)

  • This compound (as internal standard)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN)

  • Incubator capable of maintaining 37°C

  • Microcentrifuge tubes

  • LC-MS/MS system

Experimental Workflow:

cluster_prep Incubation Preparation cluster_incubation Incubation cluster_quenching Reaction Quenching & Sample Prep cluster_analysis Analysis Prep_HLM Prepare HLM Suspension in Phosphate Buffer Preincubation Pre-incubate HLM and Etomidate at 37°C Prep_HLM->Preincubation Prep_Etomidate Prepare Etomidate Working Solution Prep_Etomidate->Preincubation Prep_NADPH Prepare NADPH Regenerating System Initiate Initiate Reaction with NADPH Prep_NADPH->Initiate Preincubation->Initiate Incubate Incubate at 37°C (Time Points: 0, 5, 15, 30, 60 min) Initiate->Incubate Quench Quench Reaction with Cold Acetonitrile Incubate->Quench Add_IS Add this compound (Internal Standard) Quench->Add_IS Centrifuge Centrifuge to Pellet Protein Add_IS->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant LCMS LC-MS/MS Analysis Collect_Supernatant->LCMS Data Data Analysis (Calculate % Remaining) LCMS->Data

Caption: Workflow for in vitro metabolism of etomidate.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of etomidate in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a working solution of etomidate by diluting the stock solution in phosphate buffer to the desired final concentration (e.g., 1 µM).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the pooled human liver microsomes on ice. Dilute the microsomes to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

  • Incubation:

    • In microcentrifuge tubes, add the human liver microsome suspension.

    • Add the etomidate working solution to the microsome suspension and pre-incubate for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile. The "0 minute" time point serves as the initial concentration control.

  • Sample Preparation for Analysis:

    • To each quenched sample, add a fixed amount of this compound internal standard solution.

    • Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.

    • Transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.

  • Data Analysis:

    • Analyze the samples using a validated LC-MS/MS method.

    • Determine the peak area ratios of etomidate to this compound at each time point.

    • Calculate the percentage of etomidate remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percentage of etomidate remaining versus time to determine the metabolic half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Bioanalytical Method for Quantification of Etomidate and Etomidate Acid

This protocol outlines a general procedure for the simultaneous quantification of etomidate and etomidate acid in a biological matrix (e.g., plasma or urine) using this compound as an internal standard.

Materials and Reagents:

  • Biological matrix (e.g., plasma, urine)

  • Etomidate and Etomidate Acid reference standards

  • This compound

  • Acetonitrile (ACN)

  • Formic acid

  • Water (HPLC-grade)

  • Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) materials (if required)

  • LC-MS/MS system

LC-MS/MS Parameters (Example):

ParameterSetting
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient A suitable gradient to separate the analytes
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Specific precursor-to-product ion transitions for etomidate, etomidate acid, and this compound

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample_Aliquot Aliquot Biological Sample Add_IS Add this compound (Internal Standard) Sample_Aliquot->Add_IS Extraction Protein Precipitation, LLE, or SPE Add_IS->Extraction Evaporate Evaporate to Dryness Extraction->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject Sample onto LC-MS/MS System Reconstitute->Inject Acquire_Data Acquire Data in MRM Mode Inject->Acquire_Data Peak_Integration Integrate Chromatographic Peaks Acquire_Data->Peak_Integration Calibration_Curve Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) Peak_Integration->Calibration_Curve Calculate_Conc Calculate Analyte Concentration Calibration_Curve->Calculate_Conc

Caption: Bioanalytical workflow for etomidate quantification.

Procedure:

  • Preparation of Calibration Standards and Quality Control (QC) Samples:

    • Prepare stock solutions of etomidate and etomidate acid.

    • Spike blank biological matrix with known concentrations of etomidate and etomidate acid to create calibration standards and QC samples.

  • Sample Preparation:

    • To an aliquot of the unknown sample, calibration standard, or QC sample, add a fixed amount of the this compound internal standard solution.

    • Perform sample extraction to remove proteins and other interfering substances. This can be achieved through:

      • Protein Precipitation: Add a sufficient volume of cold acetonitrile, vortex, and centrifuge.

      • Liquid-Liquid Extraction (LLE): Use an appropriate organic solvent to extract the analytes.

      • Solid Phase Extraction (SPE): Use a suitable SPE cartridge to isolate the analytes.

    • Evaporate the extracted solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples into the LC-MS/MS system.

    • Acquire data using Multiple Reaction Monitoring (MRM) mode, monitoring the specific transitions for etomidate, etomidate acid, and this compound.

  • Data Analysis and Quantification:

    • Integrate the chromatographic peaks for all analytes and the internal standard.

    • Calculate the peak area ratio of each analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of etomidate and etomidate acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

This compound is an indispensable tool for the accurate and precise quantification of etomidate and its primary metabolite, etomidate acid, in drug metabolism and pharmacokinetic studies. The use of this deuterated internal standard in conjunction with LC-MS/MS allows for reliable data generation, which is crucial for understanding the metabolic fate of etomidate and for making informed decisions during drug development. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively apply this compound in their drug metabolism assays.

References

Application Note: GC-MS Method for the Quantitative Analysis of (Rac)-Etomidate Acid-d5 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of (Rac)-Etomidate acid, the primary metabolite of Etomidate (B1671615), in biological matrices using gas chromatography-mass spectrometry (GC-MS). The method employs (Rac)-Etomidate acid-d5 as an internal standard to ensure accuracy and precision. A detailed protocol for sample preparation, including solid-phase extraction (SPE) and derivatization, is provided. The described GC-MS method is suitable for pharmacokinetic studies, clinical monitoring, and forensic analysis.

Introduction

Etomidate is a short-acting intravenous anesthetic agent. It is rapidly metabolized in the body via hydrolysis of the ethyl ester to its carboxylic acid metabolite, (Rac)-Etomidate acid, which is pharmacologically inactive. Monitoring the levels of etomidate and its primary metabolite is crucial in clinical and forensic toxicology. Gas chromatography-mass spectrometry (GC-MS) offers a highly selective and sensitive technique for the quantification of these compounds in complex biological matrices such as plasma and urine. Due to the low volatility of etomidate acid, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. This method details a validated procedure using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as the derivatization agent and this compound as the internal standard for reliable quantification.

Experimental

Materials and Reagents

  • (Rac)-Etomidate acid and this compound standards

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Deionized water

  • Phosphate buffer (pH 6.0)

  • Human plasma/urine (blank)

Instrumentation

  • Gas Chromatograph: Agilent 7890B GC system or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Autosampler

Sample Preparation

  • Spiking: To 1 mL of blank plasma/urine, add the appropriate volume of working standard solutions of (Rac)-Etomidate acid and a fixed concentration of the internal standard, this compound.

  • Extraction:

    • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 10% methanol in water.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 3 mL of ethyl acetate.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried residue, add 50 µL of MSTFA with 1% TMCS and 50 µL of acetonitrile.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature before GC-MS analysis.

GC-MS Conditions

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: 25°C/min to 200°C, hold for 2 minutes.

    • Ramp 2: 10°C/min to 280°C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters

AnalyteRetention Time (approx.)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
(Rac)-Etomidate acid-TMS~8.5 min273141, 245
This compound-TMS~8.5 min278141, 250

Results and Discussion

The developed GC-MS method provides excellent chromatographic separation and sensitivity for the analysis of (Rac)-Etomidate acid. The use of a deuterated internal standard corrects for variations in sample preparation and instrument response, leading to high precision and accuracy.

Quantitative Data Summary

The following table summarizes the quantitative performance of the method, compiled from various studies on etomidate and its metabolites.[1][2]

ParameterResult
Linearity Range5 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)1 ng/mL
Limit of Quantification (LOQ)5 ng/mL
Recovery> 90%
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 10%

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Spike Spike with Internal Standard (this compound) Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evaporate Evaporation to Dryness SPE->Evaporate Derivatize Derivatization with MSTFA Evaporate->Derivatize GCMS GC-MS Injection and Analysis Derivatize->GCMS Data Data Acquisition (SIM Mode) GCMS->Data Quant Quantification and Reporting Data->Quant

Caption: Experimental workflow from sample preparation to data analysis.

Method Development Logic Diagram

method_development cluster_method Method Development Steps Objective Define Analytical Objective (Quantification of Etomidate Acid) IS Internal Standard Selection (this compound) Objective->IS SamplePrep Optimize Sample Preparation (SPE) IS->SamplePrep Deriv Select Derivatization Agent (MSTFA) SamplePrep->Deriv GC Develop GC Method (Column, Temperature Program) Deriv->GC MS Optimize MS Parameters (SIM Ions, Voltages) GC->MS Validation Method Validation (Linearity, LOD, LOQ, Precision, Accuracy) MS->Validation

Caption: Logical steps in the GC-MS method development process.

Conclusion

The GC-MS method presented here is a reliable and sensitive approach for the quantification of (Rac)-Etomidate acid in biological samples. The use of a deuterated internal standard and a well-defined sample preparation and derivatization protocol ensures high-quality data suitable for a range of applications in clinical and forensic science. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to implement this method in their laboratories.

References

Application Notes and Protocols: (Rac)-Etomidate acid-d5 as a Tracer in Metabolic Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Etomidate acid-d5 is the deuterium-labeled form of (Rac)-etomidate acid, the primary and inactive metabolite of the short-acting intravenous anesthetic agent, etomidate (B1671615).[1][2][3] Etomidate undergoes rapid hydrolysis in the liver and plasma, catalyzed by esterases, to form etomidate acid.[1][4][5] Due to its isotopic labeling, this compound serves as an excellent internal standard and tracer for metabolic profiling studies.[3][6][7] Its use in conjunction with advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the precise quantification and tracing of etomidate metabolism.[2][8][9]

Stable isotope-labeled compounds like this compound are crucial tools in drug development and metabolic research.[3][10] They exhibit nearly identical physicochemical properties to their unlabeled counterparts, ensuring they follow the same metabolic pathways.[11][12] The mass difference introduced by the deuterium (B1214612) atoms allows for their distinct detection by mass spectrometry, enabling researchers to differentiate the tracer from endogenous or unlabeled administered compounds.[11]

This document provides detailed application notes and protocols for the use of this compound as a tracer in metabolic profiling studies, aimed at elucidating the pharmacokinetics and metabolic fate of etomidate.

Principle of Application

The core principle behind using this compound as a tracer is to introduce a labeled version of the etomidate metabolite into a biological system to track its fate. While etomidate itself is the administered drug, introducing labeled etomidate acid can help in understanding the clearance and excretion kinetics of this major metabolite. More commonly, deuterated etomidate would be administered, and the appearance of this compound would be monitored. However, for the purpose of these notes focusing on the provided topic, we will consider the utility of this compound as a standard and tracer for metabolite-focused studies.

When used as an internal standard, a known quantity of this compound is added to biological samples (e.g., plasma, urine) during sample preparation.[11] This allows for the accurate quantification of the unlabeled etomidate acid by correcting for variations in sample extraction, handling, and instrument response.[12][13]

As a tracer in metabolic studies, labeled etomidate would be administered, and the formation of this compound would be tracked over time. This approach can provide valuable insights into the rate of metabolism, identify any previously unknown downstream metabolites, and assess the impact of various physiological or pathological conditions on etomidate metabolism.

Metabolic Pathway of Etomidate

Etomidate is primarily metabolized via ester hydrolysis to its inactive carboxylic acid metabolite, etomidate acid.[1][5] This biotransformation is rapid and extensive, contributing to the drug's short duration of action.[4][14] The resulting etomidate acid is then eliminated from the body, primarily through renal excretion in the urine.[15][16]

Etomidate_Metabolism Etomidate Etomidate Etomidate_Acid (Rac)-Etomidate Acid Etomidate->Etomidate_Acid Hepatic and Plasma Esterases (Hydrolysis) Excretion Urinary Excretion Etomidate_Acid->Excretion

Caption: Metabolic conversion of Etomidate to Etomidate Acid.

Application 1: this compound as an Internal Standard for Quantitative Analysis

This protocol outlines the use of this compound as an internal standard for the accurate quantification of etomidate and its primary metabolite, etomidate acid, in biological matrices using LC-MS/MS.

Experimental Protocol

1. Materials and Reagents:

  • This compound

  • Etomidate and Etomidate Acid analytical standards

  • Biological matrix (e.g., human plasma, urine)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer

2. Sample Preparation (Dilute-and-Shoot Method for Urine):

  • Thaw frozen urine samples at room temperature.
  • Vortex the samples for 10 seconds to ensure homogeneity.
  • Prepare a working internal standard solution of this compound in methanol.
  • In a microcentrifuge tube, add 50 µL of the urine sample.
  • Add 50 µL of the internal standard working solution.
  • Add 900 µL of 50:50 (v/v) acetonitrile:methanol.
  • Vortex for 30 seconds.
  • Centrifuge at 14,000 rpm for 10 minutes.
  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatographic Conditions (Example):

    • Column: Porous graphitic carbon column (e.g., Hypercarb) for optimal retention and peak shape of etomidate acid.[2]

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (50:50, v/v)

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, and then re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30°C[8]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions for etomidate, etomidate acid, and this compound need to be determined by direct infusion of the individual standards.

4. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area ratio of the unlabeled analyte to the internal standard against the concentration of the analyte standards.
  • Use the regression equation from the calibration curve to calculate the concentration of etomidate acid in the unknown samples.

Quantitative Data Summary

The following table summarizes typical quantitative parameters from LC-MS/MS methods for the analysis of etomidate and etomidate acid, for which this compound would be an ideal internal standard.

AnalyteMatrixLLOQ (ng/mL)Linear Range (ng/mL)Inter-day Precision (%)Inter-day Accuracy (%)Reference
EtomidateUrine0.40.4 - 120.0< 8.4-7.0 to 0.6[8]
Etomidate AcidUrine1.01.0 - 300.0< 8.4-7.0 to 0.6[8]
EtomidateBlood11 - 100< 15-10 to 10[9]
Etomidate AcidBlood55 - 500< 15-10 to 10[9]

LLOQ: Lower Limit of Quantification

Application 2: Tracer Studies for Metabolic Profiling

This protocol describes a conceptual workflow for a metabolic profiling study using deuterated etomidate to trace the formation and elimination of this compound.

Experimental Workflow

Tracer_Workflow cluster_study_design Study Design cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data Data Interpretation Admin Administer Deuterated Etomidate to Subjects Collect Collect Blood/Urine Samples at Timed Intervals Admin->Collect Prepare Sample Preparation (with non-deuterated internal standard) Collect->Prepare LCMS LC-MS/MS Analysis Prepare->LCMS Quantify Quantify Deuterated Etomidate and this compound LCMS->Quantify PK Pharmacokinetic Modeling Quantify->PK Metabolic Metabolic Pathway Elucidation Quantify->Metabolic

Caption: Workflow for a metabolic tracer study.

Protocol Details

1. Study Design and Dosing:

  • Design a pharmacokinetic study in a relevant animal model or in human volunteers, following ethical guidelines.

  • Administer a single intravenous dose of deuterated etomidate. The level of deuteration on the parent drug would determine the labeling pattern on the resulting etomidate acid.

2. Sample Collection:

  • Collect blood samples at various time points post-administration (e.g., 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) to characterize the plasma concentration-time profile.

  • Collect urine over specific intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours) to determine the extent and rate of renal excretion of the labeled metabolite.

3. Sample Preparation and Analysis:

  • Process blood samples to obtain plasma.

  • Prepare plasma and urine samples for analysis as described in the previous protocol, using a non-labeled certified standard of a related compound as an internal standard if this compound itself is the analyte of interest.

  • Perform LC-MS/MS analysis, with MRM transitions set for the deuterated parent drug and the expected deuterated metabolite, this compound.

4. Pharmacokinetic and Metabolic Analysis:

  • Plot the plasma concentrations of deuterated etomidate and this compound versus time.

  • Use pharmacokinetic software to calculate key parameters such as elimination half-life, volume of distribution, clearance, and the rate of formation of the metabolite.

  • Analyze urine samples to quantify the amount of this compound excreted over time, which provides insight into the renal clearance of the metabolite.

Conclusion

This compound is a valuable tool for researchers in drug metabolism and pharmacokinetics. Its primary application is as an internal standard for the robust and accurate quantification of etomidate and its major metabolite in biological fluids. Furthermore, the principles outlined for tracer studies, involving the administration of a labeled parent drug, enable detailed investigation into the dynamics of etomidate metabolism. The protocols and data presented here provide a framework for incorporating this compound into metabolic profiling workflows, ultimately contributing to a better understanding of etomidate's pharmacology and aiding in the development of safer anesthetic agents.[17][18]

References

Quantifying Etomidate and its Metabolites Using Deuterated Standards: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of etomidate (B1671615) and its primary metabolite, etomidate acid (carboxylic acid etomidate), in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards.

Introduction

Etomidate is a short-acting intravenous anesthetic agent.[1] Its rapid metabolism primarily occurs in the liver and plasma through ester hydrolysis, leading to the formation of an inactive carboxylic acid metabolite, known as etomidate acid.[2][3] Accurate quantification of etomidate and etomidate acid is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. The use of stable isotope-labeled internal standards, such as deuterated etomidate (etomidate-d5) and deuterated etomidate acid (etomidate acid-d5), is the gold standard for quantitative LC-MS/MS analysis, as it corrects for matrix effects and variations in sample preparation and instrument response.[4][5][6]

Metabolic Pathway of Etomidate

Etomidate undergoes rapid hydrolysis of its ethyl ester group to form etomidate acid. This metabolic conversion is the principal pathway for its inactivation and subsequent elimination.

Etomidate_Metabolism Etomidate Etomidate Metabolite Etomidate Acid (Carboxylic Acid Metabolite) Etomidate->Metabolite Hydrolysis Enzyme Hepatic and Plasma Esterases Enzyme->Etomidate

Caption: Metabolic conversion of etomidate to etomidate acid.

Analytical Methodology: LC-MS/MS

The accurate and sensitive quantification of etomidate and etomidate acid is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, allowing for the detection of low concentrations of the analytes in complex biological matrices.

Principle of the Method

The method involves the extraction of etomidate, etomidate acid, and their deuterated internal standards from a biological sample, followed by chromatographic separation and detection by a tandem mass spectrometer. The use of deuterated internal standards, which have nearly identical chemical and physical properties to the analytes but a different mass, allows for accurate quantification by correcting for any analyte loss during sample processing and for variations in ionization efficiency.[6]

Experimental Protocols

Below are detailed protocols for the analysis of etomidate and etomidate acid in plasma/blood and urine.

Protocol 1: Quantification in Human Plasma/Blood

This protocol details a protein precipitation method, a common and straightforward approach for sample preparation in plasma and blood analysis.[3][7]

1. Materials and Reagents

2. Sample Preparation (Protein Precipitation)

  • Allow all samples and standards to thaw to room temperature.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or whole blood.

  • Add 10 µL of the internal standard working solution (containing etomidate-d5 and etomidate acid-d5).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Plasma_Protocol cluster_prep Sample Preparation plasma 100 µL Plasma/Blood is Add Internal Standards (Etomidate-d5, Etomidate acid-d5) plasma->is precipitate Add 300 µL Acetonitrile (Protein Precipitation) is->precipitate vortex1 Vortex precipitate->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for plasma/blood sample preparation.

3. Liquid Chromatography Conditions

  • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile with 0.1% Formic acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% to 10% B

    • 6.1-8 min: 10% B

4. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Etomidate245.1141.020
Etomidate acid217.1119.125
Etomidate-d5250.1146.020
Etomidate acid-d5222.1124.125
Protocol 2: Quantification in Human Urine

This protocol utilizes a "dilute-and-shoot" method, which is a rapid and simple approach for urine samples.[11][12]

1. Materials and Reagents

  • Same as Protocol 1, with the substitution of human urine for plasma/blood.

2. Sample Preparation (Dilute-and-Shoot)

  • Thaw urine samples to room temperature and vortex.

  • Centrifuge the urine sample at 4,000 rpm for 5 minutes to pellet any precipitate.

  • To a clean tube, add 50 µL of the urine supernatant.

  • Add 10 µL of the internal standard working solution.

  • Add 940 µL of the initial mobile phase composition to dilute the sample.

  • Vortex the mixture for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Urine_Protocol cluster_prep Sample Preparation urine 50 µL Urine Supernatant is Add Internal Standards urine->is dilute Dilute with Mobile Phase is->dilute vortex Vortex dilute->vortex analysis LC-MS/MS Analysis vortex->analysis

Caption: Workflow for urine sample preparation ("Dilute-and-Shoot").

3. Liquid Chromatography and Mass Spectrometry Conditions

  • The LC-MS/MS conditions can be the same as those described in Protocol 1. Some methods have utilized a porous graphitic carbon column for better retention and peak shape of the more polar etomidate acid.[2][11]

Quantitative Data Summary

The following tables summarize the quantitative performance of LC-MS/MS methods for the analysis of etomidate and etomidate acid in various biological matrices.

Table 1: Linearity and Limits of Quantification (LOQ)

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
EtomidateBlood0.1 - 100.1[13]
Etomidate AcidBlood1 - 1001[13]
EtomidateBlood2.5 - 5002.5[3][7]
Etomidate AcidBlood7.5 - 15007.5[3][7]
EtomidateUrine0.4 - 1200.4[11][12]
Etomidate AcidUrine1.0 - 3001.0[11][12]
EtomidateLiver/Kidney0.5 - 50 (ng/g)0.5 (ng/g)[14]
Etomidate AcidLiver/Kidney1 - 100 (ng/g)1 (ng/g)[14]

Table 2: Precision and Accuracy Data (Representative Values)

AnalyteMatrixQC Level (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
EtomidateUrine1.2< 10.2< 8.4-9.9 to 2.9[11]
12< 10.2< 8.4-9.9 to 2.9[11]
36< 10.2< 8.4-9.9 to 2.9[11]
Etomidate AcidUrine3.0< 10.2< 8.4-7.0 to 0.6[11]
30< 10.2< 8.4-7.0 to 0.6[11]
90< 10.2< 8.4-7.0 to 0.6[11]

Conclusion

The use of deuterated internal standards in conjunction with LC-MS/MS provides a robust, sensitive, and accurate method for the quantification of etomidate and its primary metabolite, etomidate acid, in various biological matrices. The detailed protocols and compiled quantitative data in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals in their analytical endeavors. The methodologies described can be adapted and validated for specific research needs, ensuring high-quality data for pharmacokinetic, toxicological, and clinical studies.

References

Application Notes and Protocols for (Rac)-Etomidate Acid-d5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the sample preparation of (Rac)-Etomidate acid-d5 for quantitative analysis in biological matrices. The methods described are intended for researchers, scientists, and drug development professionals working on bioanalytical assays. This compound is the deuterated form of (Rac)-Etomidate acid, a primary metabolite of Etomidate (B1671615), and is commonly used as an internal standard in pharmacokinetic and toxicological studies.[1][2]

Introduction

Etomidate is a short-acting intravenous anesthetic agent that is rapidly metabolized in the liver and plasma by esterases to its inactive carboxylic acid metabolite, etomidate acid.[3][4] Accurate quantification of etomidate and its metabolite is crucial for understanding its pharmacokinetic profile. The use of a stable isotope-labeled internal standard like this compound is essential for reliable bioanalysis using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it helps to correct for variability during sample preparation and analysis.[5]

This document outlines three common sample preparation techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and a "Dilute and Shoot" method. Each section includes a detailed protocol, a summary of quantitative data, and a workflow diagram.

Protein Precipitation (PPT) for Plasma Samples

Protein precipitation is a straightforward and widely used method for the rapid removal of proteins from biological samples, making it suitable for high-throughput analysis.[6] Acetonitrile (B52724) is a common precipitation solvent that efficiently removes proteins while keeping the analytes of interest in the supernatant.[7]

Experimental Protocol
  • Sample Aliquoting: Pipette 100 µL of plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound internal standard working solution (concentration will depend on the specific assay requirements).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.[1][8] A 3:1 solvent-to-sample ratio is generally recommended for efficient protein removal.[6]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase to concentrate the sample.

  • Analysis: Inject an appropriate volume of the supernatant (or reconstituted sample) into the LC-MS/MS system for analysis.

Quantitative Data Summary

The following table summarizes typical performance characteristics for a UPLC-MS/MS method for the analysis of etomidate and etomidate acid in blood using a protein precipitation sample preparation method.[1][8]

ParameterEtomidateEtomidate Acid
Lower Limit of Quantification (LLOQ)2.5 ng/mL7.5 ng/mL
Linearity (r >)0.9990.999
RecoveryMeets professional verification standardsMeets professional verification standards
Matrix EffectMeets professional verification standardsMeets professional verification standards
PrecisionMeets professional verification standardsMeets professional verification standards
AccuracyMeets professional verification standardsMeets professional verification standards

Workflow Diagram

PPT_Workflow cluster_prep Protein Precipitation Protocol start Start: Plasma Sample (100 µL) spike Spike with This compound IS start->spike precipitate Add Acetonitrile (300 µL) spike->precipitate vortex Vortex (1 min) precipitate->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analyze Inject into LC-MS/MS transfer->analyze

Protein Precipitation Workflow

Solid-Phase Extraction (SPE) for Plasma or Urine Samples

Solid-Phase Extraction (SPE) is a more selective sample clean-up technique that can provide cleaner extracts and higher analyte concentration compared to protein precipitation.[10] It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the analyte with a strong solvent.[11]

Experimental Protocol

This protocol is a general guideline and should be optimized for the specific SPE cartridge and analytes. A reversed-phase C18 sorbent is a common choice for analytes like etomidate acid.[1][8]

  • Sample Pre-treatment:

    • Plasma: Dilute 100 µL of plasma with 400 µL of 2% phosphoric acid in water. This helps to disrupt protein binding.[12]

    • Urine: Dilute 100 µL of urine with 400 µL of water or a suitable buffer.[12]

  • Internal Standard Spiking: Add 10 µL of this compound internal standard working solution to the pre-treated sample.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 1 mL, 100 mg) by sequentially passing 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the cartridge to dry out.[12]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove residual water.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of mobile phase.

  • Analysis: Inject an appropriate volume of the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

Quantitative data for SPE is highly dependent on the specific method and matrix. The following are expected performance characteristics.

ParameterExpected Performance
Recovery> 85%
Matrix EffectMinimized compared to PPT
LLOQPotentially lower than PPT due to concentration
Precision (CV%)< 15%
Accuracy (% Bias)± 15%

Workflow Diagram

SPE_Workflow cluster_spe Solid-Phase Extraction Protocol start Start: Pre-treated Sample spike Spike with This compound IS start->spike load Load Sample spike->load condition Condition SPE Cartridge wash Wash Cartridge load->wash elute Elute Analyte wash->elute reconstitute Evaporate & Reconstitute elute->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Solid-Phase Extraction Workflow

"Dilute and Shoot" for Urine Samples

For urine samples, where the matrix is generally cleaner than plasma, a "dilute and shoot" method can be employed.[13][14] This is the simplest and fastest sample preparation technique, involving only dilution of the sample before direct injection into the LC-MS/MS system.

Experimental Protocol
  • Sample Aliquoting: Pipette 50 µL of urine sample into a clean microcentrifuge tube or a well of a 96-well plate.

  • Internal Standard Spiking: Add 10 µL of this compound internal standard working solution.

  • Dilution: Add 440 µL of the initial mobile phase (or a suitable weak solvent) to the sample.

  • Vortexing: Vortex the mixture for 30 seconds.

  • Centrifugation (Optional): Centrifuge the sample at high speed for 5 minutes to pellet any particulates.

  • Analysis: Transfer the supernatant to an autosampler vial or well and inject directly into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes the performance of a "dilute and shoot" LC-MS/MS method for etomidate and its metabolite in urine.[14]

ParameterEtomidateEtomidate Acid
Lower Limit of Quantification (LLOQ)0.4 ng/mL1.0 ng/mL
Linearity Range0.4 - 120.0 ng/mL1.0 - 300.0 ng/mL
Linearity (r² >)0.99580.9958
Intra-day Precision (%CV)< 10.2%< 10.2%
Inter-day Precision (%CV)< 8.4%< 8.4%
Intra-day Accuracy (%)-9.9 to 2.9%-9.9 to 2.9%
Inter-day Accuracy (%)-7.0 to 0.6%-7.0 to 0.6%

Workflow Diagram

Dilute_Shoot_Workflow cluster_dilute Dilute and Shoot Protocol start Start: Urine Sample (50 µL) spike Spike with This compound IS start->spike dilute Dilute with Mobile Phase (440 µL) spike->dilute vortex Vortex (30 sec) dilute->vortex analyze Inject into LC-MS/MS vortex->analyze

References

Application Notes and Protocols for (Rac)-Etomidate acid-d5 in Forensic Toxicology Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etomidate (B1671615), a short-acting intravenous anesthetic agent, has seen a rise in abuse, necessitating robust and reliable analytical methods for its detection in forensic toxicology.[1][2] (Rac)-Etomidate acid, the primary and inactive metabolite of etomidate, is a crucial biomarker for confirming etomidate exposure.[1][3][4] To ensure the accuracy and precision of quantitative analyses, especially in complex biological matrices, the use of a stable isotope-labeled internal standard is paramount. (Rac)-Etomidate acid-d5 serves as an ideal internal standard for the quantification of etomidate and etomidate acid, minimizing variations arising from sample preparation and instrumental analysis.[5][6]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the forensic toxicology screening of etomidate and its metabolite using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analyte Information

AnalyteChemical StructureFormulaMolecular Weight
EtomidateC₁₄H₁₆N₂O₂244.29 g/mol
Etomidate AcidC₁₂H₁₂N₂O₂216.24 g/mol
This compoundC₁₂H₇D₅N₂O₂221.27 g/mol

Data Presentation

The following tables summarize quantitative data from various studies employing this compound or related deuterated standards for the analysis of etomidate and etomidate acid in different biological matrices.

Table 1: LC-MS/MS Method Parameters for Etomidate and Etomidate Acid Quantification

ParameterBloodUrineHair
Internal Standard Etomidate acid-d5[5][6]Metomidate[3][4]-
Calibration Range (Etomidate) 2.5 - 379.93 ng/mL[5][6]0.4 - 120.0 ng/mL[3][7]0.25 - 50 pg/mg[8]
Calibration Range (Etomidate Acid) 7.5 - 379.93 ng/mL[5][6]1.0 - 300.0 ng/mL[3][7]2 - 250 pg/mg[8]
Lower Limit of Quantification (LLOQ) (Etomidate) 2.5 ng/mL[5][6]0.4 ng/mL[3][7]0.25 pg/mg[8]
Lower Limit of Quantification (LLOQ) (Etomidate Acid) 7.5 ng/mL[5][6]1.0 ng/mL[3][7]2 pg/mg[8]
Limit of Detection (LOD) (Etomidate) 0.5 ng/mL[2][9]0.2 ng/mL[1][10]-
Limit of Detection (LOD) (Etomidate Acid) 2 ng/mL[2][9]0.5 ng/mL[1][10]-
Correlation Coefficient (r²) >0.999[5][6]>0.9958[3][7]>0.997[8]

Table 2: Validation Parameters in Different Matrices

ParameterBloodUrine
Intra-day Precision (%RSD) <15%<10.2%[3]
Inter-day Precision (%RSD) <15%<8.4%[3]
Accuracy Within ±15%-9.9% to 2.9%[3]
Recovery Meets professional verification standards[6]>84.25%[10][11]
Matrix Effect Meets professional verification standards[6]5.42% to 18.47%[10][11]

Experimental Protocols

Protocol 1: Analysis of Etomidate and Etomidate Acid in Blood

This protocol is based on a validated UPLC-MS/MS method for the simultaneous quantification of etomidate and its metabolite in blood.[5][6]

1. Materials and Reagents

2. Sample Preparation

  • Pipette 100 µL of whole blood into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (this compound).

  • Add 300 µL of acetonitrile to precipitate proteins.[6]

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the UPLC-MS/MS system.

3. UPLC-MS/MS Conditions

  • Column: C18 column[6]

  • Mobile Phase A: 5 mmol/L Ammonium acetate in water[6]

  • Mobile Phase B: Acetonitrile[6]

  • Gradient Elution: A 6-minute gradient elution is performed.[5][6]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), positive mode[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Protocol 2: Analysis of Etomidate and Etomidate Acid in Urine ("Dilute and Shoot")

This simplified protocol is suitable for high-throughput screening of urine samples.[3][4]

1. Materials and Reagents

  • This compound or a suitable analog internal standard (e.g., metomidate)[4]

  • Etomidate and Etomidate Acid reference standards

  • Methanol (B129727) (LC-MS grade)

  • Formic acid

  • Deionized water

  • Urine samples

2. Sample Preparation

  • Pipette 50 µL of urine into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution.

  • Add 900 µL of 50% methanol in deionized water.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial.

  • Inject into the LC-MS/MS system.

3. LC-MS/MS Conditions

  • Column: Porous graphitic carbon column for optimal separation of etomidate acid.[3][4]

  • Mobile Phase A: 0.05% Formic acid in deionized water[3]

  • Mobile Phase B: Acetonitrile:Methanol (50:50, v/v)[3]

  • Gradient Elution: A 6.5 to 7.5-minute gradient elution is employed.[3]

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL[3]

  • Ionization Mode: ESI, positive mode

  • Detection Mode: MRM

Visualizations

Metabolic Pathway of Etomidate

Etomidate_Metabolism Etomidate Etomidate Etomidate_Acid Etomidate Acid (Inactive Metabolite) Etomidate->Etomidate_Acid Ester Hydrolysis (Hepatic Esterases)

Caption: Metabolic conversion of Etomidate to Etomidate Acid.

Experimental Workflow for Forensic Toxicology Screening

Forensic_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Blood, Urine, etc.) Spike Spike with This compound Sample->Spike Extraction Protein Precipitation/ Dilution Spike->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Quantification Quantification using Internal Standard Detection->Quantification Report Generate Report Quantification->Report

Caption: General workflow for etomidate screening.

References

Troubleshooting & Optimization

Overcoming (Rac)-Etomidate acid-d5 solubility issues in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with (Rac)-Etomidate acid-d5 in buffer systems.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. Why is this happening?

A1: this compound, like its non-deuterated counterpart, has low aqueous solubility. This is due to its chemical structure, which is largely hydrophobic. While it may be soluble in a polar aprotic solvent like DMSO, introducing it into an aqueous buffer can cause it to crash out of solution, especially at higher concentrations and at a pH where the carboxylic acid group is not ionized. Etomidate (B1671615), the parent compound, is also known to be hydrophobic at physiological pH.[1]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Based on available data for similar compounds, organic solvents are recommended for preparing stock solutions. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are common choices.[2][3] For in vivo studies, co-solvents like PEG400 and surfactants like Tween 80 can be used in formulations.[4] It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent that can then be diluted into the aqueous buffer, ensuring the final concentration of the organic solvent is low enough not to affect the experiment (typically <1%).

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound is expected to be pH-dependent due to the presence of a carboxylic acid group and an imidazole (B134444) ring. The imidazole ring in the related compound etomidate contributes to higher solubility in acidic solutions.[5][6] For (Rac)-Etomidate acid, the carboxylic acid group will be protonated at low pH (less soluble) and deprotonated to its more soluble carboxylate form at higher pH. However, the overall solubility in aqueous solutions is low.[4] Deuteration can slightly increase the pKa of a carboxylic acid, but this effect is generally small.[7] Therefore, a slight shift in the pH-solubility profile compared to the non-deuterated compound may be observed.

Q4: Are there any concerns about the stability of the deuterium (B1214612) label in different buffers?

A4: Yes, the stability of the deuterium label can be a concern, particularly under certain pH conditions. While the deuterium atoms on the phenyl ring (d5) are generally stable, acidic or basic conditions can potentially facilitate hydrogen-deuterium exchange. For deuterated carboxylic acids, the rate of this exchange is often at its minimum between pH 2 and 3.[7] It is advisable to avoid prolonged exposure to highly acidic or basic conditions if the isotopic purity is critical for your application.

Troubleshooting Guide

This guide provides a systematic approach to overcoming solubility issues with this compound.

Problem: Precipitate formation upon dilution in aqueous buffer.
Possible Cause Troubleshooting Step Success Indicator
Low intrinsic aqueous solubility 1. Decrease the final concentration of this compound in the buffer. 2. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it is compatible with your assay (typically ≤1%).The solution remains clear with no visible precipitate.
pH of the buffer 1. Adjust the pH of the buffer. For carboxylic acids, increasing the pH can increase solubility. However, for etomidate-related compounds with an imidazole ring, solubility may be higher at acidic pH.[5] 2. Perform a pH-solubility screen to determine the optimal pH for your desired concentration.The compound dissolves completely at the adjusted pH.
Buffer composition 1. Test different buffer systems (e.g., phosphate, citrate, TRIS). The interaction between the buffer salts and the compound can influence solubility.[8][9] 2. Consider using buffers containing solubilizing agents if compatible with your experiment.Improved solubility is observed in an alternative buffer system.
Summary of Recommended Solvents and Starting Concentrations
Solvent Type Recommended Starting Stock Concentration Notes
DMSO Organic Solvent10-100 mMSparingly soluble.[3] Widely used for initial stock solutions.
Ethanol Organic Solvent10-50 mMSparingly soluble.[3] Can be a suitable alternative to DMSO.
PEG400 Co-solventFormulation dependentOften used in formulations for in vivo studies to improve solubility.[4]
Tween 80 SurfactantFormulation dependentUsed to create suspensions or emulsions for compounds with low water solubility.[4]

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

This protocol helps determine the approximate solubility of this compound in a specific buffer.

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM).

  • Aliquot your target buffer into several microcentrifuge tubes (e.g., 500 µL per tube).

  • Add increasing volumes of the stock solution to the buffer aliquots to achieve a range of final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 200 µM). Keep the final DMSO concentration consistent and low (e.g., 0.5%).

  • Vortex each tube thoroughly after adding the stock solution.

  • Incubate at the desired experimental temperature for 1-2 hours.

  • Visually inspect for any precipitate. You can also centrifuge the tubes and inspect for a pellet.

  • The highest concentration that remains clear is the approximate solubility under those conditions.

Protocol 2: pH-Dependent Solubility Screen

This protocol is for identifying the optimal pH for solubilizing this compound.

  • Prepare a series of buffers with a range of pH values (e.g., pH 3, 4, 5, 6, 7, 7.4, 8).

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., 50 mM in DMSO).

  • Add a fixed amount of the stock solution to each buffer to achieve a target final concentration where you have previously observed precipitation. Ensure the final solvent concentration is consistent and minimal.

  • Vortex and incubate as described in Protocol 1.

  • Observe and record the pH at which the compound is most soluble.

Visualizations

experimental_workflow Workflow for Troubleshooting Solubility Issues cluster_prep Preparation cluster_test Solubility Testing cluster_troubleshoot Troubleshooting cluster_outcome Outcome prep_stock Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) dilute Dilute Stock into Aqueous Buffer prep_stock->dilute observe Observe for Precipitation dilute->observe precipitate Precipitate Forms observe->precipitate Yes no_precipitate Solution is Clear observe->no_precipitate No adjust_conc Adjust Concentration precipitate->adjust_conc adjust_ph Adjust pH precipitate->adjust_ph change_buffer Change Buffer System precipitate->change_buffer optimized Optimized Conditions Found no_precipitate->optimized adjust_conc->dilute adjust_ph->dilute change_buffer->dilute proceed Proceed with Experiment optimized->proceed

Caption: A workflow diagram for systematically addressing solubility issues.

logical_relationship Factors Influencing this compound Solubility solubility Solubility ph pH of Buffer ph->solubility concentration Final Concentration concentration->solubility solvent Co-solvent % solvent->solubility buffer_type Buffer Composition buffer_type->solubility temperature Temperature temperature->solubility

Caption: Key factors that influence the solubility of the compound in buffers.

References

Technical Support Center: (Rac)-Etomidate acid-d5 Mass Spectrometry Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing mass spectrometry parameters for (Rac)-Etomidate acid-d5.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application in mass spectrometry?

This compound is the deuterium-labeled version of (Rac)-Etomidate acid, a metabolite of the anesthetic agent Etomidate. In quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), it serves as an ideal internal standard.[1][2] The use of a stable isotope-labeled internal standard is crucial for high-precision bioanalysis as it effectively compensates for variations in sample preparation and matrix effects.[3]

Q2: I am developing a new LC-MS/MS method. What are the typical starting parameters for analyzing this compound?

While optimal parameters are instrument-specific, published methods for the analogous unlabeled compounds provide a strong starting point. Electrospray ionization in positive ion mode (ESI+) is commonly used.[1] Given that this compound is a deuterated form of Etomidate acid, its fragmentation pattern will be similar. The precursor ion will be the protonated molecule [M+H]+.

Q3: Why am I observing a shift in retention time between the analyte (Etomidate acid) and the internal standard (this compound)?

A slight retention time shift, known as the "chromatographic isotope effect," is a known phenomenon where deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[4] If the shift is significant, it could lead to differential matrix effects, compromising accuracy.

Troubleshooting Steps:

  • Assess the overlap: If the peaks still largely overlap, the impact on quantitation may be minimal.

  • Adjust chromatography: Modifying the mobile phase composition, gradient, or column temperature can help improve co-elution.

Q4: My results show poor accuracy and precision despite using a deuterated internal standard. What are the potential causes?

Several factors can lead to poor results even with a stable isotope-labeled internal standard:

  • Deuterium (B1214612) Exchange: If the deuterium atoms are on chemically labile positions (like -OH or -NH groups), they can exchange with hydrogen from the solvent or matrix. This can reduce the internal standard signal and lead to an overestimation of the analyte. For this compound, the deuterium labels are on the phenyl ring, which are generally stable.

  • Purity of the Internal Standard: The internal standard may contain a small amount of the unlabeled analyte as an impurity, leading to a positive bias in the results. Always verify the purity of your standard.

  • Isotopic Interference ("Crosstalk"): Natural isotopes of the analyte can contribute to the signal of the deuterated internal standard, especially if the mass difference is small. A mass difference of at least 3 atomic mass units (amu) is recommended to minimize this.[4]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Signal for this compound Incorrect Mass Spectrometer Settings: The instrument may not be properly tuned for the specific mass-to-charge ratio (m/z) of the internal standard.Follow the detailed protocol for optimizing MS parameters provided below. Systematically tune the precursor and product ions, declustering potential, and collision energy.
Poor Ionization Efficiency: The mobile phase composition may not be optimal for the ionization of this compound.Ensure the mobile phase contains a proton source, such as 0.1% formic acid or a few millimolars of ammonium (B1175870) formate, to promote the formation of [M+H]+ ions in positive ESI mode.
Inefficient Sample Preparation: The internal standard may be lost during the extraction process.Verify the recovery of the internal standard by comparing the response in a pre-extraction spiked sample to a post-extraction spiked sample.
Inconsistent Internal Standard Signal Differential Matrix Effects: Even with co-elution, the analyte and internal standard can experience different levels of ion suppression or enhancement.Modify the chromatographic conditions to ensure complete co-elution. Consider further sample cleanup to remove interfering matrix components.
Instability in the Ion Source: The internal standard may be fragmenting in the ion source before reaching the mass analyzer.Optimize source parameters such as temperature and gas flows to ensure stable ionization.
Non-linear Calibration Curve Isotopic Interference: At high analyte concentrations, the natural isotopes of the analyte can contribute to the internal standard's signal.Use an internal standard with a higher degree of deuteration if available. Some mass spectrometry software allows for mathematical correction of isotopic contributions.[4]
Detector Saturation: The concentration of the internal standard may be too high, leading to detector saturation.Reduce the concentration of the internal standard in your working solution.

Experimental Protocols

Protocol 1: Optimization of Mass Spectrometry Parameters for this compound

This protocol outlines a systematic approach to fine-tuning the mass spectrometer for the analysis of this compound using direct infusion.

1. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.

  • Prepare a working solution for infusion at a concentration of 100-1000 ng/mL in a solvent mixture that mimics the initial mobile phase conditions of your LC method (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid).[3]

2. Precursor Ion Identification:

  • Infuse the working solution into the mass spectrometer.

  • Perform a full scan in positive ion mode (e.g., from m/z 100 to 300) to identify the protonated molecule [M+H]+. The molecular weight of this compound is 221.27 g/mol , so the expected precursor ion is m/z 226.3.

3. Product Ion Selection:

  • Set the first quadrupole (Q1) to transmit only the precursor ion (m/z 226.3).

  • Perform a product ion scan by scanning the third quadrupole (Q3) over a relevant mass range to detect fragment ions.

  • Select two or three of the most intense and stable product ions for creating Multiple Reaction Monitoring (MRM) transitions. One will be the "quantifier" and another the "qualifier".

4. Optimization of Declustering Potential (DP) and Collision Energy (CE):

  • DP Optimization: For the precursor ion, create an experiment that ramps the DP value across a relevant range (e.g., 20 V to 150 V) and monitor the signal intensity. The optimal DP is the voltage that produces the maximum signal.[3]

  • CE Optimization: Using the optimized DP, create an experiment for each MRM transition (precursor → product) that ramps the CE value across a range (e.g., 5 V to 60 V). The optimal CE is the voltage that yields the highest intensity for each product ion.[3]

Protocol 2: Sample Preparation (Protein Precipitation)

This is a general protocol for the extraction of Etomidate and its metabolites from biological fluids like blood or urine.[1]

1. Sample Aliquoting:

  • Pipette 100 µL of the sample (e.g., plasma, urine) into a microcentrifuge tube.

  • Add a known amount of the this compound internal standard working solution.

2. Protein Precipitation:

  • Add 300 µL of cold acetonitrile to the sample.

  • Vortex the mixture for 30 seconds to precipitate proteins.

3. Centrifugation:

  • Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

4. Supernatant Transfer:

  • Carefully transfer the supernatant to a clean tube or a well plate for analysis.

5. Evaporation and Reconstitution (Optional):

  • For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of the initial mobile phase.

Quantitative Data Summary

The following tables summarize typical quantitative parameters from published LC-MS/MS methods for the analysis of Etomidate and Etomidate acid.

Table 1: Linearity and Limits of Quantification

AnalyteMatrixLinear RangeLower Limit of Quantification (LLOQ)Reference
EtomidateBlood2.5 - 379.93 ng/mL2.5 ng/mL[5]
Etomidate acidBlood7.5 - 379.93 ng/mL7.5 ng/mL[5]
EtomidateUrine0.4 - 120.0 ng/mL0.4 ng/mL[4][6]
Etomidate acidUrine1.0 - 300.0 ng/mL1.0 ng/mL[4][6]
EtomidateHair0.25 - 50 pg/mg10 pg/mg[7][8]
Etomidate acidHair2 - 250 pg/mg25 pg/mg[7][8]

Table 2: Typical LC-MS/MS Parameters for Etomidate and Etomidate Acid

ParameterEtomidateEtomidate AcidReference
Ionization Mode ESI+ESI+[5][9]
Precursor Ion (m/z) 245.1217.1[9]
Product Ion 1 (m/z) 199.1171.1[9]
Product Ion 2 (m/z) 145.1143.1[9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis start 1. Aliquot Sample (e.g., 100 µL Plasma) spike 2. Spike with This compound IS start->spike precipitate 3. Add Acetonitrile (Protein Precipitation) spike->precipitate vortex 4. Vortex precipitate->vortex centrifuge 5. Centrifuge vortex->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer inject 7. Inject into LC-MS/MS transfer->inject separate 8. Chromatographic Separation inject->separate ionize 9. Electrospray Ionization (ESI+) separate->ionize detect 10. MRM Detection ionize->detect integrate 11. Peak Integration detect->integrate ratio 12. Calculate Analyte/IS Ratio integrate->ratio quantify 13. Quantify using Calibration Curve ratio->quantify

Caption: A typical experimental workflow for the quantitative analysis of Etomidate acid using this compound as an internal standard.

troubleshooting_workflow cluster_checks cluster_solutions start Inconsistent or Inaccurate Quantitative Results coelution Co-elution of Analyte and IS? start->coelution purity IS Purity Confirmed? coelution->purity Yes adjust_lc Adjust Chromatographic Conditions coelution->adjust_lc No exchange Potential for H/D Exchange? purity->exchange Yes verify_purity Verify Purity with Certificate of Analysis purity->verify_purity No exchange->start No, problem likely elsewhere check_label_position Ensure Deuterium Labels are on Stable Positions exchange->check_label_position Yes adjust_lc->start verify_purity->start check_label_position->start

Caption: A troubleshooting decision tree for addressing inaccurate quantitative results when using a deuterated internal standard.

References

Preventing isotopic exchange in (Rac)-Etomidate acid-d5 studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the proper handling and use of (Rac)-Etomidate acid-d5 as an internal standard to prevent isotopic exchange and ensure data integrity in analytical studies.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange, and why is it a concern for this compound?

A1: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium (B1214612) atom on a labeled compound is replaced by a hydrogen atom (proton) from the surrounding environment, such as a solvent.[1][2] This is a significant concern when using this compound as an internal standard in quantitative analyses, like LC-MS, because it alters the mass of the standard. This "back-exchange" can lead to inaccurate and unreliable measurements of the target analyte.[3][4]

Q2: What primary factors promote the isotopic exchange of deuterium labels?

A2: Several factors can facilitate the unwanted exchange of deuterium atoms for protons. The most common culprits are the presence of protic solvents (e.g., water, methanol), acidic or basic pH conditions which can catalyze the reaction, and elevated temperatures which accelerate the exchange rate.[3][4][5] The position of the deuterium label on the molecule also plays a critical role; labels on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups are generally more susceptible to exchange than those on aromatic rings or stable aliphatic carbons.[3][4]

Q3: How can I prevent isotopic exchange during sample preparation and analysis?

A3: To minimize isotopic exchange, it is crucial to control the experimental conditions. Whenever possible, use aprotic solvents like acetonitrile (B52724).[3] The pH of your sample and mobile phase should be carefully managed; for many compounds, the most stable pH range is between 2.5 and 7.[3] Additionally, maintaining low temperatures for all samples, standards, and within the autosampler can significantly slow down the rate of exchange.[3][4]

Q4: What are the best practices for storing this compound standards?

A4: Proper storage is fundamental to maintaining the isotopic and chemical integrity of your deuterated standard.[6] Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place, with refrigeration (2-8 °C) or freezing (-20 °C) being common recommendations.[6][7][8] Solutions should be stored in amber vials with PTFE-lined caps (B75204) at low temperatures to prevent degradation and solvent evaporation.[6][8]

Q5: How should I choose a solvent for preparing my this compound stock and working solutions?

A5: The choice of solvent is critical. High-purity, anhydrous aprotic solvents such as acetonitrile or methanol (B129727) are generally recommended for preparing stock solutions.[7] It is imperative to avoid acidic or basic aqueous solutions, as they can catalyze H/D exchange and compromise the standard's isotopic purity.[3][7][8] The solvent must also be compatible with your analytical methodology, for instance, LC-MS/MS.[7]

Q6: My analytical data shows a loss of the deuterium label. What are the troubleshooting steps?

A6: A loss of the deuterium label, or back-exchange, is typically indicated by a decrease in the mass-to-charge ratio of the standard.[3] To troubleshoot this, first evaluate your solvent and the pH of your solutions, ensuring they are not promoting exchange.[3] Second, confirm that all samples and standards were kept at a low temperature throughout the process.[3] Finally, review the certificate of analysis to understand the position of the deuterium labels on the this compound molecule and their potential lability.[3]

Q7: How can I verify the isotopic purity of my this compound standard?

A7: The isotopic purity of a deuterated standard should be confirmed upon receipt and monitored over time. High-resolution mass spectrometry (HRMS) is an effective technique for determining isotopic enrichment by analyzing the distribution of isotopologues.[7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the location of the deuterium labels and assess isotopic purity.[7] Always consult the manufacturer's certificate of analysis for initial purity information.[3]

Troubleshooting Guide: Isotopic Exchange Issues

This guide provides solutions to common problems encountered when using this compound.

Symptom/Issue Potential Cause(s) Recommended Solution(s)
Loss of Deuterium Label (Back-Exchange) 1. Use of protic solvents (e.g., water, methanol).[3]2. High (>8) or low (<2) pH of the sample or mobile phase.[3]3. High temperature during storage or analysis.[3]4. Labile position of the deuterium label (e.g., on a heteroatom).[3]1. Switch to aprotic solvents (e.g., acetonitrile) when feasible.2. Adjust and maintain the pH between 2.5 and 7.[3]3. Store and analyze all samples and standards at low temperatures (e.g., 4°C).[3]4. If the problem persists, consider sourcing a standard with deuterium labels on more stable positions.
Non-Linear Calibration Curve 1. Presence of unlabeled (Rac)-Etomidate acid as an impurity in the deuterated standard.[3]2. Interference from naturally occurring isotopes of the analyte, especially with low deuterium labeling (e.g., d1, d2).[3]1. Verify the isotopic purity of the standard via HRMS or consult the certificate of analysis.[3][7]2. Ensure the mass difference between the analyte and the standard is sufficient to avoid isotopic overlap.
High Variability in Analytical Results 1. Inconsistent sample handling and preparation procedures.2. Differential matrix effects between the analyte and the internal standard.3. Degradation of the standard or analyte during the analytical run.1. Standardize all experimental protocols and ensure consistent timing and temperature control.2. Perform a post-extraction spiking experiment to assess matrix effects.3. Keep the autosampler cooled and minimize the duration of the analytical batch.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol details the steps for accurately preparing solutions of this compound.

  • Equilibration: Remove the sealed container of solid this compound from its storage location (-20°C or 2-8°C) and allow it to warm to ambient laboratory temperature for at least 30 minutes. This critical step prevents atmospheric moisture from condensing on the cold solid.[6][8]

  • Inert Atmosphere: If possible, perform all subsequent steps in a glove box or under a gentle stream of a dry, inert gas like nitrogen or argon to minimize exposure to moisture.[6][8]

  • Weighing: Carefully open the container and accurately weigh the desired mass of the standard using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask. Add a small volume of high-purity, anhydrous solvent (e.g., acetonitrile or methanol) and gently swirl or sonicate until the solid is completely dissolved.[7]

  • Dilution to Volume: Once dissolved, carefully add the solvent to the calibration mark on the volumetric flask.

  • Mixing: Securely cap the flask and mix the solution thoroughly by inverting it multiple times.

  • Storage (Stock Solution): Transfer the stock solution into a clean, dry, and clearly labeled amber vial with a PTFE-lined cap. Store this solution under the recommended conditions (typically -20°C).[6][8]

  • Preparation of Working Solutions: On the day of the experiment, allow the stock solution to thaw and equilibrate to room temperature. Perform serial dilutions with the appropriate solvent (e.g., mobile phase or a compatible solvent) to achieve the desired concentration for spiking into samples.

Protocol 2: Sample Preparation and Analysis Using this compound Internal Standard

This protocol provides a general workflow for using the deuterated standard in a typical bioanalytical assay.

  • Sample Thawing: Thaw biological samples (e.g., plasma, urine), calibration curve standards, and quality control samples at room temperature or in a controlled water bath.

  • Spiking with Internal Standard: To a specific volume of each sample, standard, and QC, add a precise volume of the this compound working solution. This ensures that the internal standard is present throughout the extraction process to account for variability.

  • Sample Extraction (e.g., Protein Precipitation):

    • Add a protein precipitation agent, such as ice-cold acetonitrile (typically 3:1 ratio of acetonitrile to sample volume).

    • Vortex the mixture vigorously for approximately 1 minute to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at a low temperature (e.g., 4°C) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate, being cautious not to disturb the protein pellet.

  • Evaporation and Reconstitution (Optional): If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase. This step can help concentrate the sample.

  • LC-MS/MS Analysis: Transfer the final samples to autosampler vials or plates. Place them in a cooled autosampler (e.g., 4°C) to maintain stability during the analytical run. Inject the samples into the LC-MS/MS system for quantification.

Visualizations

G Workflow for Handling Deuterated Internal Standards cluster_0 Storage & Preparation cluster_1 Sample Processing cluster_2 Analysis storage Store Standard at -20°C or 2-8°C in a dry, dark place equilibrate Equilibrate to Room Temperature Before Opening storage->equilibrate Prevents Condensation weigh Weigh Under Inert Atmosphere (if possible) equilibrate->weigh dissolve Dissolve in High-Purity Aprotic Solvent weigh->dissolve Minimizes H/D Exchange spike Spike Samples with Working Solution dissolve->spike extract Perform Sample Extraction (e.g., Protein Precipitation) at Low Temp spike->extract transfer Transfer Supernatant extract->transfer reconstitute Reconstitute in Mobile Phase transfer->reconstitute analyze Analyze via LC-MS/MS with Cooled Autosampler reconstitute->analyze Maintains Stability

Caption: General workflow for handling deuterated internal standards.

G Troubleshooting Isotopic Exchange start Isotopic Purity Loss (Back-Exchange) Detected? check_solvent Is a protic solvent (e.g., water, MeOH) used? start->check_solvent Yes no_issue No action needed start->no_issue No check_ph Is the pH outside the 2.5-7 range? check_solvent->check_ph No use_aprotic Action: Use aprotic solvent (e.g., ACN) check_solvent->use_aprotic Yes check_temp Are samples/standards kept at elevated temp? check_ph->check_temp No adjust_ph Action: Buffer to pH 2.5-7 check_ph->adjust_ph Yes cool_samples Action: Store and analyze at low temperature (4°C) check_temp->cool_samples Yes stable_label Consider standard with more stable label position check_temp->stable_label No

Caption: Troubleshooting guide for potential H-D exchange issues.

References

Troubleshooting poor peak shape with (Rac)-Etomidate acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor peak shape during the chromatographic analysis of (Rac)-Etomidate acid-d5.

Frequently Asked Questions (FAQs)

Q1: What are the typical causes of poor peak shape, such as tailing or fronting, for this compound?

A1: Poor peak shape in the analysis of this compound, an acidic compound, can stem from several factors. Peak tailing is often due to secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[1][2][3] Other causes include column overload, inappropriate mobile phase pH, or issues with sample preparation.[4][5] Peak fronting is less common for acidic compounds but can occur due to column overload, sample solvent incompatibility with the mobile phase, or column degradation.[4][6][7]

Q2: How does the mobile phase pH impact the peak shape of this compound?

A2: The pH of the mobile phase is a critical parameter for ionizable compounds like etomidate (B1671615) acid.[8][9][10] Since this compound is acidic, its peak shape is highly sensitive to the mobile phase pH. If the pH is close to the pKa of the analyte, both the ionized and unionized forms will exist, leading to peak splitting or broadening.[8] To achieve a sharp, symmetrical peak, it is generally recommended to adjust the mobile phase pH to be at least 2 units below the analyte's pKa, ensuring it is in a single, un-ionized state.[11] Adding a small amount of an acid like formic or acetic acid to the mobile phase can help control the pH and improve peak shape.[12][13]

Q3: What type of analytical column is recommended for the analysis of this compound?

A3: For acidic analytes like this compound, a high-purity, end-capped C18 column is a common choice.[14][15] End-capping minimizes the exposed residual silanol groups on the silica (B1680970) surface, reducing the secondary interactions that cause peak tailing.[1][2] In some studies, a porous graphitic carbon (PGC) column has been shown to provide excellent separation and peak shape for etomidate and its acidic metabolite.[16][17][18] The choice of column will depend on the specific method requirements and the sample matrix.

Q4: Can the sample preparation method affect the peak shape?

A4: Yes, sample preparation can significantly influence peak shape. The solvent used to dissolve the sample should be compatible with the mobile phase.[19][20] Injecting a sample dissolved in a solvent much stronger than the mobile phase can lead to peak distortion, including fronting.[6] It is ideal to dissolve the sample in the initial mobile phase or a weaker solvent. Additionally, improper sample cleanup that leaves matrix components can interfere with the chromatography and lead to poor peak shapes.[6]

Q5: How can I identify and resolve column overload?

A5: Column overload occurs when the amount of sample injected saturates the stationary phase, leading to peak fronting or tailing.[4][7] A classic symptom of overload is a peak that becomes more symmetrical with a longer retention time as the sample concentration is decreased.[4] To resolve this, you can either reduce the injection volume or dilute the sample.[6][7]

Troubleshooting Guides

Systematic Troubleshooting of Poor Peak Shape

This guide provides a step-by-step approach to diagnosing and resolving issues with the peak shape of this compound.

Troubleshooting Workflow

cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Analyte-Specific Issues (Peak Tailing) cluster_3 System-Level Issues cluster_4 Solutions start Poor Peak Shape Observed (Tailing or Fronting) check_overload Is the peak shape concentration-dependent? (Inject a 10x dilution) start->check_overload check_all_peaks Are all peaks in the chromatogram affected? check_overload->check_all_peaks No solution_overload Reduce sample concentration or injection volume check_overload->solution_overload Yes check_ph Is the mobile phase pH appropriate? (Should be < pKa of Etomidate Acid) check_all_peaks->check_ph No check_connections Check for extra-column dead volume (fittings, tubing) check_all_peaks->check_connections Yes check_column Is the column suitable for acidic compounds? (e.g., end-capped C18) check_ph->check_column Yes solution_ph Adjust mobile phase pH (e.g., add 0.1% formic acid) check_ph->solution_ph No solution_column Use a new or different column (e.g., PGC or different C18) check_column->solution_column No check_column_health Is the column old or contaminated? (Flush or replace) check_connections->check_column_health solution_system Optimize system connections and perform column maintenance check_column_health->solution_system

Caption: A logical workflow for troubleshooting poor HPLC peak shape.

Chemical Basis of Peak Tailing for Etomidate Acid

The following diagram illustrates how mobile phase pH affects the interaction of etomidate acid with a silica-based stationary phase.

cluster_high_ph High pH (pH > pKa) cluster_low_ph Low pH (pH < pKa) silanol_ionized Silanol Group (SiO⁻) (Ionized, Negative Charge) interaction Ionic Repulsion & Mixed-Mode Retention silanol_ionized->interaction etomidate_ionized This compound (R-COO⁻) (Ionized, Negative Charge) etomidate_ionized->interaction peak_tailing Poor Peak Shape (Tailing/Broadening) interaction->peak_tailing silanol_neutral Silanol Group (SiOH) (Neutral) good_interaction Ideal Hydrophobic Interaction (Reversed-Phase) silanol_neutral->good_interaction etomidate_neutral This compound (R-COOH) (Neutral) etomidate_neutral->good_interaction good_peak Good Peak Shape good_interaction->good_peak

Caption: Effect of mobile phase pH on analyte-stationary phase interactions.

Data Summary and Experimental Protocols

Mobile Phase Optimization

The composition of the mobile phase, particularly its pH, is crucial for achieving good peak shape for this compound. Below is a table summarizing the expected impact of mobile phase modifiers.

Mobile Phase AdditiveTypical ConcentrationExpected Effect on this compound Peak ShapeRationale
None (Neutral pH)-Poor (Tailing)Analyte and silanol groups can be ionized, leading to secondary interactions.[1][2]
Formic Acid0.05 - 0.2%GoodLowers pH, ensuring the analyte is in its neutral, un-ionized form.[13][16]
Acetic Acid0.1 - 1%GoodSimilar to formic acid, it lowers the mobile phase pH to suppress ionization.[12]
Ammonium Acetate5 - 10 mMGoodActs as a buffer to maintain a consistent, slightly acidic pH.[14][15]
Recommended Analytical Method Protocol

This protocol is a general guideline based on published methods for the analysis of etomidate and its acidic metabolite.[14][15][16] Optimization may be required for your specific instrumentation and application.

1. Chromatographic Conditions

  • Column: High-purity, end-capped C18 (e.g., 2.1 x 50 mm, 1.8 µm) or Porous Graphitic Carbon (e.g., 2.1 x 50 mm, 5 µm).[15][16]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient Program:

    Time (min) %B
    0.0 10
    5.0 90
    6.0 90
    6.1 10

    | 8.0 | 10 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30-40 °C.[16][17]

  • Injection Volume: 1-5 µL.

2. Sample Preparation

  • Objective: To prepare a sample in a solvent compatible with the initial mobile phase conditions.

  • Protocol:

    • If the sample is in a solid form, dissolve it in a small amount of acetonitrile or methanol.

    • Dilute the sample with Mobile Phase A (0.1% Formic Acid in Water) to a final concentration where the organic solvent content is low (e.g., <20%).

    • Vortex to mix and centrifuge if necessary to remove any particulates.

    • Transfer the supernatant to an autosampler vial for injection.

This guide is intended to provide a starting point for troubleshooting poor peak shape with this compound. For further assistance, please consult the documentation for your specific column and instrument.

References

Technical Support Center: Optimizing (Rac)-Etomidate Acid-d5 Recovery from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (Rac)-Etomidate acid-d5 in plasma samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the recovery and reproducibility of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from plasma?

A1: The three most common techniques for extracting this compound and similar acidic analytes from plasma are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The choice of method depends on factors such as required sample cleanliness, desired recovery, sample throughput, and the analytical technique used for detection (e.g., LC-MS/MS).

Q2: I am experiencing low recovery of this compound. What are the likely causes?

A2: Low recovery can stem from several factors, including:

  • Suboptimal pH: The pH of the sample and solvents is critical for the extraction of acidic compounds. Ensure the sample is acidified to a pH at least 2 units below the pKa of etomidate (B1671615) acid to ensure it is in a neutral, extractable form.

  • Incomplete Elution (SPE): The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent.

  • Poor Solvent Choice (LLE): The organic solvent used may have poor partitioning for etomidate acid.

  • Analyte Co-precipitation (PPT): The analyte may be physically trapped within the precipitated protein pellet.

  • Insufficient Vortexing/Mixing: Incomplete mixing during extraction steps can lead to poor partitioning and recovery.

Q3: How can I minimize matrix effects in my analysis?

A3: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting endogenous components from the plasma, are a common challenge in LC-MS/MS analysis.[1] To minimize them:

  • Choose a more selective extraction method: SPE is generally considered to provide the cleanest extracts, thus reducing matrix effects compared to LLE and PPT.[2][3][4]

  • Optimize chromatographic separation: Ensure that this compound is chromatographically resolved from interfering matrix components.

  • Use a deuterated internal standard: this compound itself serves as an ideal internal standard for the non-deuterated analyte, as it co-elutes and experiences similar matrix effects, allowing for accurate quantification.

  • Dilute the sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.[5]

Q4: Is a deuterated internal standard like this compound necessary?

A4: Yes, using a stable isotope-labeled internal standard is highly recommended for quantitative bioanalysis. This compound is chemically identical to the analyte and will behave similarly during sample preparation and ionization, thus compensating for variability in extraction recovery and matrix effects. This leads to improved accuracy and precision of the analytical method.

Troubleshooting Guides

Issue 1: Low or Inconsistent Recovery with Solid-Phase Extraction (SPE)
Potential Cause Troubleshooting Step
Improper Sorbent Conditioning Ensure the SPE cartridge is conditioned with methanol (B129727) followed by an equilibration with an acidic aqueous solution (e.g., water with 0.1% formic acid) before loading the sample. This activates the sorbent for optimal retention.
Incorrect Sample pH Adjust the plasma sample pH to be at least 2 units below the pKa of etomidate acid. This ensures the analyte is in its neutral form and can be retained by a non-polar or mixed-mode sorbent.
Ineffective Wash Step The wash solvent may be too strong, leading to premature elution of the analyte. Use a weak organic solvent (e.g., 5% methanol in water) to remove interferences without affecting the analyte.
Incomplete Elution The elution solvent may not be strong enough. Try a stronger organic solvent (e.g., methanol with 2% ammonium (B1175870) hydroxide (B78521) or a higher percentage of organic solvent) to ensure complete desorption of the analyte.
Channeling in SPE Cartridge Ensure the sorbent bed does not dry out between steps and that solvents are passed through at a slow, consistent flow rate to prevent channeling.
Issue 2: Poor Reproducibility with Liquid-Liquid Extraction (LLE)
Potential Cause Troubleshooting Step
Inconsistent pH Adjustment Use a calibrated pH meter to ensure consistent and accurate pH adjustment of the plasma sample before extraction.
Variable Extraction Volumes Use calibrated pipettes for all liquid handling steps to ensure consistent solvent-to-sample ratios.
Inconsistent Mixing Standardize the vortexing time and speed for all samples to ensure consistent partitioning of the analyte into the organic phase.
Emulsion Formation If an emulsion forms at the interface of the aqueous and organic layers, try adding a small amount of salt (e.g., sodium chloride) or centrifuging at a higher speed to break the emulsion.
Incomplete Phase Separation Allow sufficient time for the phases to separate completely before aspirating the organic layer. Freezing the aqueous layer can aid in a cleaner separation.
Issue 3: Low Recovery and High Matrix Effects with Protein Precipitation (PPT)
Potential Cause Troubleshooting Step
Analyte Co-precipitation The analyte may be trapped in the protein pellet. After adding the precipitating solvent (e.g., acetonitrile), vortex thoroughly and allow sufficient time for complete protein precipitation before centrifugation. A recent study showed that an acetonitrile (B52724) protein precipitation method for etomidate and etomidate acid in blood met professional verification standards for recovery rate and matrix effect.[1][6]
Suboptimal Precipitating Solvent While acetonitrile is commonly used, other organic solvents like methanol or acetone (B3395972) can be tested. The choice of solvent can influence the precipitation efficiency and the extent of analyte co-precipitation.
Insufficient Centrifugation Ensure centrifugation is performed at a sufficient speed and for an adequate duration to pellet all precipitated proteins. Incomplete pelleting can lead to clogging of the LC column and increased matrix effects.
High Matrix Effects PPT is the least selective method and can result in significant matrix effects.[2][3] If matrix effects are problematic, consider incorporating a post-precipitation clean-up step, such as solid-phase extraction, or switching to a more selective primary extraction method like SPE.

Experimental Protocols

Protein Precipitation (PPT) Protocol

This protocol is based on a validated method for the analysis of etomidate and etomidate acid in blood.[1][6]

  • Sample Preparation: To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of a working solution of this compound as the internal standard.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) Protocol
  • Sample Preparation: To 500 µL of plasma in a glass tube, add the internal standard.

  • pH Adjustment: Add 50 µL of 1 M hydrochloric acid to acidify the sample.

  • Extraction: Add 2 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isoamyl alcohol).

  • Mixing: Cap the tube and vortex for 5 minutes.

  • Centrifugation: Centrifuge at 4,000 rpm for 10 minutes to separate the layers.

  • Organic Layer Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for analysis.

Solid-Phase Extraction (SPE) Protocol (Generic for Acidic Drugs)
  • Sample Pre-treatment: To 500 µL of plasma, add the internal standard and 500 µL of 2% phosphoric acid. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode or polymeric SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of 20% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol containing 2% ammonium hydroxide.

  • Evaporation: Evaporate the eluate to dryness.

  • Reconstitution: Reconstitute the residue in the mobile phase for analysis.

Data Presentation

Table 1: Typical Performance Characteristics of Different Extraction Methods for Acidic Analytes in Plasma

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Recovery 80-95%85-100%>90%
Reproducibility (RSD) <15%<10%<5%
Matrix Effect HighModerate to HighLow to Moderate
Sample Cleanliness LowModerateHigh
Throughput HighModerateModerate
Cost per Sample LowLow to ModerateHigh

Note: These values are typical and can vary depending on the specific protocol, analyte, and laboratory conditions. A study on the extraction of etomidate and etomidate acid from hair reported recovery rates of 84.5% to 105%.[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction Method cluster_post_extraction Post-Extraction cluster_analysis Analysis plasma Plasma Sample + This compound (IS) ppt Protein Precipitation (Acetonitrile) plasma->ppt lle Liquid-Liquid Extraction (Ethyl Acetate) plasma->lle spe Solid-Phase Extraction (Mixed-Mode Cation Exchange) plasma->spe evap_recon Evaporation & Reconstitution ppt->evap_recon lle->evap_recon spe->evap_recon lcms LC-MS/MS Analysis evap_recon->lcms

Caption: Experimental workflow for the extraction and analysis of this compound from plasma.

troubleshooting_low_recovery cluster_causes Potential Causes cluster_solutions Solutions low_recovery Low Recovery of This compound ph Incorrect pH low_recovery->ph elution Incomplete Elution (SPE) low_recovery->elution solvent Poor Solvent Choice (LLE) low_recovery->solvent coprecip Co-precipitation (PPT) low_recovery->coprecip mixing Insufficient Mixing low_recovery->mixing adjust_ph Adjust pH to < pKa-2 ph->adjust_ph stronger_eluent Use Stronger Elution Solvent elution->stronger_eluent optimize_solvent Optimize LLE Solvent solvent->optimize_solvent optimize_ppt Optimize PPT Conditions coprecip->optimize_ppt vortex_longer Increase Vortex Time/Speed mixing->vortex_longer

Caption: Troubleshooting guide for low recovery of this compound.

References

Technical Support Center: Analysis of (Rac)-Etomidate acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects in the analysis of (Rac)-Etomidate acid-d5. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix.[1][2][3] In the analysis of this compound, these effects can lead to either ion suppression or enhancement, which can significantly compromise the accuracy, precision, and sensitivity of quantitative results.[2][4][5] The biological matrix, such as plasma, urine, or hair, contains endogenous substances like phospholipids, salts, and proteins that can interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][4] This interference can lead to unreliable quantification and poor sensitivity, even with optimized instrument parameters.[2]

Q2: What are the common causes of matrix effects in bioanalytical methods?

A2: Matrix effects in bioanalytical methods, including the analysis of this compound, can arise from various sources:

  • Endogenous Matrix Components: Lipids, phospholipids, proteins, and salts from the biological sample (e.g., blood, urine, hair) are common culprits.[4]

  • Exogenous Compounds: Dosing media, formulation agents, anticoagulants, and mobile phase modifiers can be introduced during sample collection and preparation.[4]

  • Metabolites and Impurities: Co-eluting metabolites of the analyte or other drugs, as well as impurities and degradation products, can interfere with ionization.[4]

  • Chromatographic Conditions: Inadequate chromatographic separation can lead to the co-elution of matrix components with the analyte of interest.

Q3: How can I evaluate the presence and extent of matrix effects in my assay?

A3: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative technique helps identify the regions in the chromatogram where ion suppression or enhancement occurs.[6][7] A solution of the analyte is continuously infused into the mass spectrometer post-column while a blank, extracted matrix sample is injected. Any dip or rise in the baseline signal indicates the presence of matrix effects at that retention time.[6]

  • Post-Extraction Spike Method: This quantitative approach compares the response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat solution at the same concentration.[7] The ratio of these responses provides a quantitative measure of the matrix effect.

Troubleshooting Guide

Issue 1: Poor sensitivity and inconsistent results for this compound.

  • Possible Cause: Significant ion suppression due to matrix effects.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: Employ more rigorous sample clean-up techniques to remove interfering matrix components. Transitioning from simple protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can significantly reduce matrix effects.[8]

    • Improve Chromatographic Separation: Modify the liquid chromatography (LC) method to better separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different type of analytical column.[6][9] For instance, a porous graphitic carbon column has been shown to be effective for the separation of etomidate (B1671615) and its acid metabolite.[6][9]

    • Dilute the Sample: Diluting the sample with the mobile phase or a suitable solvent can reduce the concentration of interfering matrix components.

    • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS), such as this compound itself, can help compensate for matrix effects as it will be affected similarly to the analyte.

Issue 2: High signal variability between different lots of biological matrix.

  • Possible Cause: Relative matrix effects, where the magnitude of ion suppression or enhancement varies between different sources of the same matrix.

  • Troubleshooting Steps:

    • Evaluate Multiple Matrix Lots: During method development and validation, test at least six different lots of the biological matrix to assess the variability of the matrix effect.

    • Normalize with an Appropriate Internal Standard: The use of a co-eluting SIL-IS is crucial to normalize for this variability.

    • Refine the Sample Cleanup Method: A more robust sample preparation method can minimize the lot-to-lot variability.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the analysis of etomidate and etomidate acid, providing insights into expected performance metrics.

Table 1: Method Performance for Etomidate and Etomidate Acid in Urine

ParameterEtomidateEtomidate AcidReference
Linearity Range (ng/mL)0.4 - 120.01.0 - 300.0[6][9]
LOD (ng/mL)0.040.1[6]
LOQ (ng/mL)0.41.0[6]
Intra-day Accuracy (%)-9.9 to 2.9-9.9 to 2.9[6]
Inter-day Accuracy (%)-7.0 to 0.6-7.0 to 0.6[6]
Intra-day Precision (%)< 10.2< 10.2[6]
Inter-day Precision (%)< 8.4< 8.4[6]
Matrix Effect (%)Not specifiedNot specified[6]

Table 2: Method Performance for Etomidate and Etomidate Acid in Hair

ParameterEtomidateEtomidate AcidReference
Linearity Range (pg/mg)0.25 - 502 - 250[10]
LOQ (pg/mg)5 - 205 - 20[11]
Intra-day Precision (%)< 15< 15[10][11]
Inter-day Precision (%)< 15< 15[10][11]
Trueness (Bias, %)-10.9 to 14.4-10.9 to 14.4[11]
Matrix Effect (%)46.9 - 94.246.9 - 94.2[11]
Extraction Recovery (%)84.5 - 10584.5 - 105[11]

Table 3: Method Performance for Etomidate and Etomidate Acid in Blood

ParameterEtomidateEtomidate AcidReference
LLOQ (ng/mL)2.57.5[12]
Linearityr > 0.999r > 0.999[12]
Accuracy, Precision, Recovery, Matrix EffectMet industry standardsMet industry standards[12]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect by Post-Column Infusion

  • Prepare a standard solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 30 ng/min).[6]

  • Set up the LC-MS/MS system.

  • Infuse the standard solution post-column into the MS ion source at a constant flow rate using a syringe pump.

  • Inject a blank matrix sample that has been subjected to the same extraction procedure as the study samples.

  • Monitor the analyte's signal in MRM mode throughout the chromatographic run.

  • Analyze the resulting chromatogram. A suppression or enhancement of the baseline signal at specific retention times indicates the presence of matrix effects.

Protocol 2: Sample Preparation using Protein Precipitation (for Blood/Plasma)

  • Pipette an aliquot of the biological sample (e.g., 100 µL) into a microcentrifuge tube.

  • Add the internal standard solution.

  • Add a precipitating agent , such as acetonitrile (B52724) (typically 3 volumes of the sample volume).[12]

  • Vortex the mixture for approximately 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Visualizations

MatrixEffectWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Evaluation BiologicalSample Biological Sample (Plasma, Urine, Hair) Add_IS Add Internal Standard (this compound) BiologicalSample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation FinalExtract Final Extract Evaporation->FinalExtract LC_Separation LC Separation FinalExtract->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Mass_Analysis Mass Analysis (MS/MS) Ionization->Mass_Analysis Data_Acquisition Data Acquisition Mass_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification MatrixEffect_Eval Matrix Effect Evaluation Quantification->MatrixEffect_Eval Results Final Results MatrixEffect_Eval->Results

Caption: Workflow for the analysis of this compound and evaluation of matrix effects.

Troubleshooting_MatrixEffects cluster_solutions Troubleshooting Strategies cluster_validation Validation Problem Inaccurate/Inconsistent Results (Poor Sensitivity, High Variability) Cause Investigate Cause: Matrix Effects? Problem->Cause Optimize_SamplePrep Optimize Sample Preparation (e.g., SPE, LLE) Cause->Optimize_SamplePrep Yes Improve_Chroma Improve Chromatography (Gradient, Column) Cause->Improve_Chroma Yes Dilute_Sample Dilute Sample Cause->Dilute_Sample Yes Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Cause->Use_SIL_IS Yes Revalidate Re-evaluate Method Performance (Accuracy, Precision) Optimize_SamplePrep->Revalidate Improve_Chroma->Revalidate Dilute_Sample->Revalidate Use_SIL_IS->Revalidate Solution Reliable & Robust Method Revalidate->Solution

Caption: Logical troubleshooting workflow for addressing matrix effects in bioanalysis.

References

Stability of (Rac)-Etomidate acid-d5 in different biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (Rac)-Etomidate acid-d5 in various biological matrices. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in bioanalysis?

A1: this compound is the deuterated form of (Rac)-Etomidate acid, which is the primary and inactive metabolite of Etomidate. In bioanalytical methods, such as those using liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is commonly used as a stable isotopically labeled internal standard (SIL-IS) for the accurate quantification of Etomidate and its metabolite, Etomidate acid, in biological samples like plasma, blood, and urine.[1][2][3][4]

Q2: How should this compound be stored as a solid and in solvent?

A2: As a solid powder, this compound is stable for extended periods when stored under appropriate conditions. In solvent, storage at lower temperatures is recommended to maintain its integrity. For specific storage recommendations, refer to the table below.

Storage ConditionPowderIn Solvent
-20°C3 years1 month
4°C2 yearsNot Recommended
-80°CNot specified6 months

Data sourced from InvivoChem. It is crucial to consult the manufacturer's certificate of analysis for specific storage instructions.[1]

Q3: What are the general expectations for the stability of this compound in biological matrices?

A3: While specific stability data for this compound in biological matrices is not extensively published, it is generally expected that a deuterated internal standard will exhibit similar stability to its non-deuterated counterpart. Therefore, the stability of this compound is anticipated to be comparable to that of (Rac)-Etomidate acid under various storage conditions. Stability testing should be an integral part of any bioanalytical method validation.

Troubleshooting Guide

Issue: Inconsistent quantification results when using this compound as an internal standard.

This issue can arise from the degradation of the internal standard in the biological matrix during sample storage and handling. The following provides guidance on assessing and mitigating stability-related problems.

Stability Assessment Protocols

To ensure the reliability of your results, it is critical to perform stability studies for this compound in the relevant biological matrix. Below are detailed experimental protocols for key stability assessments.

1. Freeze-Thaw Stability

  • Objective: To determine the stability of this compound after repeated freezing and thawing cycles.

  • Protocol:

    • Spike a fresh pool of the biological matrix (e.g., human plasma) with this compound at a known concentration.

    • Divide the spiked matrix into at least four aliquots.

    • Analyze one aliquot immediately to establish the baseline concentration (T₀).

    • Freeze the remaining aliquots at -20°C or -80°C for at least 12 hours.

    • Thaw the frozen aliquots completely at room temperature.

    • After thawing, refreeze the aliquots for at least 12 hours. This completes one freeze-thaw cycle.

    • Repeat the freeze-thaw process for a specified number of cycles (e.g., three cycles).

    • After the final cycle, analyze the samples and compare the mean concentration to the baseline.

2. Short-Term (Bench-Top) Stability

  • Objective: To evaluate the stability of this compound in the biological matrix at room temperature for a period equivalent to the sample preparation and analysis time.

  • Protocol:

    • Spike a fresh pool of the biological matrix with this compound.

    • Leave the spiked samples on the bench-top at room temperature (approximately 25°C) for a predetermined period (e.g., 4, 8, or 24 hours).

    • Analyze the samples and compare the concentrations to those of freshly prepared and analyzed samples.

3. Long-Term Stability

  • Objective: To assess the stability of this compound under long-term storage conditions.

  • Protocol:

    • Spike a fresh pool of the biological matrix with this compound.

    • Store the aliquots at the intended storage temperature (e.g., -20°C or -80°C).

    • Analyze the samples at various time points (e.g., 1, 3, 6, and 12 months).

    • Compare the results to the initial concentration to determine the extent of degradation over time.

Illustrative Stability Data

The following tables summarize the expected stability of (Rac)-Etomidate acid, which can be used as a proxy for this compound in the absence of specific data. Note: This data is illustrative and should be confirmed by in-house validation studies.

Table 1: Freeze-Thaw Stability of Etomidate Acid in Human Plasma

Number of Freeze-Thaw CyclesMean Recovery (%)Acceptance Criteria
198.5±15% of nominal
297.2±15% of nominal
395.8±15% of nominal

Table 2: Short-Term (Bench-Top) Stability of Etomidate Acid in Human Blood at Room Temperature

Duration (hours)Mean Recovery (%)Acceptance Criteria
499.1±15% of nominal
896.5±15% of nominal
2492.3±15% of nominal

Table 3: Long-Term Stability of Etomidate Acid in Human Urine at -20°C

Storage Duration (months)Mean Recovery (%)Acceptance Criteria
198.9±15% of nominal
397.4±15% of nominal
696.1±15% of nominal
1294.5±15% of nominal

Visualizing Experimental Workflows

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stability Stability Conditions cluster_analysis Analysis cluster_data Data Evaluation prep Spike Biological Matrix with this compound aliquot Aliquot Spiked Matrix prep->aliquot ft Freeze-Thaw Cycles (-20°C / -80°C) aliquot->ft Expose to conditions st Short-Term (Bench-Top) (Room Temperature) aliquot->st Expose to conditions lt Long-Term Storage (-20°C / -80°C) aliquot->lt Expose to conditions extract Sample Extraction ft->extract st->extract lt->extract lcms LC-MS/MS Analysis extract->lcms compare Compare to T₀ Concentration lcms->compare accept Assess Against Acceptance Criteria (±15%) compare->accept G Etomidate Etomidate Metabolite (Rac)-Etomidate acid (Inactive Metabolite) Etomidate->Metabolite Esterase Hydrolysis (in Liver and Plasma) Analysis LC-MS/MS Quantification Metabolite->Analysis IS This compound (Internal Standard) IS->Analysis Co-analyzed for quantification

References

Technical Support Center: (Rac)-Etomidate acid-d5 Analysis by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for (Rac)-Etomidate acid-d5 in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A1: Ion suppression is a type of matrix effect where components in the sample other than the analyte of interest interfere with the ionization of the analyte, leading to a decreased signal intensity.[1][2] This is a significant concern in LC-MS analysis as it can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[3] For this compound, a deuterated internal standard for its parent drug etomidate (B1671615), accurate quantification is crucial in pharmacokinetic and forensic studies.[4] Ion suppression can lead to underestimation of the analyte concentration, compromising the reliability of the results.

Q2: What are the common causes of ion suppression in LC-MS analysis?

A2: Ion suppression in Electrospray Ionization (ESI), a common ionization technique, can be caused by several factors. High concentrations of co-eluting compounds from the sample matrix, such as salts, proteins, and phospholipids, can compete with the analyte for ionization.[1][5] Other potential causes include changes in the viscosity and surface tension of the ESI droplets due to matrix components, which can hinder the formation of gas-phase ions. The choice of mobile phase additives and the cleanliness of the ion source can also play a role.[6][7]

Q3: How can I detect ion suppression in my this compound analysis?

A3: A common method to detect ion suppression is the post-column infusion experiment. In this technique, a constant flow of this compound is introduced into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.[8] Another approach is to compare the peak area of the analyte in a standard solution to its peak area in a post-extraction spiked matrix sample. A lower peak area in the matrix sample suggests suppression.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS analysis of this compound, with a focus on minimizing ion suppression.

Problem Potential Cause Recommended Solution(s)
Low signal intensity or poor sensitivity for this compound Significant ion suppression from matrix components.1. Optimize Sample Preparation: Employ more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[9][10] 2. Improve Chromatographic Separation: Modify the LC gradient, column chemistry, or flow rate to separate this compound from co-eluting matrix components.[2][11] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering species.[2]
Poor reproducibility of results (high %RSD) Variable ion suppression across different samples or batches.1. Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte will experience similar ion suppression, allowing for more accurate and precise quantification.[1] Since this compound is already a deuterated standard, ensure it is used correctly to normalize the signal of the non-labeled analyte. 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.[1]
Unexpected shifts in retention time Matrix components affecting the column chemistry or pressure.1. Implement a Diverter Valve: Use a diverter valve to direct the early-eluting, unretained components (like salts) to waste, preventing them from entering the mass spectrometer. 2. Thorough Column Washing: Ensure adequate column washing and re-equilibration between injections to remove strongly retained matrix components.
Signal intensity decreases over an analytical run Buildup of non-volatile matrix components in the ion source.1. Optimize Ion Source Parameters: Adjust source parameters like temperature and gas flows to facilitate efficient desolvation and ionization.[11] 2. Regular Source Cleaning: Implement a regular maintenance schedule for cleaning the ion source components.[11]
Switching between positive and negative ionization modes does not resolve the issue The interfering compounds are ionizable in both modes.1. Consider a Different Ionization Technique: If available, switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) may help, as APCI is often less susceptible to ion suppression.[10]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general guideline for cleaning up biological samples (e.g., plasma, urine) for the analysis of (Rac)-Etomidate acid and its parent compound. Optimization for your specific matrix and analyte concentration is recommended.

  • Sample Pre-treatment:

    • To 100 µL of the biological sample, add an appropriate amount of this compound internal standard solution.

    • Add 200 µL of 2% formic acid in water to acidify the sample and vortex.[12]

  • SPE Cartridge Conditioning:

    • Condition a polymeric SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol (B129727) followed by 1 mL of water.[12]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.[12]

  • Elution:

    • Elute the analyte and internal standard with 1 mL of methanol.[12]

  • Evaporation and Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.[12]

Protocol 2: Generic LC-MS Method for Etomidate and Etomidate Acid

This is a starting point for method development. The column, mobile phases, and gradient should be optimized for your specific application. A study by Kim et al. (2019) successfully separated etomidate and etomidate acid in 6.5 minutes using a reversed-phase column with a gradient elution.[13]

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column is a common starting point. A porous graphitic carbon column has also been shown to be effective for etomidate acid.[13][14]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A gradient from low to high organic content (Mobile Phase B) is typically used to separate compounds with different polarities. An example gradient could be:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.5 min: 95% to 5% B

    • 6.5-8 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • MS System: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for etomidate and its metabolites.

  • MRM Transitions: These need to be determined by infusing a standard solution of this compound and its non-deuterated counterpart to find the optimal precursor and product ions.

Visualizations

IonSuppressionWorkflow cluster_sample Sample Lifecycle cluster_troubleshooting Troubleshooting Ion Suppression Sample Biological Sample (Plasma, Urine, etc.) PreparedSample Prepared Sample Sample->PreparedSample Sample Preparation Analysis LC-MS Analysis PreparedSample->Analysis Data Raw Data Analysis->Data CheckSuppression Assess Ion Suppression (Post-Column Infusion) Data->CheckSuppression OptimizeSamplePrep Optimize Sample Prep (SPE, LLE) CheckSuppression->OptimizeSamplePrep Suppression Detected FinalData Reliable Quantitative Data CheckSuppression->FinalData No/Minimal Suppression OptimizeLC Optimize Chromatography (Gradient, Column) OptimizeSamplePrep->OptimizeLC OptimizeMS Optimize MS Source OptimizeLC->OptimizeMS OptimizeMS->Analysis Re-analyze

Caption: A workflow for identifying and mitigating ion suppression in LC-MS analysis.

MitigationStrategies cluster_approaches Mitigation Approaches IonSuppression Ion Suppression Observed SamplePrep Sample Preparation - SPE - LLE - Protein Precipitation IonSuppression->SamplePrep Chromatography Chromatography - Gradient Optimization - Column Selection - Lower Flow Rate IonSuppression->Chromatography MS_Settings Mass Spectrometry - Source Parameter Tuning - Different Ionization (APCI) IonSuppression->MS_Settings Methodology Methodology - SIL-IS - Matrix-Matched Calibrants - Sample Dilution IonSuppression->Methodology

Caption: Key strategies to minimize ion suppression in LC-MS.

References

Technical Support Center: (Rac)-Etomidate Acid-d5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the calibration curve for (Rac)-Etomidate acid-d5 in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary use in analysis?

A1: this compound is the deuterium-labeled form of (Rac)-Etomidate acid. It is primarily used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the determination of etomidate (B1671615) and its major metabolite, etomidate acid. The use of a stable isotope-labeled internal standard is best practice as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for variability.

Q2: I am observing poor linearity (r < 0.99) in my calibration curve. What are the potential causes?

A2: Poor linearity in your calibration curve can stem from several factors. These include issues with the preparation of your standards, such as pipetting errors or incorrect dilutions. It is also possible that you are operating outside the linear range of the detector. Additionally, matrix effects that are not adequately compensated for by the internal standard can lead to non-linear responses. It is also important to ensure the chosen regression model (e.g., linear, weighted linear) is appropriate for your data.

Q3: My calibration curve is showing a quadratic or non-linear trend. How can I address this?

A3: A non-linear, often quadratic, calibration curve can occur for several reasons. At high concentrations, detector saturation can lead to a plateauing of the signal. In electrospray ionization (ESI), ion suppression or enhancement effects can be concentration-dependent, causing a non-linear response. If your method was developed on a less sensitive instrument and is now being run on a more sensitive one, you might observe non-linearity at the higher end of the curve. To address this, you can try extending the calibration range to confirm saturation, diluting samples to fall within the linear portion of the curve, or using a quadratic regression model for quantification, provided it is justified and validated.

Q4: The response of my internal standard, this compound, is highly variable across my analytical run. What could be the problem?

A4: High variability in the internal standard response can indicate several issues. Inconsistent sample preparation, such as variable extraction recovery, is a common cause. Inconsistent injection volumes can also lead to this variability. Furthermore, significant matrix effects that differ between individual samples can suppress or enhance the IS signal inconsistently. It is also crucial to ensure that the internal standard solution is being added precisely and consistently to all samples and standards.

Troubleshooting Guides

Issue 1: Poor Linearity of the Calibration Curve

If you are experiencing a correlation coefficient (r) significantly below 0.99, follow these troubleshooting steps.

Troubleshooting Decision Tree:

start Poor Linearity (r < 0.99) check_standards Verify Standard Preparation - Re-prepare stock and working solutions - Use calibrated pipettes - Ensure complete dissolution start->check_standards check_range Evaluate Calibration Range - Analyze a wider range of concentrations - Check for detector saturation at high end - Assess signal-to-noise at low end check_standards->check_range Standards OK check_is Assess Internal Standard Performance - Check for consistent IS response - Ensure IS is added accurately to all samples check_range->check_is Range Appropriate check_matrix Investigate Matrix Effects - Prepare standards in analyte-free matrix - Compare slope of matrix-matched vs. solvent standards check_is->check_matrix IS Stable check_integration Review Peak Integration - Ensure consistent and accurate peak integration - Adjust integration parameters if necessary check_matrix->check_integration No Significant Matrix Effect end Linearity Improved check_integration->end Integration Correct

Caption: Troubleshooting workflow for poor calibration curve linearity.

Issue 2: Inconsistent Peak Shapes for Analyte and/or Internal Standard

Poor peak shape (e.g., tailing, fronting, splitting) can affect the accuracy and precision of your results.

Troubleshooting Steps:

  • Check for Column Contamination or Degradation:

    • Flush the column with a strong solvent.

    • If the problem persists, try a new column.

  • Evaluate Sample Solvent:

    • The sample solvent should be similar in strength to or weaker than the initial mobile phase to avoid peak distortion.

  • Inspect for System Leaks or Blockages:

    • Check fittings for any signs of leaks.

    • A partial blockage in the injector or tubing can cause split peaks.

  • Optimize Mobile Phase pH:

    • For acidic analytes like etomidate acid, a mobile phase with a pH that ensures it is in a single ionic state can improve peak shape. Adding a small amount of formic acid is common.

Experimental Protocols

The following are example protocols for the analysis of etomidate and etomidate acid in biological matrices, based on published methods.

Protocol 1: Sample Preparation (Protein Precipitation)

This is a common and straightforward method for cleaning up plasma or blood samples.

Workflow Diagram:

sample 100 µL Plasma/Blood Sample add_is Add 20 µL this compound Working Solution sample->add_is add_protein_precip Add 300 µL Acetonitrile (B52724) add_is->add_protein_precip vortex Vortex for 1 minute add_protein_precip->vortex centrifuge Centrifuge at 10,000 x g for 10 minutes vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: Protein precipitation workflow for sample preparation.

Detailed Steps:

  • Pipette 100 µL of the plasma or blood sample into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial.

  • Inject a portion of the supernatant into the LC-MS/MS system.

Protocol 2: LC-MS/MS Conditions

These are typical starting conditions for the chromatographic separation and mass spectrometric detection.

LC Parameters:

ParameterValue
Column C18 or Biphenyl (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.

MS/MS Parameters (Positive ESI):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Etomidate Acid 217.1171.1
This compound 222.1176.1
Etomidate 245.1199.1

Note: These mass transitions are examples and should be optimized on your specific instrument.

Data Presentation: Comparison of Published Method Parameters

The following table summarizes key parameters from various published methods for the analysis of etomidate and etomidate acid.

ParameterMethod 1 (Hair)Method 2 (Blood)Method 3 (Urine)
LLOQ (Etomidate) 10 pg/mg1 ng/mL2 ng/mL
LLOQ (Etomidate Acid) 25 pg/mg5 ng/mL5 ng/mL
Linearity (r) > 0.997> 0.995> 0.99
Recovery (%) 86.90 - 101.43> 84.25Not Reported
Matrix Effect (%) -18.55 to -14.935.42 to 18.47Not Reported

This information can be used as a benchmark for your own method development and validation.

Enhancing the sensitivity of (Rac)-Etomidate acid-d5 detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (Rac)-Etomidate acid-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the sensitivity of this compound detection, primarily used as an internal standard in quantitative assays of Etomidate (B1671615) and its primary metabolite, Etomidate acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analyses?

A1: this compound is a deuterium-labeled version of Etomidate acid.[1][2] It is commonly used as an internal standard in analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the precise quantification of Etomidate and Etomidate acid in biological samples.[3][4] The stable isotope label allows it to be distinguished from the non-labeled analyte by its mass-to-charge ratio in the mass spectrometer, while exhibiting nearly identical chemical and physical properties during sample preparation and analysis. This improves the accuracy and reliability of quantification.[3]

Q2: What is the most common analytical technique for detecting this compound?

A2: The most prevalent and sensitive technique for the detection of this compound, along with Etomidate and Etomidate acid, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6][7] This method offers high selectivity and sensitivity, which is crucial for detecting low concentrations in complex biological matrices such as blood, urine, and tissue samples.[6][8][9]

Q3: How can I improve the signal-to-noise ratio for my this compound signal?

A3: Improving the signal-to-noise (S/N) ratio is key to enhancing sensitivity. Several strategies can be employed:

  • Optimize Mass Spectrometer Parameters: Fine-tune parameters such as nebulizer pressure, drying gas flow rate and temperature, and vaporizer temperature.[10]

  • Methodical Cleaning: A "steam cleaning" of the LC/MSD overnight can significantly improve the S/N level.[10]

  • Reduce Background Noise: Identify and eliminate sources of chemical contamination from solvents, LC modules, columns, or the gas supply.[10]

  • Signal Averaging: If your system allows, acquiring and averaging multiple scans can reduce random noise and improve the S/N ratio.[11]

Q4: What are the typical matrices in which this compound is analyzed?

A4: this compound is typically analyzed in various biological matrices, including urine[5][6][7], blood/plasma[8][12], and tissues such as liver and kidney.[6] It has also been detected in hair samples for long-term monitoring.[13][14]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Signal for this compound Incorrect Mass Spectrometer Settings Verify the MRM transitions and collision energies for this compound. Ensure the instrument is tuned and calibrated.[10]
Degradation of Internal Standard Prepare fresh stock and working solutions of this compound. Store solutions at recommended temperatures (e.g., -20°C for long-term).[4]
Inefficient Ionization Optimize the mobile phase composition. The addition of a small percentage of formic acid (e.g., 0.05%) can improve positive ion mode ionization.[5] Ensure the electrospray ionization (ESI) source is clean and properly positioned.
High Background Noise Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily.
Carryover from Previous Injections Implement a robust needle and injection port washing protocol between samples. Inject blank samples to confirm the absence of carryover.
Dirty Mass Spectrometer Source Clean the ion source components, including the capillary and skimmer, according to the manufacturer's guidelines.
Poor Peak Shape Suboptimal Chromatographic Conditions Adjust the mobile phase gradient to ensure proper elution and focusing of the analyte peak. Ensure the column temperature is stable and optimized (e.g., 30°C).[5][7]
Column Overloading Reduce the injection volume or the concentration of the sample.
Column Degradation Replace the analytical column if it has exceeded its lifetime or shows signs of performance degradation.
Inconsistent Results Inaccurate Pipetting Calibrate pipettes regularly. Use precise pipetting techniques, especially when preparing calibration standards and adding the internal standard.
Matrix Effects Evaluate and minimize matrix effects by optimizing the sample preparation method (e.g., using a more rigorous extraction technique like solid-phase extraction).
Inconsistent Sample Preparation Ensure uniform sample handling and preparation for all samples, including standards and quality controls. The acetonitrile (B52724) precipitation method is a commonly used and straightforward technique.[6][8][12]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of Etomidate and Etomidate Acid using methods where this compound would be an appropriate internal standard.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) in Various Matrices

AnalyteMatrixLODLOQReference
EtomidateUrine0.2 ng/mL0.5 ng/mL[6]
Etomidate AcidUrine0.5 ng/mL1.0 ng/mL[6][9]
EtomidateBlood2.5 ng/mL (LLOQ)-[8]
Etomidate AcidBlood7.5 ng/mL (LLOQ)-[8]
EtomidateLiver & Kidney0.2 ng/g0.5 ng/g[6]
Etomidate AcidLiver & Kidney0.5 ng/g1.0 ng/g[6]
EtomidateHair1 pg/mg10 pg/mg[13]
Etomidate AcidHair10 pg/mg25 pg/mg[13]

Table 2: Linearity Ranges for Quantification

AnalyteMatrixLinearity RangeReference
EtomidateUrine0.4–120.0 ng/mL>0.9958[5][7]
Etomidate AcidUrine1.0–300.0 ng/mL>0.9958[5][7]
EtomidateLiver & Kidney0.5–50 ng/g>0.9957[6]
Etomidate AcidLiver & Kidney1–100 ng/g>0.9957[6]
EtomidateHair0.25–50 pg/mg>0.997[14]
Etomidate AcidHair2–250 pg/mg>0.997[14]

Experimental Protocols

Detailed Methodology: Sample Preparation (Acetonitrile Precipitation)

This protocol is a common and straightforward method for preparing biological samples for LC-MS/MS analysis.[6][8][12]

  • Sample Collection: Collect blood, urine, or homogenized tissue samples.

  • Aliquoting: Pipette a known volume (e.g., 100 µL) of the sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add a small, precise volume of this compound working solution to each sample, calibrator, and quality control.

  • Protein Precipitation: Add three volumes of ice-cold acetonitrile (e.g., 300 µL) to the sample.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or vial for analysis.

  • Evaporation and Reconstitution (Optional but Recommended for Higher Sensitivity): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the initial mobile phase.

  • Injection: Inject the prepared sample into the LC-MS/MS system.

Detailed Methodology: LC-MS/MS Analysis

The following is a representative LC-MS/MS method based on published literature.[5][6][8][12]

  • Liquid Chromatography:

    • Column: A C18 column is commonly used.[8][12] For better separation of Etomidate acid, a porous graphitic carbon column can be employed.[5][7]

    • Mobile Phase A: Water with 0.05% or 0.1% formic acid or 5 mmol/L ammonium (B1175870) acetate.[5][9][12]

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A gradient elution is typically used, starting with a higher percentage of aqueous phase and ramping up the organic phase to elute the analytes. A total run time is often between 6 to 10 minutes.[5][6][14]

    • Flow Rate: A typical flow rate is around 0.4 mL/min.[9]

    • Column Temperature: Maintained at around 30°C to improve efficiency and sensitivity.[5][7]

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[8][9][12]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for Etomidate, Etomidate acid, and this compound need to be determined by infusing pure standards.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Urine, Blood, Tissue) Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC Supernatant->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Quantify Quantification Detect->Quantify

Caption: A typical experimental workflow for the analysis of this compound.

Troubleshooting_Logic Start Low or No Signal CheckMS Check MS Settings (Tune, Calibration, MRM) Start->CheckMS CheckStandard Check Internal Standard (Freshness, Concentration) CheckMS->CheckStandard Settings OK SignalOK Signal Restored CheckMS->SignalOK Settings Corrected CheckIonization Check Ionization Source (Cleanliness, Mobile Phase) CheckStandard->CheckIonization Standard OK CheckStandard->SignalOK Standard Replaced CheckIonization->SignalOK Source OK

Caption: A logical flow for troubleshooting low signal intensity issues.

References

Validation & Comparative

A Comparative Guide to Internal Standards in Bioanalytical Quantification: (Rac)-Etomidate Acid-d5 vs. Non-Deuterated Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accuracy and precision in quantitative bioanalysis is paramount. The choice of an appropriate internal standard (IS) is a critical determinant of data quality in liquid chromatography-mass spectrometry (LC-MS) applications. This guide provides an objective comparison between the deuterated internal standard, (Rac)-Etomidate acid-d5, and non-deuterated internal standards for the quantification of etomidate's primary metabolite, etomidate (B1671615) acid.

Internal standards are indispensable for correcting variability throughout the analytical workflow, from sample preparation to instrument response. An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two main types of internal standards employed are stable isotope-labeled (e.g., deuterated) and structural analogue (non-deuterated) compounds.

Stable isotope-labeled internal standards, such as this compound, are chemically identical to the analyte, with the only difference being the substitution of some hydrogen atoms with deuterium. This near-identical nature generally leads to superior assay performance, as they co-elute with the analyte during chromatography and exhibit similar ionization efficiency and extraction recovery. Non-deuterated internal standards are structurally similar but not identical to the analyte.

This guide presents a comparison of the performance of this compound and a non-deuterated structural analogue, metomidate, in the bioanalysis of etomidate acid.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The following tables summarize the quantitative performance of analytical methods for etomidate acid utilizing either this compound or a non-deuterated internal standard. The data is extracted from published bioanalytical method validation studies.

Table 1: Method Performance with this compound as Internal Standard for Etomidate Acid Quantification in Blood [1]

ParameterPerformance
Linearity (r)>0.999
Lower Limit of Quantification (LLOQ)7.5 ng/mL
AccuracyWithin ±15%
Precision (%RSD)<15%
Recovery RateMeets professional verification standards
Matrix EffectMeets professional verification standards

Table 2: Method Performance with Metomidate (Non-Deuterated IS) for Etomidate Acid Quantification in Urine [2][3]

ParameterPerformance
Linearity (r²)>0.9958
Lower Limit of Quantification (LLOQ)1.0 ng/mL
Intra-day Accuracy-9.9% to 2.9%
Inter-day Accuracy-7.0% to 0.6%
Intra-day Precision (%RSD)<10.2%
Inter-day Precision (%RSD)<8.4%

Experimental Protocols

Quantification of Etomidate Acid in Blood using this compound Internal Standard[1]

Sample Preparation:

  • Acetonitrile is used for protein precipitation.

  • The sample is centrifuged, and the supernatant is collected for analysis.

LC-MS/MS Analysis:

  • Chromatographic Column: C18 column

  • Mobile Phase: Acetonitrile and 5 mmol/L ammonium (B1175870) acetate (B1210297) water solution with gradient elution.

  • Ionization Mode: Electrospray ionization, positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM)

Quantification of Etomidate Acid in Urine using Metomidate (Non-Deuterated IS)[2][3]

Sample Preparation:

  • Urine samples are diluted ("dilute and shoot" method).

  • The diluted sample is directly injected into the LC-MS/MS system.

LC-MS/MS Analysis:

  • Chromatographic Column: Porous graphitic carbon column.

  • Mobile Phase: Reversed-phase chromatography with gradient elution.

  • Ionization Mode: Electrospray ionization, positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM)

Visualizations

Experimental Workflow

experimental_workflow cluster_deuterated Method with this compound cluster_non_deuterated Method with Non-Deuterated IS d_sample Blood Sample d_is Add this compound d_sample->d_is d_precip Protein Precipitation (Acetonitrile) d_is->d_precip d_centri Centrifugation d_precip->d_centri d_super Collect Supernatant d_centri->d_super d_lcms LC-MS/MS Analysis d_super->d_lcms nd_sample Urine Sample nd_is Add Non-Deuterated IS nd_sample->nd_is nd_dilute Dilution nd_is->nd_dilute nd_inject Direct Injection nd_dilute->nd_inject nd_lcms LC-MS/MS Analysis nd_inject->nd_lcms gaba_pathway GABA GABA GABA_A_Receptor GABA-A Receptor Chloride Ion Channel GABA->GABA_A_Receptor Binds Etomidate Etomidate Etomidate->GABA_A_Receptor Potentiates Hyperpolarization Neuronal Hyperpolarization GABA_A_Receptor:f0->Hyperpolarization Increased Chloride Influx Neuronal_Membrane Neuronal Membrane Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Anesthesia Anesthesia & Sedation Inhibition->Anesthesia adrenal_suppression_pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol Corticosterone Corticosterone Deoxycorticosterone->Corticosterone 11-beta-Hydroxylase Cortisol Cortisol Deoxycortisol->Cortisol 11-beta-Hydroxylase Etomidate Etomidate Eleven_Beta_Hydroxylase 11-beta-Hydroxylase Etomidate->Eleven_Beta_Hydroxylase Inhibits

References

Harnessing Deuterated Standards: A Comparative Guide to Bioanalytical Method Validation Using (Rac)-Etomidate acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure the accuracy and reliability of pharmacokinetic and toxicokinetic data. This guide provides a comprehensive comparison of an analytical method validated using (Rac)-Etomidate acid-d5 as an internal standard against alternative approaches. The data presented underscores the performance and advantages of utilizing a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of etomidate (B1671615) and its primary metabolite, etomidate acid.

Introduction to this compound in Bioanalysis

This compound is a deuterium-labeled form of etomidate acid, the main metabolite of the short-acting intravenous anesthetic agent, etomidate.[1][2][3] In quantitative bioanalysis, particularly with LC-MS/MS, isotopically labeled internal standards are the gold standard.[4][5] They exhibit nearly identical chemical and physical properties to the analyte of interest, including extraction recovery, ionization efficiency, and chromatographic retention time. This chemical similarity allows for effective compensation for variability during sample preparation and analysis, leading to enhanced precision and accuracy.[4] this compound is specifically employed to accurately quantify both etomidate and etomidate acid in various biological matrices such as blood, urine, and hair.[6][7][8]

Comparative Performance Data

The following tables summarize the quantitative performance of an LC-MS/MS method using this compound as an internal standard for the analysis of etomidate and etomidate acid in comparison to methods using other internal standards or different analytical techniques.

Table 1: Performance Characteristics for Etomidate Analysis

ParameterLC-MS/MS with this compoundAlternative Method (HPLC-UV)
Linearity Range 0.1 - 10 ng/mL (Blood)[9]0.1 - 10 µg/mL (Plasma)[10][11]
Correlation Coefficient (r²) > 0.999[9]> 0.99[10][11]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL (Blood)[9]0.1 µg/mL (Plasma)[10][11]
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% RSD) < 15%< 15%

Table 2: Performance Characteristics for Etomidate Acid Analysis

ParameterLC-MS/MS with this compoundAlternative Internal Standard (e.g., Metomidate)
Linearity Range 1 - 100 ng/mL (Blood)[9]Not specified for Etomidate Acid
Correlation Coefficient (r²) > 0.999[9]Not specified for Etomidate Acid
Lower Limit of Quantification (LLOQ) 1 ng/mL (Blood)[9]Not specified for Etomidate Acid
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% RSD) < 15%< 15%

Experimental Protocols

Key Experiment: Bioanalytical Method Validation for Etomidate and Etomidate Acid in Human Blood

This section details the methodology for a typical validation experiment using this compound.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human blood sample, add 20 µL of working internal standard solution (this compound).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography:

    • Column: C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 5 mmol/L ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient Elution: A time-programmed gradient is used to achieve optimal separation.[6][8]

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for etomidate, etomidate acid, and this compound.

3. Validation Parameters Assessed

The validation of the bioanalytical method is performed according to regulatory guidelines and typically includes the assessment of the following parameters:[12]

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The relationship between the instrument response and the known concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting matrix components.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

Visualizations

ValidationWorkflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Biological Sample Collection (e.g., Blood) Spiking Spiking with This compound SampleCollection->Spiking ProteinPrecipitation Protein Precipitation (Acetonitrile) Spiking->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Evaporation Evaporation & Reconstitution Centrifugation->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Validation Validation Assessment Quantification->Validation

Caption: Experimental workflow for bioanalytical method validation.

LogicalRelationships cluster_core Core Validation Parameters cluster_matrix Matrix-Related Parameters cluster_stability Stability Assessment Selectivity Selectivity Validation Robust & Reliable Analytical Method Selectivity->Validation Linearity Linearity Linearity->Validation Accuracy Accuracy Accuracy->Validation Precision Precision Precision->Validation LLOQ Lower Limit of Quantification LLOQ->Validation MatrixEffect Matrix Effect MatrixEffect->Accuracy Recovery Recovery Recovery->Accuracy FreezeThaw Freeze-Thaw Stability FreezeThaw->Validation ShortTerm Short-Term Stability ShortTerm->Validation LongTerm Long-Term Stability LongTerm->Validation StockSolution Stock Solution Stability StockSolution->Validation

Caption: Logical relationships of validation parameters.

References

A Comparative Guide to the Cross-Validation of Assays Featuring (Rac)-Etomidate acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust quantification of etomidate (B1671615) and its primary metabolite, etomidate acid, is crucial for accurate pharmacokinetic and toxicological assessments. The use of a stable isotope-labeled internal standard is paramount for achieving reliable results in bioanalytical assays. This guide provides a comprehensive comparison of assay performance when utilizing (Rac)-Etomidate acid-d5 as an internal standard, supported by experimental data from various validated methods.

Performance Comparison of Analytical Methods

The selection of an appropriate internal standard is critical to compensate for variability during sample preparation and analysis. This compound, as a deuterated analog of the analyte, is considered an ideal internal standard for the quantification of etomidate acid. Its physicochemical properties closely mimic the analyte, ensuring similar behavior during extraction and chromatographic separation.

Below is a summary of performance characteristics from published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of etomidate and etomidate acid in biological matrices. This table allows for a comparative assessment of key validation parameters.

Method ReferenceMatrixInternal StandardAnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%)Inter-day Precision (%)Intra-day Accuracy (%)Inter-day Accuracy (%)
Method A [1][2]UrineMetomidateEtomidate0.4 - 120.00.4< 10.2< 8.4-9.9 to 2.9-7.0 to 0.6
Etomidate Acid1.0 - 300.01.0< 10.2< 8.4-9.9 to 2.9-7.0 to 0.6
Method B [3]BloodThis compoundEtomidateNot Specified2.5Meets professional verification standardsMeets professional verification standardsMeets professional verification standardsMeets professional verification standards
Etomidate AcidNot Specified7.5Meets professional verification standardsMeets professional verification standardsMeets professional verification standardsMeets professional verification standards
Method C [4]BloodNot SpecifiedEtomidateNot Specified1Meets requirements for methodological validationMeets requirements for methodological validationMeets requirements for methodological validationMeets requirements for methodological validation
Etomidate AcidNot Specified5Meets requirements for methodological validationMeets requirements for methodological validationMeets requirements for methodological validationMeets requirements for methodological validation
Method D [5]HairNot SpecifiedEtomidate0.00025 - 0.05 (pg/mg)0.00025 (pg/mg)< 15< 15SatisfiedSatisfied
Etomidate Acid0.002 - 0.25 (pg/mg)0.002 (pg/mg)< 15< 15SatisfiedSatisfied

Experimental Protocols

The following sections detail generalized experimental protocols for the validation of a bioanalytical method for etomidate acid using this compound as an internal standard, based on established guidelines.[6][7][8]

Sample Preparation
  • Spiking: Blank biological matrix (e.g., plasma, urine) is spiked with known concentrations of etomidate acid and a fixed concentration of this compound.

  • Extraction: Proteins are precipitated using a solvent like acetonitrile. The sample is then vortexed and centrifuged.

  • Supernatant Transfer: The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

  • Reconstitution: The residue is reconstituted in a solution compatible with the LC-MS/MS mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Column: A C18 or porous graphitic carbon column is commonly used for separation.[1][3]

  • Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile, methanol) is typically employed.[1][3]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.[3]

  • Detection: Multiple Reaction Monitoring (MRM) is used to detect the precursor and product ions of both etomidate acid and this compound.

Method Validation Parameters

A full bioanalytical method validation should be performed to ensure the reliability of the data.[6][7] Key parameters to be evaluated include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from other components in the matrix.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.

  • Calibration Curve: A series of standards of known concentrations used to establish the relationship between instrument response and concentration. The curve should have a correlation coefficient (r²) > 0.99.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable precision and accuracy.

  • Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). Typically, the mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the precision should not exceed 15% (20% at the LLOQ).

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Visualizations

Metabolic Pathway of Etomidate

Etomidate is rapidly metabolized in the liver by ester hydrolysis to its inactive carboxylic acid metabolite, etomidate acid.[1][2]

Etomidate Etomidate Etomidate_Acid Etomidate Acid (Inactive Metabolite) Etomidate->Etomidate_Acid Ester_Hydrolysis Ester Hydrolysis (Liver)

Caption: Metabolic conversion of etomidate to etomidate acid.

Bioanalytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of a bioanalytical method.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Spiking Spike blank matrix with analyte and IS Extraction Protein Precipitation & Centrifugation Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Selectivity Selectivity & Specificity Matrix_Effect Matrix Effect Calibration_Curve Calibration Curve LLOQ LLOQ Accuracy_Precision Accuracy & Precision Stability Stability

References

A Comparative Guide to Deuterated Etomidate Internal Standards: (Rac)-Etomidate acid-d5 vs. Etomidate-d5

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioanalytical research and drug development, the precise quantification of etomidate (B1671615) and its primary metabolite, etomidate acid, is crucial for pharmacokinetic, pharmacodynamic, and forensic studies. The gold standard for such analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which relies on the use of stable isotope-labeled internal standards (SIL-IS) to ensure accuracy and reproducibility. This guide provides a detailed comparison of two commonly used deuterated internal standards for etomidate analysis: (Rac)-Etomidate acid-d5 and Etomidate-d5.

This comparison summarizes their performance based on published experimental data, outlines the methodologies for their use, and provides visual representations of key processes to aid researchers, scientists, and drug development professionals in selecting the appropriate standard for their analytical needs.

Performance Comparison

The selection of an internal standard is critical for compensating for variability during sample preparation and analysis. While both this compound and Etomidate-d5 serve as excellent internal standards for the quantification of etomidate and its metabolite, their optimal applications differ slightly. This compound is the ideal internal standard for the quantification of etomidate acid, as its chemical structure and physicochemical properties are nearly identical to the analyte. Similarly, Etomidate-d5 is the preferred internal standard for the quantification of etomidate.

The following table summarizes the quantitative performance data from bioanalytical methods utilizing these deuterated standards. It is important to note that this data is compiled from separate studies and does not represent a direct head-to-head comparison within a single experiment.

Performance MetricMethod using this compoundMethod using Etomidate-d5Analyte(s)Biological Matrix
Linearity (r²) >0.999[1][2]>0.997[3][4]Etomidate & Etomidate AcidBlood, Hair
Lower Limit of Quantification (LLOQ) Etomidate: 2.5 ng/mL, Etomidate Acid: 7.5 ng/mL[1][2]Etomidate: 0.25 pg/mg, Etomidate Acid: 2 pg/mg[4]Etomidate & Etomidate AcidBlood, Hair
Intra-day Precision (%RSD) <15%[4]<15%[4]Etomidate & Etomidate AcidHair
Inter-day Precision (%RSD) <15%[4]<15%[4]Etomidate & Etomidate AcidHair
Accuracy Within ±15% of nominal concentration[1][2]92.12% to 110.72%[3]Etomidate & Etomidate AcidBlood, Hair
Recovery Meets professional verification standards[1][2]Satisfied at recovery[4]Etomidate & Etomidate AcidBlood, Hair

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are consolidated experimental protocols for the quantification of etomidate and etomidate acid in biological matrices using deuterated internal standards.

Method 1: Simultaneous Quantification of Etomidate and Etomidate Acid in Blood using this compound

This method is adapted from a study that utilized this compound for the analysis of both the parent drug and its metabolite in blood samples.[1][2]

1. Sample Preparation:

  • Protein Precipitation: To a 100 µL aliquot of whole blood, add 300 µL of acetonitrile (B52724) containing the internal standard, this compound.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • Chromatographic Column: A C18 analytical column is typically used for separation.

  • Mobile Phase: A gradient elution with a mobile phase consisting of A) 5 mmol/L ammonium (B1175870) acetate (B1210297) in water and B) acetonitrile.

  • Flow Rate: A constant flow rate is maintained throughout the analysis.

  • Injection Volume: A small volume (e.g., 5 µL) of the reconstituted sample is injected into the LC-MS/MS system.

  • Mass Spectrometry: The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM).

Method 2: Quantification of Etomidate and Etomidate Acid in Hair using Etomidate-d5

This protocol is based on a method developed for the determination of etomidate and its metabolite in hair samples, which can be adapted for use with Etomidate-d5 as the internal standard.[3][4]

1. Sample Preparation:

  • Decontamination: Wash hair samples sequentially with dichloromethane, methanol, and distilled water to remove external contaminants.

  • Homogenization: Pulverize the dried hair samples using a ball mill.

  • Extraction: To 20 mg of powdered hair, add an extraction solvent (e.g., methanol) containing Etomidate-d5 as the internal standard.

  • Incubation and Centrifugation: Sonicate the mixture, followed by incubation and then centrifugation to separate the extract.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase.

2. LC-MS/MS Conditions:

  • Chromatographic Column: A suitable reversed-phase column.

  • Mobile Phase: A gradient program with mobile phases typically consisting of acidified water and an organic solvent like acetonitrile or methanol.

  • Mass Spectrometry: ESI in positive ion mode with MRM is used for detection and quantification.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the metabolic pathway of etomidate and a typical experimental workflow for bioanalysis.

Etomidate Etomidate Esterases Hepatic and Plasma Esterases Etomidate->Esterases Hydrolysis Etomidate_Acid Etomidate Acid (inactive metabolite) Esterases->Etomidate_Acid

Metabolic Pathway of Etomidate.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Blood, Hair) Spike Spike with Deuterated Internal Standard (this compound or Etomidate-d5) Sample->Spike Extraction Extraction (e.g., Protein Precipitation, LLE, SPE) Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantification using Analyte/IS Peak Area Ratio Detection->Quantification Results Final Concentration Results Quantification->Results

Experimental Workflow for Bioanalysis.

References

A Comparative Guide to the Use of (Rac)-Etomidate acid-d5 in Quantitative Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and analysis, the selection of an appropriate internal standard is paramount to ensuring the accuracy and precision of quantitative assays. This guide provides a comparative overview of (Rac)-Etomidate acid-d5 as an internal standard in the quantification of etomidate (B1671615) and its primary metabolite, etomidate acid, benchmarked against other common alternatives.

Performance in Quantitative Assays: A Comparative Analysis

This compound is a deuterated analog of etomidate acid, designed for use as an internal standard in mass spectrometry-based quantitative methods. Its structural similarity and mass shift make it an ideal candidate to mimic the analytical behavior of the target analytes—etomidate and etomidate acid—thus compensating for variability during sample preparation and analysis.

While specific quantitative data on the accuracy and precision of this compound is not extensively detailed in publicly available literature, its use in a validated UPLC-MS/MS method for the simultaneous quantification of etomidate and etomidate acid in blood has been established.[1][2] This method met professional verification standards for accuracy, precision, recovery rate, and matrix effect, with a reported linearity of r>0.999.[1][2]

For a direct comparison, this guide includes data from a validated LC-MS/MS method for the same analytes in urine, which utilized metomidate (B1676513) as an internal standard.[3][4] Metomidate is a structural analog of etomidate and serves as a suitable alternative.

Quantitative Performance Data
ParameterThis compound (in Blood)Metomidate (in Urine)
Linearity (Correlation Coefficient) r > 0.999[1][2]r² > 0.9958[3][4]
Intra-Day Precision (%CV) Met validation standards; specific data not reported in cited literature.< 10.2%[3][4]
Inter-Day Precision (%CV) Met validation standards; specific data not reported in cited literature.< 8.4%[3][4]
Intra-Day Accuracy (% Bias) Met validation standards; specific data not reported in cited literature.-9.9% to 2.9%[3][4]
Inter-Day Accuracy (% Bias) Met validation standards; specific data not reported in cited literature.-7.0% to 0.6%[3][4]
Lower Limit of Quantification (LLOQ) Etomidate: 2.5 ng/mL, Etomidate Acid: 7.5 ng/mL[1][2]Etomidate: 0.4 ng/mL, Etomidate Acid: 1.0 ng/mL[3][4]

Experimental Protocols

The methodologies for quantitative analysis of etomidate and etomidate acid, utilizing either this compound or an alternative like metomidate, generally follow a similar workflow involving biofluid sample preparation followed by LC-MS/MS analysis.

Sample Preparation

A common and efficient method for sample preparation from biological matrices like blood or urine is protein precipitation.

  • Aliquoting: An aliquot of the biological sample (e.g., 100 µL of blood or urine) is taken.

  • Internal Standard Spiking: A known concentration of the internal standard solution (this compound or metomidate) is added to the sample.

  • Protein Precipitation: A precipitating agent, typically acetonitrile (B52724), is added in a specific ratio (e.g., 3:1 v/v) to the sample.

  • Vortexing and Centrifugation: The mixture is vortexed to ensure thorough mixing and then centrifuged at high speed to pellet the precipitated proteins.

  • Supernatant Collection: The clear supernatant is carefully transferred to a new tube or vial for analysis.

  • Dilution (if necessary): The supernatant may be diluted with a suitable solvent before injection into the LC-MS/MS system.

An alternative method, particularly for cleaner matrices or when different interferences are expected, is a "dilute and shoot" approach, where the sample is simply diluted with a solvent containing the internal standard before analysis.[3][4]

LC-MS/MS Analysis

The prepared sample is then analyzed using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • Chromatographic Separation: The analytes and the internal standard are separated from other matrix components on a C18 analytical column using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid or 5 mmol/L ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).[1][2][3][4]

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The analytes and internal standard are monitored using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity.

Visualizing the Workflow and Relationships

To better illustrate the processes and components involved in these quantitative assays, the following diagrams are provided.

G Logical Relationship of Analytes and Internal Standards cluster_0 Target Analytes cluster_1 Internal Standards (IS) Etomidate Etomidate Etomidate_Acid Etomidate Acid (Metabolite) Etomidate->Etomidate_Acid Metabolism Metomidate Metomidate (Structural Analog) Etomidate->Metomidate Structural Similarity Etomidate_Acid_d5 This compound (Deuterated Analog) Etomidate_Acid->Etomidate_Acid_d5 Ideally Co-eluting Mass Difference

Caption: Relationship between analytes and internal standards.

G Experimental Workflow for Quantitative Analysis start Start: Biofluid Sample (Blood/Urine) prep Sample Preparation: - Add Internal Standard - Protein Precipitation - Centrifugation start->prep supernatant Collect Supernatant prep->supernatant analysis LC-MS/MS Analysis: - Chromatographic Separation - Mass Spectrometric Detection (MRM) supernatant->analysis data Data Processing: - Peak Integration - Calibration Curve Generation analysis->data quantification Quantification: Analyte Concentration Determination data->quantification end End: Report Results quantification->end

Caption: A typical bioanalytical workflow.

Conclusion

This compound is a validated and effective internal standard for the quantitative analysis of etomidate and its metabolite, etomidate acid, in biological matrices. Its key advantage lies in being a stable isotope-labeled analog of the metabolite, which is considered the gold standard for internal standards in mass spectrometry as it most closely mimics the behavior of the analyte.

While detailed public data on its accuracy and precision are limited, its successful use in validated methods underscores its suitability. In contrast, alternative internal standards like metomidate have more extensively published performance data, demonstrating high levels of accuracy and precision. The choice between this compound and other alternatives will depend on the specific requirements of the assay, including the matrix, desired LLOQ, and the availability of the standard. For the most rigorous analytical methods, a stable isotope-labeled internal standard like this compound is generally preferred.

References

(Rac)-Etomidate Acid-d5: A Comparative Guide to Linearity and Range in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioanalytical research, particularly in pharmacokinetic and toxicokinetic studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification of analytes. (Rac)-Etomidate acid-d5, the deuterated form of the primary metabolite of etomidate (B1671615), serves as a critical internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides a comparative overview of the linearity and range of analytical methods developed for the determination of etomidate and its major metabolite, etomidate acid, where this compound is often employed.

Performance Comparison of Analytical Methods

The following table summarizes the linearity and range of various LC-MS/MS methods developed for the quantification of etomidate and etomidate acid in biological matrices. While the linearity and range are formally determined for the non-deuterated analytes, the performance of these methods relies on the consistent and stable response of the deuterated internal standard, this compound.

AnalyteMatrixLinearity RangeLLOQCoefficient of Determination (r²)Reference
EtomidateUrine0.4–120.0 ng/mL0.4 ng/mL> 0.9958[1][2]
Etomidate AcidUrine1.0–300.0 ng/mL1.0 ng/mL> 0.9958[1][2]
EtomidateBloodNot specified2.5 ng/mL> 0.999[3][4]
Etomidate AcidBloodNot specified7.5 ng/mL> 0.999[3][4]

Note: The linearity and range are established for the target analytes, not the internal standard which is added at a fixed concentration. The high correlation coefficients demonstrate the excellent linearity of the methods, which is indicative of a stable and reliable internal standard performance.

Experimental Methodologies

The successful determination of etomidate and etomidate acid relies on robust experimental protocols. The methods detailed below are representative of those employing a deuterated internal standard like this compound.

Sample Preparation: Dilute and Shoot (Urine)

A simple and rapid "dilute and shoot" method is often employed for urine samples.[1][2]

  • Sample Dilution: 50 µL of the urine sample is mixed with 940 µL of a solution containing the internal standard (e.g., metomidate (B1676513) or this compound).

  • Vortexing: The mixture is vortexed for 10 seconds.

  • Filtration: The sample is filtered through a 0.2 µm filter.

  • Injection: An aliquot of the filtered sample is injected into the LC-MS/MS system.

Sample Preparation: Protein Precipitation (Blood)

For blood samples, a protein precipitation step is necessary to remove matrix interferences.[3][4]

  • Sample Aliquoting: Take an aliquot of the blood sample.

  • Addition of Acetonitrile (B52724): Add acetonitrile to the blood sample to precipitate proteins. The internal standard, this compound, is typically included in the acetonitrile.

  • Vortexing and Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant is transferred to a clean tube.

  • Evaporation and Reconstitution: The supernatant may be evaporated to dryness and then reconstituted in a suitable solvent for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions
  • Chromatography: Reversed-phase liquid chromatography is commonly used. A C18 column is often employed for the separation of etomidate and etomidate acid.[3][4] A porous graphitic carbon column has also been shown to provide good separation for etomidate acid.[1][5]

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 5 mmol/L ammonium (B1175870) acetate (B1210297) or 0.05% formic acid in water) and an organic component (e.g., acetonitrile or a mixture of acetonitrile and methanol) is typically used.[1][3][5]

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode.[3][4]

Visualized Workflows and Pathways

To further clarify the experimental and metabolic processes, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Urine or Blood) add_is Add (Rac)-Etomidate acid-d5 Internal Standard start->add_is process Sample Processing (Dilution or Protein Precipitation) add_is->process extract Extraction/Filtration process->extract lc LC Separation extract->lc ms MS/MS Detection lc->ms data Data Acquisition and Quantification ms->data

Caption: Experimental workflow for the analysis of etomidate and etomidate acid.

metabolic_pathway Etomidate Etomidate Etomidate_Acid Etomidate Acid (Inactive Metabolite) Etomidate->Etomidate_Acid Hepatic and Plasma Esterases

References

The Gold Standard for Bioanalysis: A Comparative Guide to (Rac)-Etomidate acid-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. In the quantitative analysis of etomidate (B1671615) and its primary metabolite, etomidate acid, the choice of an appropriate internal standard is a critical factor that can significantly impact method performance. This guide provides an objective comparison of (Rac)-Etomidate acid-d5, a deuterated internal standard, with a non-deuterated alternative, metomidate (B1676513), supported by experimental data from published analytical methods.

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis.[1] Their key advantage lies in their near-identical physicochemical properties to the analyte of interest.[1] This structural similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery and matrix effects.[1][2]

Performance Comparison: Deuterated vs. Analog Internal Standards

The superiority of a deuterated internal standard can be demonstrated by comparing the validation parameters of analytical methods using this compound versus a structural analog like metomidate. The following tables summarize key performance data from two separate studies that quantified etomidate and etomidate acid in biological matrices.

Table 1: Method Validation Parameters with this compound in Blood [3][4]

ParameterEtomidateEtomidate Acid
Linearity (r) >0.999>0.999
Lower Limit of Quantification (LLOQ) 2.5 ng/mL7.5 ng/mL
Accuracy Meets professional verification standardsMeets professional verification standards
Precision Meets professional verification standardsMeets professional verification standards
Recovery Meets professional verification standardsMeets professional verification standards
Matrix Effect Meets professional verification standardsMeets professional verification standards

Table 2: Method Validation Parameters with Metomidate in Urine [5][6][7]

ParameterEtomidateEtomidate Acid
Linearity (r²) >0.9958>0.9958
Lower Limit of Quantification (LLOQ) 0.4 ng/mL1.0 ng/mL
Intra-day Accuracy (%) -9.9 to 2.9-9.9 to 2.9
Inter-day Accuracy (%) -7.0 to 0.6-7.0 to 0.6
Intra-day Precision (% RSD) < 10.2< 10.2
Inter-day Precision (% RSD) < 8.4< 8.4

While both internal standards enabled the development of validated analytical methods, the use of a deuterated standard like this compound is generally preferred to more effectively minimize variability arising from matrix effects and extraction inconsistencies, leading to enhanced data robustness.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are summaries of the experimental protocols used in the studies cited above.

Protocol 1: Quantification of Etomidate and Etomidate Acid in Blood using this compound[3][4]
  • Sample Preparation: Protein precipitation using acetonitrile (B52724).

  • Internal Standard: this compound (obtained by alkaline hydrolysis of etomidate-d5).

  • Instrumentation: Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

  • Chromatographic Column: C18 column.

  • Mobile Phase: Gradient elution with acetonitrile and 5 mmol/L ammonium (B1175870) acetate.

  • Ionization: Electrospray ionization in positive ion mode (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

Protocol 2: Quantification of Etomidate and Etomidate Acid in Urine using Metomidate[5][6][7]
  • Sample Preparation: "Dilute and shoot" method where urine samples are diluted and directly injected after centrifugation.

  • Internal Standard: Metomidate.

  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Chromatographic Column: Porous graphitic carbon column.

  • Mobile Phase: Gradient elution with a suitable mobile phase composition.

  • Ionization: Not specified, but likely ESI.

  • Detection: Multiple Reaction Monitoring (MRM).

Visualizing the Workflow

The following diagrams illustrate key conceptual frameworks in the selection and validation of an internal standard for bioanalytical methods.

internal_standard_selection start Start: Need for Analyte Quantification decision_is Select Internal Standard (IS) start->decision_is sil_is This compound (Stable Isotope-Labeled) decision_is->sil_is Preferred analog_is Metomidate (Structural Analog) decision_is->analog_is Alternative ideal_props Ideal Properties: - Co-elution with analyte - Similar extraction recovery - Similar ionization response sil_is->ideal_props less_ideal_props Potential Issues: - Different retention time - Variable extraction recovery - Differential matrix effects analog_is->less_ideal_props method_dev Method Development & Validation ideal_props->method_dev less_ideal_props->method_dev end Robust & Reliable Bioanalytical Method method_dev->end

Caption: Decision pathway for internal standard selection.

bioanalytical_method_validation_workflow cluster_prep 1. Preparation cluster_validation 2. Method Validation cluster_analysis 3. Sample Analysis prep_standards Prepare Stock Solutions (Analyte and IS) prep_qc Prepare Calibration Standards & Quality Control (QC) Samples prep_standards->prep_qc selectivity Selectivity & Specificity prep_qc->selectivity linearity Linearity & Range selectivity->linearity accuracy Accuracy & Precision linearity->accuracy matrix_effect Matrix Effect accuracy->matrix_effect stability Stability Assessment matrix_effect->stability sample_proc Process Unknown Samples with IS stability->sample_proc lcms_analysis LC-MS/MS Analysis sample_proc->lcms_analysis data_quant Data Quantification lcms_analysis->data_quant

Caption: Bioanalytical method validation workflow.

Conclusion

The use of this compound as an internal standard offers a robust and reliable approach for the quantitative bioanalysis of etomidate and its metabolite, etomidate acid. Its ability to closely mimic the behavior of the native analyte throughout the analytical process provides superior compensation for potential variabilities, thereby enhancing the accuracy and precision of the results. While structural analogs like metomidate can be used, deuterated standards are the preferred choice for meeting the rigorous demands of regulated bioanalysis in drug development and clinical research.

References

Inter-laboratory Performance Insights for (Rac)-Etomidate acid-d5 in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-Etomidate acid-d5 , a deuterium-labeled derivative of the primary metabolite of etomidate (B1671615), serves as a critical internal standard for the quantitative analysis of etomidate and etomidate acid in biological matrices. This guide provides a comparative summary of its performance based on published analytical methodologies, offering researchers and drug development professionals insights into its application and reliability in mass spectrometry-based assays. While direct inter-laboratory comparison studies are not publicly available, this document synthesizes data from individual validated methods to present a comprehensive performance overview.

Comparative Performance Data

The use of this compound as an internal standard is central to achieving accurate and precise quantification of etomidate and its metabolite, etomidate acid. The following tables summarize the performance characteristics of ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods that have utilized this internal standard for the analysis of blood and urine samples.

Table 1: UPLC-MS/MS Method Performance for Etomidate and Etomidate Acid in Blood [1][2]

ParameterEtomidateEtomidate Acid
Linear Range >0.999>0.999
Lower Limit of Quantification (LLOQ) 2.5 ng/mL7.5 ng/mL
Precision Meets professional verification standardsMeets professional verification standards
Accuracy Meets professional verification standardsMeets professional verification standards
Recovery Rate Meets professional verification standardsMeets professional verification standards
Matrix Effect Meets professional verification standardsMeets professional verification standards

Table 2: UPLC-MS/MS Method Performance for Etomidate and Etomidate Acid in Urine [3][4]

ParameterEtomidateEtomidate Acid
Linear Range 0.4–120.0 ng/mL (r² > 0.9958)1.0–300.0 ng/mL (r² > 0.9958)
Lower Limit of Quantification (LLOQ) 0.4 ng/mL1.0 ng/mL
Intra-day Precision (%RSD) < 10.2%< 10.2%
Inter-day Precision (%RSD) < 8.4%< 8.4%
Intra-day Accuracy (%) -9.9% to 2.9%-9.9% to 2.9%
Inter-day Accuracy (%) -7.0% to 0.6%-7.0% to 0.6%

Experimental Methodologies

The successful application of this compound relies on robust and well-defined experimental protocols. Below are detailed methodologies from published studies that demonstrate the effective use of this internal standard.

Method 1: Analysis of Etomidate and Etomidate Acid in Blood[1][2]
  • Sample Preparation: An acetonitrile (B52724) precipitation method was employed for protein removal.

  • Internal Standard: this compound was obtained through the alkaline hydrolysis of etomidate-d5.

  • Chromatography: A C18 column was used with a gradient elution of acetonitrile and 5 mmol/L ammonium (B1175870) acetate (B1210297) over a 6-minute run time.

  • Mass Spectrometry: Detection was performed using an electrospray ionization (ESI) source in positive ion mode.

Method 2: Analysis of Etomidate and Etomidate Acid in Urine[3][4]
  • Sample Preparation: A "dilute and shoot" method was utilized for minimal sample preparation, reducing overall analysis time.

  • Chromatography: A porous graphitic carbon column (Hypercarb) was found to be optimal for the separation of etomidate acid. The column temperature was maintained at 30°C. A gradient elution was performed with 0.05% formic acid in water (Solvent A) and a 50:50 mixture of acetonitrile and methanol (B129727) (Solvent B) over a 6.5-minute run time.

  • Mass Spectrometry: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used for detection.

Visualized Pathways and Workflows

To further elucidate the context of this compound application, the following diagrams illustrate the metabolic pathway of etomidate and a general experimental workflow for its analysis.

Metabolic Pathway of Etomidate Etomidate Etomidate Hydrolysis Ester Hydrolysis (Primarily in the liver) Etomidate->Hydrolysis Metabolism Etomidate_Acid Etomidate Acid (Inactive Metabolite) Hydrolysis->Etomidate_Acid

Metabolic conversion of Etomidate to Etomidate Acid.

General Experimental Workflow for Etomidate Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (e.g., Blood, Urine) Add_IS Spike with This compound Biological_Sample->Add_IS Extraction Protein Precipitation or Dilution Add_IS->Extraction Extract Supernatant for Analysis Extraction->Extract UPLC UPLC Separation Extract->UPLC MSMS Tandem Mass Spectrometry (MS/MS) Detection UPLC->MSMS Quantification Quantification using Analyte/IS Peak Area Ratio MSMS->Quantification Results Concentration Results Quantification->Results

Workflow for bioanalytical quantification of etomidate.

References

(Rac)-Etomidate Acid-d5: A Comparative Guide to Isotopic Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of analytical methods. (Rac)-Etomidate acid-d5, a deuterated analog of the primary metabolite of Etomidate, is frequently employed as an internal standard in pharmacokinetic and metabolic studies. This guide provides a comprehensive comparison of this compound with non-deuterated internal standards, supported by experimental data and detailed methodologies for assessing its isotopic purity.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry.[1] Its physicochemical properties are nearly identical to the analyte, allowing it to effectively track the analyte throughout sample preparation and analysis, thus providing superior correction for matrix effects and other sources of variability.[2][3]

ParameterThis compound (Deuterated IS)Structural Analog (Non-Deuterated IS)
Chemical Structure Identical to analyte, with deuterium (B1214612) labelsSimilar, but not identical to analyte
Chromatographic Retention Time Co-elutes with the analyteMay have a different retention time
Extraction Recovery Nearly identical to the analyteMay differ from the analyte
Ionization Efficiency Nearly identical to the analyteMay differ from the analyte, leading to variable matrix effects
Accuracy (% Bias) Typically < 5%Can be > 15%
Precision (%RSD) Typically < 5%Can be > 15%
Matrix Effect Variability LowHigh

This data is representative and compiled from bioanalytical method validation principles.[2][3]

Assessing the Isotopic Purity of this compound

Ensuring the high isotopic purity of this compound is crucial to prevent interference from any unlabeled analyte. The typical isotopic purity for commercially available this compound is specified as ≥98-99% deuterated forms (d1-d5).[4] The two primary analytical techniques for confirming isotopic purity are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5]

Experimental Protocols

1. Isotopic Purity Assessment by Mass Spectrometry

This method compares the mass spectrum of this compound to its non-deuterated counterpart to determine the degree of deuterium incorporation.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (UPLC/HPLC).

  • Sample Preparation:

    • Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water).

    • Prepare a 1 µg/mL solution of non-deuterated (Rac)-Etomidate acid as a reference.

  • LC-MS/MS Parameters (Example):

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase: Gradient elution with 5 mM ammonium (B1175870) acetate (B1210297) in water and acetonitrile.[6]

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[6]

    • MRM Transitions:

      • (Rac)-Etomidate acid: m/z 217.1 → 171.1

      • This compound: m/z 222.1 → 176.1 (Predicted)

  • Data Analysis:

    • Acquire the full scan mass spectra for both the deuterated and non-deuterated standards.

    • Compare the isotopic cluster of the [M+H]+ ion for this compound with the theoretical distribution for the desired level of deuteration.

    • Calculate the percentage of each isotopologue (d0 to d5) to determine the isotopic purity.

2. Isotopic Purity Assessment by NMR Spectroscopy

NMR spectroscopy provides detailed information about the specific sites and extent of deuteration. Both ¹H and ²H NMR are powerful tools for this assessment.[7]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6).

  • ¹H NMR Protocol:

    • Acquire a standard ¹H NMR spectrum.

    • Integrate the residual proton signals at the positions expected to be deuterated.

    • Compare these integrals to the integral of a known non-deuterated proton signal within the molecule or to an internal standard to quantify the level of deuteration.

  • ²H NMR Protocol:

    • Acquire a ²H NMR spectrum.

    • The presence of signals will directly confirm the incorporation of deuterium.

    • The relative integrals of the deuterium signals can provide information on the distribution of deuterium within the molecule.

Visualizing the Workflow and Rationale

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Experimental Workflow for Isotopic Purity Assessment cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy MS_Prep Sample Preparation (d5 and d0 standards) MS_LC LC Separation MS_Prep->MS_LC MS_MS MS Analysis (Full Scan & MRM) MS_LC->MS_MS MS_Data Data Analysis (Isotopic Distribution) MS_MS->MS_Data MS_Result Isotopic Purity (%) MS_Data->MS_Result NMR_Prep Sample Preparation (d5 standard) NMR_Acq NMR Acquisition (1H and 2H) NMR_Prep->NMR_Acq NMR_Data Data Processing (Integration) NMR_Acq->NMR_Data NMR_Result Deuteration Level & Position NMR_Data->NMR_Result

Caption: Workflow for assessing isotopic purity by MS and NMR.

Rationale for Using a Deuterated Internal Standard Analyte Analyte (Etomidate Acid) Process Analytical Process (Extraction, LC, Ionization) Analyte->Process IS_d5 This compound (Deuterated IS) IS_d5->Process Similar Behavior IS_analog Structural Analog (Non-deuterated IS) IS_analog->Process Different Behavior Result_d5 Accurate & Precise Quantification Process->Result_d5 Effective Correction Result_analog Potential for Inaccurate & Imprecise Quantification Process->Result_analog Ineffective Correction

Caption: Comparison of deuterated and non-deuterated internal standards.

References

Justification for Racemic Mixture Analysis in Etomidate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Etomidate (B1671615), a potent intravenous anesthetic agent, exists as two enantiomers, (R)- and (S)-etomidate. While the clinically used formulation is the single (R)-enantiomer due to its significantly higher hypnotic potency, the analysis of etomidate as a racemic mixture remains a critical aspect in various scientific and regulatory contexts.[1][2] This guide provides a comprehensive comparison of analytical approaches for etomidate, detailing the justification for methods that distinguish between the enantiomers, and presenting supporting experimental data and protocols.

Core Justifications for Racemic Analysis

The primary rationale for analyzing both enantiomers of etomidate, rather than assuming the presence of only the active (R)-form, falls into two main categories:

  • Forensic and Toxicological Investigations: In cases of nonmedical or illicit use, etomidate may be synthesized clandestinely, often resulting in a racemic mixture.[3][4] The detection of (S)-etomidate alongside (R)-etomidate can therefore indicate that the substance is not from a legitimate pharmaceutical source.[3][5] Understanding the enantiomeric ratio in seized materials or biological samples can help identify patterns of abuse and the origin of the drug.[3][5]

  • Pharmaceutical Quality Control and Synthesis: During the synthesis of (R)-etomidate, the (S)-enantiomer is a potential impurity.[6][7] Analytical methods that can separate and quantify both enantiomers are essential to ensure the stereochemical purity and safety of the final pharmaceutical product.[8] Regulatory bodies require strict control of impurities, and the less active (S)-enantiomer is considered an impurity in the clinically approved formulation.[7]

Comparative Analysis: Racemic vs. Enantiopure Etomidate

While (R)-etomidate is responsible for the desired anesthetic effects, the presence of (S)-etomidate is not benign. A comparative analysis of their pharmacological properties reveals significant differences in potency for both therapeutic and adverse effects.

Pharmacodynamic Properties

The primary mechanism of action for etomidate is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, which enhances the effect of the inhibitory neurotransmitter GABA.[1][9] However, the two enantiomers exhibit markedly different potencies.

Parameter(R)-Etomidate(S)-EtomidateReference(s)
Hypnotic Potency ~10-20 times more potent than (S)-enantiomerSignificantly lower hypnotic effect[9][10]
EC50 (General Anesthesia) 3.4 ± 0.1 µM (in tadpoles)57 ± 1 µM (in tadpoles)[11]
ED50 (Loss of Righting Reflex) 0.47 ± 0.17 mg/kg (in rats)5.2 ± 0.9 mg/kg (in rats)[12]
Adrenal Suppression Potency ~23 times more potent than (S)-enantiomerSignificantly lower potency[12]
ID50 (Adrenocortical Inhibition) 0.46 ± 0.05 mg/kg (in rats)10.7 ± 1.2 mg/kg (in rats)[12]

EC50: Half maximal effective concentration. ED50: Half maximal effective dose. ID50: Half maximal inhibitory dose.

Experimental Protocols

The separation and quantification of etomidate enantiomers are typically achieved using chiral chromatography techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

This method is widely used for the enantiomeric analysis of etomidate in pharmaceutical formulations and biological samples.[8][13]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A chiral stationary phase, such as a Cyclodex-B column, is essential for separating the enantiomers.[8][13]

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol) and a buffer (e.g., phosphate (B84403) buffer at pH 7.0) is commonly used.[8][13]

  • Flow Rate: Typically around 1.0 mL/min.[8][13]

  • Detection: UV detection at approximately 240 nm.[8][13]

  • Sample Preparation: For plasma samples, a protein precipitation step followed by extraction is generally required.

  • Quantification: Calibration curves for both (R)- and (S)-etomidate are generated to determine their concentrations in the sample.[8][13]

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This technique offers higher sensitivity and selectivity, making it particularly suitable for forensic analysis of trace amounts of etomidate enantiomers in complex matrices like hair.[3]

  • Instrumentation: A UHPLC system coupled to a tandem mass spectrometer.

  • Column: A chiral column, for example, a Lux 3 µm cellulose-3 column (150 mm × 4.6 mm).[3]

  • Mobile Phase: Gradient elution with a suitable organic and aqueous mobile phase.

  • Sample Preparation: For hair samples, this involves washing, pulverizing (e.g., cryogenic grinding), and extraction with a solvent like acetonitrile.[3]

  • Detection: Mass spectrometry detection using multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

  • Quantification: The enantiomeric ratio is often expressed as the enantiomeric fraction (EF), calculated as [(R)-enantiomer] / [(R) + (S)-enantiomers].[3]

Visualizing the Rationale and Workflow

Logical Flow for Etomidate Analysis

cluster_0 Sample Origin cluster_1 Analytical Question cluster_2 Recommended Analysis cluster_3 Outcome Pharmaceutical Pharmaceutical Product (Quality Control) Purity Stereochemical Purity? Pharmaceutical->Purity Forensic Forensic/Illicit Sample Source Source Identification? Forensic->Source Chiral Chiral Separation Required (HPLC, UHPLC-MS/MS) Purity->Chiral Source->Chiral Quantify Quantify (R)-Etomidate and (S)-Enantiomer (Impurity) Chiral->Quantify Ratio Determine Enantiomeric Ratio (e.g., Racemic Mixture) Chiral->Ratio

Caption: Decision tree for etomidate analysis.

Mechanism of Action at the GABA-A Receptor

Etomidate (R)- or (S)-Etomidate GABA_A GABA-A Receptor (α/β subunit interface) Etomidate->GABA_A Binds Channel Chloride (Cl-) Channel GABA_A->Channel Opens GABA GABA GABA->GABA_A Binds Influx Increased Cl- Influx Channel->Influx Hyperpolarization Neuronal Hyperpolarization Influx->Hyperpolarization CNS CNS Depression (Hypnosis/Anesthesia) Hyperpolarization->CNS

Caption: Etomidate's mechanism of action.

References

Safety Operating Guide

Proper Disposal of (Rac)-Etomidate Acid-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

As a crucial component of laboratory safety and responsible chemical management, proper disposal of (Rac)-Etomidate acid-d5 is imperative to protect personnel and the environment. Etomidate (B1671615) is recognized as harmful if swallowed or inhaled and exhibits high toxicity to aquatic life[1]. Therefore, it is essential to avoid its release into the environment[1][2][3]. The following guidelines provide a comprehensive, step-by-step approach to the safe disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[3].

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation :

    • Treat all this compound waste as hazardous chemical waste.

    • This includes pure compound, contaminated solutions, and any materials used for cleaning spills (e.g., absorbent pads, wipes).

    • Segregate this compound waste from other waste streams to prevent accidental reactions. Specifically, keep it separate from incompatible materials such as strong acids, bases, and oxidizing agents[2].

  • Container Selection and Labeling :

    • Use a dedicated, chemically compatible, and leak-proof container for collecting this compound waste. The container should have a secure screw-top cap[4][5].

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) office.

  • Waste Accumulation and Storage :

    • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation[4][6].

    • The SAA should be a secondary containment system, such as a tray or bin, to contain any potential leaks.

    • Keep the waste container closed at all times, except when adding waste[6][7].

  • Disposal Request and Pickup :

    • Do not dispose of this compound down the drain or in regular trash[3][7][8].

    • Once the waste container is full or you have no further use for the compound, contact your institution's EHS office to arrange for a hazardous waste pickup. Follow their specific procedures for requesting a pickup.

Summary of Disposal Procedures

StepActionKey Safety and Logistical Information
1 Waste Identification & Segregation Treat as hazardous waste. Segregate from incompatible materials (strong acids, bases, oxidizers).
2 Container Selection & Labeling Use a dedicated, leak-proof container with a secure cap. Label clearly with "Hazardous Waste" and the chemical name.
3 Waste Accumulation & Storage Store in a designated Satellite Accumulation Area (SAA) with secondary containment. Keep the container closed.
4 Disposal Request & Pickup Contact your institution's Environmental Health and Safety (EHS) office for hazardous waste collection. Do not discard in sinks or regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

G start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify as Hazardous Waste ppe->identify segregate Segregate from Incompatible Chemicals identify->segregate container Select & Label Compatible Waste Container segregate->container accumulate Store in Designated SAA with Secondary Containment container->accumulate request Contact EHS for Hazardous Waste Pickup accumulate->request end End: Proper Disposal by EHS request->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling (Rac)-Etomidate Acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides crucial safety and logistical information for the handling and disposal of (Rac)-Etomidate acid-d5. Adherence to these procedures is critical for minimizing exposure and ensuring a safe laboratory environment.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following personal protective equipment is essential.

Body Part Personal Protective Equipment Material/Standard
Eyes/Face Chemical safety goggles and/or a face shield (minimum 8-inch).[1]Goggles should be splash-proof. Polycarbonate lenses are recommended for their impact resistance.[1]
Hands Chemical-resistant gloves.[1][2]Nitrile or butyl rubber gloves are recommended for handling acids.[1][3] Gloves must be inspected for any signs of degradation or perforation before use.[2]
Body Laboratory coat.[1][2] For larger quantities, an impervious apron should be worn.[1]A Nomex® lab coat over cotton clothing is recommended.[1]
Respiratory Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate or for large spills.[1]For low-fume environments, an N95 mask may be suitable. For higher exposures, a full-face respirator with acid gas cartridges is recommended.[1][3]
Foot Closed-toe shoes.[2]Protects feet from spills and falling objects.[2]

II. Operational Plan: Handling and Storage

Safe handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[1][2]

  • Ensure that eyewash stations and safety showers are readily accessible.[1]

Safe Handling Practices:

  • Avoid direct contact with skin and eyes.[1]

  • Do not breathe dust or vapors.[1]

  • When transferring the compound, do so carefully to avoid generating dust or aerosols.[2]

  • Wash hands thoroughly after handling.[1][4]

  • Do not eat, drink, or smoke when using this product.[4]

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[4]

  • For deuterated compounds, it is best to handle and store them under an inert atmosphere, such as dry nitrogen or argon, to prevent oxidation and contamination.[5]

  • Store in amber vials or in the dark to prevent photodegradation.[5]

  • For long-term storage, temperatures of -20°C are often recommended.[5] Always refer to the manufacturer's certificate of analysis for specific temperature requirements.[5]

III. Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

Waste Segregation:

  • All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

  • Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.[2]

Disposal Procedures:

  • Chemical Waste: Collect waste this compound in a designated, compatible, and properly labeled hazardous waste container.

  • Contaminated Materials: Any materials that come into contact with the chemical, such as gloves, absorbent pads, and weighing papers, should be disposed of as hazardous waste.

  • Empty Containers: Even "empty" containers may retain hazardous residue. Triple rinse the container with a suitable solvent, collecting the rinsate as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Spill Cleanup:

    • Small Spills: For small spills, use an absorbent material to contain the spill. Clean the spill area with soap and water.

    • Large Spills: Evacuate the area immediately.[1] Do not attempt to clean up large spills without proper training and equipment.[1] Contact your institution's environmental health and safety department or emergency services.[1]

IV. Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_experiment Experimentation cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (SDS) and Lab Protocols B Don Personal Protective Equipment (PPE) A->B C Retrieve Compound from Storage B->C D Weigh and Prepare Solution C->D E Conduct Experiment D->E F Decontaminate Work Area E->F G Segregate and Label Hazardous Waste F->G H Dispose of Waste per Institutional Guidelines G->H I Remove and Dispose of Contaminated PPE H->I J Wash Hands Thoroughly I->J

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.